Glutarimide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCYXPMJDCCGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074452 | |
| Record name | Glutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-89-7 | |
| Record name | Glutarimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutarimide | |
| Source | DTP/NCI | |
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| Record name | Glutarimide | |
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| Record name | Glutarimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.038 | |
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| Record name | GLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV728O9612 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Glutarimide Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The glutarimide scaffold, a six-membered heterocyclic ring system, has emerged as a cornerstone in medicinal chemistry, most notably for its critical role in a class of blockbuster drugs known as immunomodulatory imide drugs (IMiDs®). Initially associated with the tragic teratogenic effects of thalidomide (B1683933), the this compound core has been ingeniously repurposed, leading to the development of life-saving therapies for hematological malignancies and other diseases. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its mechanism of action, synthesis, structure-activity relationships, and key experimental protocols for its evaluation, with a focus on its interaction with the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).
Mechanism of Action: Molecular Glues for Targeted Protein Degradation
The primary mechanism by which this compound-containing drugs exert their therapeutic effects is through the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.[][2] These molecules act as "molecular glues," inducing the recruitment of specific "neosubstrate" proteins to CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.[3]
The this compound ring itself is essential for binding to a specific pocket within the CRBN protein.[4] The phthalimide (B116566) or isoindolinone moiety, on the other hand, is more solvent-exposed and plays a crucial role in the recruitment of neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5] The degradation of these transcription factors is a key event in the anti-myeloma activity of drugs like lenalidomide (B1683929) and pomalidomide.[5]
Synthesis of the this compound Scaffold and Key Derivatives
The synthesis of this compound-containing compounds can be approached through various strategies, including direct attachment of a pre-formed this compound ring, late-stage cyclization to form the this compound moiety, or the use of a "masked" this compound equivalent.[6]
General Synthesis of Thalidomide
A common laboratory-scale synthesis of thalidomide involves the condensation of phthalic anhydride (B1165640) with L-glutamine, followed by cyclization.
Synthesis of Lenalidomide and Pomalidomide
The synthesis of the more potent analogs, lenalidomide and pomalidomide, typically involves the reaction of a substituted phthalic anhydride or a related precursor with 3-aminopiperidine-2,6-dione.
Quantitative Data: Biological Activity of this compound Derivatives
The biological activity of this compound-based compounds is typically assessed through a variety of in vitro assays. The following tables summarize key quantitative data for thalidomide and its principal analogs.
Table 1: Cereblon Binding Affinity of this compound-Based Drugs
| Compound | Assay Type | Binding Constant (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [7] |
| (S)-Thalidomide | Competitive Elution Assay | ~10-fold stronger than (R)-enantiomer | [4] |
| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 8.9 nM | [8] |
| Pomalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 6.4 nM | [8] |
| Iberdomide (CC-220) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Higher affinity than lenalidomide and pomalidomide | [9] |
Table 2: Anti-proliferative Activity of this compound-Based Drugs in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Thalidomide | KMM1, KMS11, KMS34 | Proliferation Assay | >100 | [10] |
| Lenalidomide | U266 | Proliferation Assay | ~3 | [10] |
| Pomalidomide | U266 | Proliferation Assay | 0.1 - 10 | [10] |
| Pomalidomide | RPMI-8226 | Proliferation Assay | 8 (48h) | [10] |
| Pomalidomide | OPM2 | Proliferation Assay | 10 (48h) | [10] |
| Gu1210 (analog) | RPMI-8226 | CCK-8 Assay | 2.5 | [11] |
| Gu1214 (analog) | RPMI-8226 | CCK-8 Assay | 3.0 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound-based compounds.
Synthesis of Thalidomide (One-Step Protocol)[12]
Materials:
-
Phthalic anhydride
-
L-glutamine
-
Toluene
-
Triethylamine (NEt3)
-
Acetic anhydride (Ac2O)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Grind together phthalic anhydride (1.00 eq.) and L-glutamine (1.01 eq.) in a blender for 2 minutes.
-
Transfer the resulting powder to a round-bottom flask and suspend it in toluene.
-
Add triethylamine (1.00 eq.) and acetic anhydride (3.00 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 9 hours.
-
After reflux, cool the reaction to room temperature and then place it in an ice-salt bath at -5°C for 30 minutes.
-
Recover the product by vacuum filtration.
-
Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether (3x).
-
The resulting solid is thalidomide. Further purification can be achieved by column chromatography.
In Vitro Anti-Proliferative Assay (MTT Assay)[2][10]
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate their IC50 values.
Materials:
-
Multiple myeloma (MM) cell lines (e.g., U266, RPMI-8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed MM cells in 96-well plates at a density of 1-2 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound (e.g., from 0.001 to 100 µM) in culture medium. Include a vehicle control (DMSO).
-
Add the compound dilutions to the respective wells.
-
Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cereblon Binding Assay (Fluorescence Polarization)[7][13]
Objective: To quantify the binding affinity of this compound derivatives to Cereblon.
Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in high fluorescence polarization. Unlabeled test compounds compete for binding, causing a decrease in polarization.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide analog (tracer)
-
Test this compound compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of CRBN and the fluorescent tracer in the assay buffer.
-
Prepare serial dilutions of the unlabeled test compound.
-
In a microplate, mix the CRBN/tracer solution with the test compound dilutions.
-
Incubate the plate at room temperature to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Plot the fluorescence polarization values against the concentration of the test compound and fit the data to a suitable binding model to determine the Kd or IC50 value.
IKZF1/IKZF3 Degradation Assay (Western Blot)[2][5]
Objective: To detect the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) proteins following treatment with a this compound-based degrader.
Materials:
-
Multiple myeloma cell lines
-
This compound-based degrader compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat MM cells with the test compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Structure-Activity Relationships (SAR)
The extensive research on thalidomide and its analogs has provided valuable insights into the structure-activity relationships of the this compound scaffold.
-
This compound Ring: The intact this compound ring is essential for CRBN binding.[4] Modifications to this ring, such as opening the ring or removing one of the carbonyl groups, lead to a loss of activity.
-
Chirality: The chiral center at the 3-position of the this compound ring is crucial. The (S)-enantiomer of thalidomide has a significantly higher binding affinity for CRBN than the (R)-enantiomer.[4] However, the enantiomers can interconvert in vivo.
-
Phthalimide/Isoindolinone Moiety: Modifications to this part of the molecule have a profound impact on the recruitment of neosubstrates and, consequently, the therapeutic profile. The addition of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide and pomalidomide, enhances anti-myeloma activity.
-
PROTACs: The this compound scaffold is a widely used E3 ligase-binding element in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the phthalimide moiety is often modified with a linker to attach a ligand for a target protein of interest, enabling its targeted degradation.
Conclusion
The this compound scaffold has undergone a remarkable journey from a vilified teratogen to a privileged structure in medicinal chemistry. Its unique ability to modulate the CRL4^CRBN^ E3 ubiquitin ligase complex has opened up new avenues for therapeutic intervention, particularly in the field of targeted protein degradation. The continued exploration of the this compound core and its derivatives holds immense promise for the development of novel and more effective treatments for a wide range of diseases. This guide provides a foundational understanding and practical methodologies for researchers and drug developers working with this versatile and powerful chemical entity.
References
- 2. benchchem.com [benchchem.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Glutarimide Core: A Privileged Scaffold in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The glutarimide moiety, a six-membered heterocyclic ring, has emerged as a critical structural component in a diverse array of biologically active compounds. From potent anticancer agents and immunomodulators to widely used research tools, the this compound core provides a versatile scaffold for interacting with key biological targets. This technical guide delves into the rich pharmacology of this compound-containing molecules, detailing their mechanisms of action, summarizing key quantitative data, and providing experimental protocols for their evaluation.
Immunomodulatory Drugs (IMiDs): Hijacking the Ubiquitin-Proteasome System
The most prominent class of drugs featuring the this compound core are the Immunomodulatory Drugs (IMiDs), which include thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide.[1][2] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[3]
Mechanism of Action: Molecular Glues for Targeted Protein Degradation
The primary mechanism of action of IMiDs involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] CRBN is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase.[6] IMiDs act as "molecular glues," binding to CRBN and inducing a conformational change that expands the substrate specificity of the E3 ligase.[5][7] This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRBN.
Key neosubstrates for IMiD-bound CRBN include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] The degradation of IKZF1 and IKZF3 is cytotoxic to multiple myeloma cells.[5] Another important neosubstrate is casein kinase 1α (CK1α), the degradation of which is responsible for the therapeutic effect of lenalidomide in myelodysplastic syndrome with deletion of chromosome 5q.[5]
Beyond their anticancer effects, IMiDs exhibit a range of other biological activities, including anti-angiogenic, anti-inflammatory, and T-cell co-stimulatory effects.[8][9][10] For instance, they can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[9][11]
Quantitative Biological Data
The antiproliferative activity of various this compound derivatives has been quantified against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for selected compounds.
| Compound Name/Number | Cell Line | Activity | IC50 (µM) | Reference |
| Compound 7 (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione) | HeLa | Antiproliferative | 9-27 | [12][13] |
| Compound 7 | K562 | Antiproliferative | 9-27 | [12][13] |
| Compound 7 | MDA-MB-453 | Antiproliferative | 9-27 | [12][13] |
| Streptothis compound H (SGH) | A549 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |
| Streptothis compound H (SGH) | H157 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |
| Streptothis compound H (SGH) | H460 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |
| Streptothis compound H (SGH) | H1299 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |
| Streptothis compound H (SGH) | H1703 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |
| Streptothis compound H (SGH) | PC9 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |
| Lactimidomycin | Tumor cell lines | Antiproliferative | - | [15] |
| Lactimidomycin | - | Protein Synthesis Inhibition | 0.03782 | [16] |
Cycloheximide (B1669411): A Potent Inhibitor of Protein Synthesis
Cycloheximide, a naturally occurring fungicide produced by Streptomyces griseus, is a widely used tool in biomedical research for its ability to rapidly and reversibly inhibit protein synthesis in eukaryotic cells.[17]
Mechanism of Action
Cycloheximide targets the eukaryotic ribosome, specifically binding to the E-site of the 60S ribosomal subunit.[18][19] This binding event interferes with the translocation step of elongation, where tRNA molecules and mRNA move in relation to the ribosome, thereby blocking the elongation of the polypeptide chain.[15][17][20] It is important to note that mitochondrial protein synthesis is resistant to cycloheximide.[17]
Antibacterial and Antiviral Activities of this compound Derivatives
Beyond their applications in cancer and as research tools, this compound derivatives have also demonstrated promising antibacterial and antiviral activities.
Antibacterial Activity
Several studies have reported the antibacterial effects of synthetic this compound derivatives, with Gram-positive bacteria generally showing greater susceptibility than Gram-negative bacteria.[21] The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial potency.
| Compound Number | Bacterial Strain | MIC (mg/mL) | Reference |
| 9 (ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate) | Bacillus cereus | 0.625 | [10][21] |
| 2 | Shigella sonnei | 10.0 | [22][23] |
| 4 | Gram-negative bacteria | 5.0 - 10.0 | [22][23] |
| 6 | Shigella sonnei | 10.0 | [22][23] |
| 7 | Shigella sonnei | 10.0 | [22][23] |
Antiviral Activity
Novel synthetic this compound derivatives have been evaluated for their antiviral activities against a range of viruses, including coxsackievirus B3, influenza A virus, and herpes simplex virus 2.[23] The presence of a conjugated system at the β-substituted moiety of the this compound ring appears to be important for stronger antiviral activity.[23]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Thalidomide and its Analogs
A one-pot multicomponent synthesis using microwave irradiation offers an efficient method for preparing thalidomide and its analogs.[5]
Materials:
-
Cyclic anhydride (B1165640) (e.g., phthalic anhydride)
-
Glutamic acid
-
Ammonium (B1175870) chloride
-
4-N,N-dimethylaminopyridine (DMAP)
-
Microwave reactor
Procedure:
-
In a sealed microwave vial, thoroughly mix the cyclic anhydride (1.0 eq), glutamic acid (1.0 eq), and ammonium chloride (1.2 eq).
-
Add a catalytic amount of DMAP.
-
Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 150°C) and power (e.g., 150 W) for a short duration (e.g., 10 minutes).
-
After cooling, purify the product by appropriate methods such as recrystallization or column chromatography.
A solid-phase synthesis approach has also been developed for generating a library of thalidomide analogs.[8][15]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability, proliferation, and cytotoxicity.[6][20][24]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, K562, MDA-MB-453)
-
Cell culture medium
-
This compound derivative test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours). Include untreated and vehicle controls.
-
After the treatment period, add MTT solution to each well and incubate for several hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][9][22]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
This compound derivative test compounds
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of compounds to Cereblon.[21][25]
Materials:
-
Purified recombinant Cereblon (CRBN) protein
-
Fluorescently-labeled thalidomide (or other known CRBN binder)
-
Test compounds (this compound derivatives)
-
Assay buffer
-
96- or 384-well low volume white plates
-
Fluorescent microplate reader capable of measuring fluorescence polarization
Procedure:
-
Dispense the test compounds at various concentrations into the wells of the assay plate.
-
Add the purified CRBN protein to the wells.
-
Add the fluorescently-labeled thalidomide.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization signal. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the binding affinity (e.g., IC50 or Kd) from the dose-response curve.
Western Blotting for IKZF1/IKZF3 Degradation
This protocol is used to assess the degradation of neosubstrates following treatment with IMiDs.[7][26]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
IMiD compound (e.g., lenalidomide)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat multiple myeloma cells with the IMiD compound for a specified time course.
-
Harvest the cells and prepare cell lysates.
-
Quantify the protein concentration in the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against IKZF1 or IKZF3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Cycloheximide Chase Assay for Protein Half-Life Determination
This assay is used to determine the half-life of a specific protein.[2][17][27][28]
Materials:
-
Eukaryotic cell line expressing the protein of interest
-
Cycloheximide (CHX) solution
-
Cell lysis buffer
-
Western blotting reagents and equipment (as described above)
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with cycloheximide to inhibit new protein synthesis.
-
Harvest cell lysates at various time points after CHX treatment (e.g., 0, 1, 2, 4, 8 hours).
-
Perform Western blotting for the protein of interest and a loading control.
-
Quantify the band intensities at each time point.
-
Plot the protein levels against time and fit the data to an exponential decay curve to calculate the protein half-life.
Conclusion
The this compound core represents a privileged scaffold in medicinal chemistry and chemical biology, giving rise to compounds with a remarkable range of biological activities. The discovery of the mechanism of action of IMiDs as molecular glues that hijack the ubiquitin-proteasome system has opened up new avenues for the development of targeted protein degraders. Furthermore, the continued exploration of this compound derivatives is yielding novel compounds with potent anticancer, antibacterial, and antiviral properties. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the therapeutic potential of this versatile chemical entity.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 10. Antiproliferative and antibacterial activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. tandfonline.com [tandfonline.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. revvity.com [revvity.com]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Discovery and Therapeutic Potential of Glutarimide-Containing Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutarimide-containing natural products represent a significant class of bioactive molecules with a broad spectrum of pharmacological activities, including potent antifungal, antibacterial, and antitumor properties.[1] These compounds, characterized by a 2,6-piperidinedione ring structure, have been isolated from various microbial sources, primarily from the genus Streptomyces, and more recently from bacteria like Burkholderia.[1][2] Their diverse biological activities and unique mechanisms of action have made them a focal point in the search for novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, biological evaluation, and mechanisms of action of key this compound-containing natural products, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Key this compound-Containing Natural Products: A Quantitative Overview
The biological potency of this compound-containing natural products is a critical aspect of their therapeutic potential. The following tables summarize the reported quantitative data for some of the most well-studied compounds in this class.
Table 1: Anticancer Activity of this compound-Containing Natural Products
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Lactimidomycin | MDA-MB-231 (Breast) | Cytotoxicity | 1-3 µM | [3] |
| Lactimidomycin | Various Tumor Cell Lines | Proliferation | Low nanomolar range | [1] |
| Gladiostatin | Various Human Cancer Cell Lines | Proliferation | Promising activity | [2][4] |
| Cycloheximide (B1669411) Derivative 7 | HeLa (Cervical) | MTT | 9-27 µM | [5] |
| Cycloheximide Derivative 7 | K562 (Leukemia) | MTT | 9-27 µM | [5] |
| Cycloheximide Derivative 7 * | MDA-MB-453 (Breast) | MTT | 9-27 µM | [5] |
| Migrastatin (B49465) Analogue (Macroketone) | 4T1 (Breast) | Cell Migration | ~100 nM | [1] |
| Biotin-conjugated Macroketone | 4T1 (Breast) | Cell Migration | ~300 nM | [1] |
Note: Derivative 7 is a synthetic this compound derivative included for comparative purposes.
Table 2: Antimicrobial Activity of this compound-Containing Natural Products
| Compound | Microbial Strain | MIC Value | Reference |
| Cycloheximide | Candida albicans | 12.5 µg/mL | [6] |
| Cycloheximide | Saccharomyces cerevisiae | 0.05 - 1.6 µg/mL | [6] |
| Synthetic this compound Derivative 9 | Bacillus cereus | 0.625 mg/mL | [2][7] |
| Synthetic this compound Derivatives | Gram-positive bacteria | 0.625–10.0 mg/mL | [2] |
| Lactimidomycin | Fungi | Inhibitory activity | [4] |
Experimental Protocols: Methodologies in this compound Research
The discovery and characterization of this compound-containing natural products rely on a series of well-defined experimental procedures. This section outlines generalized protocols for key experiments.
Isolation and Purification of this compound-Containing Natural Products
The following is a generalized workflow for the isolation and purification of these compounds from microbial fermentation broths.
Protocol Details:
-
Fermentation: The producing microorganism (e.g., Streptomyces platensis for migrastatin) is cultured in a suitable production medium.[8] For improved yields, adsorbent resins like XAD-16 can be added to the medium.[8]
-
Extraction: The fermentation broth is harvested and subjected to solvent extraction, typically with ethyl acetate, to separate the organic compounds from the aqueous phase.
-
Chromatography: The crude extract is then subjected to a series of chromatographic steps. This often begins with column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 chromatography.
-
HPLC: The final purification is often achieved by High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound-containing compound.
-
Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]
Cell Migration Assay (Wound Healing Assay)
This assay is commonly used to evaluate the effect of compounds like migrastatin on cancer cell migration.
Protocol Details:
-
Cell Culture: Plate cancer cells (e.g., 4T1 breast cancer cells) in a culture dish and grow them to confluence.
-
Wound Creation: Create a "wound" or scratch in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with the test compound (e.g., migrastatin) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure. The inhibition of cell migration is calculated relative to the control.
Protein Synthesis Inhibition Assay (Cycloheximide Chase Assay)
This assay is used to determine the effect of compounds like cycloheximide on protein synthesis and to measure protein half-life.
Protocol Details:
-
Cell Culture and Treatment: Culture eukaryotic cells and treat them with the protein synthesis inhibitor (e.g., cycloheximide).
-
Time Course Sampling: Collect cell samples at various time points after the addition of the inhibitor.
-
Cell Lysis: Lyse the cells at each time point to extract the total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a western blot using an antibody specific to the protein of interest.
-
Densitometry Analysis: Quantify the band intensity for the target protein at each time point to determine its rate of degradation and half-life.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways of this compound-containing natural products is crucial for their development as therapeutic agents.
Migrastatin: Inhibition of Cell Migration via Fascin (B1174746) Targeting
Migrastatin and its analogues are potent inhibitors of cancer cell migration and metastasis.[1] Their mechanism of action involves the direct targeting of fascin, an actin-bundling protein.[1][9]
Fascin plays a critical role in bundling actin filaments to form filopodia, which are essential for cell motility.[9] Migrastatin binds to one of the actin-binding sites on fascin, thereby inhibiting its actin-bundling activity.[1][9] This disruption of actin bundle formation prevents the formation of filopodia, ultimately leading to the inhibition of cancer cell migration and metastasis.[10]
Cycloheximide: Inhibition of Eukaryotic Translation Elongation
Cycloheximide is a well-known inhibitor of protein synthesis in eukaryotes.[6] It exerts its effect by binding to the E-site of the 60S ribosomal subunit, which interferes with the translocation step of elongation.[9][11][12]
During translation elongation, the ribosome moves along the mRNA molecule. After peptide bond formation, the deacylated tRNA moves from the P-site to the E-site before exiting the ribosome. Cycloheximide binds to a pocket in the E-site, which physically blocks the translocation of the deacylated tRNA, thereby stalling the ribosome and inhibiting further protein synthesis.[12]
Conclusion and Future Directions
This compound-containing natural products are a rich source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action, ranging from the inhibition of protein synthesis to the disruption of cell migration, highlight their importance in drug discovery. The continued exploration of microbial diversity, coupled with advances in synthetic chemistry and molecular biology, will undoubtedly lead to the discovery of new this compound-containing compounds with improved efficacy and selectivity. Further research into the specific molecular targets and signaling pathways of these compounds will be essential for their successful translation into clinical applications for the treatment of cancer and infectious diseases.
References
- 1. Migrastatin Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Lactimidomycin, a new this compound group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and antibacterial activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalcra.com [journalcra.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of C13-Aminobenzoyl Cycloheximide Derivatives that Potently Inhibit Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]
The Glutarimide Moiety: A Cornerstone of Targeted Protein Degradation in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The glutarimide moiety, a piperidine-2,6-dione structure, has emerged as a pivotal pharmacophore in contemporary drug discovery, most notably as the cornerstone of a revolutionary class of therapeutics known as immunomodulatory drugs (IMiDs) and as a critical component in the design of proteolysis-targeting chimeras (PROTACs). Initially associated with the tragic teratogenic effects of thalidomide, a deeper understanding of its mechanism of action has led to the rational design of highly effective and life-saving drugs for hematological malignancies and other diseases. This technical guide provides a comprehensive overview of the this compound moiety's role in drug discovery and development, with a focus on its mechanism of action, structure-activity relationships, synthesis, and the experimental protocols used to evaluate its therapeutic potential.
The this compound Moiety and its Interaction with Cereblon: A "Molecular Glue" Mechanism
The pharmacological activity of this compound-based drugs is primarily mediated through their high-affinity binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2][3] This interaction does not inhibit the enzyme but rather modulates its substrate specificity, effectively acting as a "molecular glue" to bring new protein substrates, termed "neosubstrates," to the E3 ligase for ubiquitination and subsequent degradation by the 26S proteasome.[4][5]
The this compound ring itself is essential for this interaction, fitting into a specific binding pocket on CRBN.[6] This binding event induces a conformational change in the CRL4^CRBN^ complex, altering its surface to recognize and bind neosubstrates that it would not otherwise interact with. The specific neosubstrates targeted depend on the other chemical moieties attached to the this compound core, which explains the differing therapeutic profiles of various this compound-containing drugs.
Key this compound-Containing Drugs and Their Neosubstrates
The most well-characterized this compound-based drugs are the IMiDs: thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). Their primary therapeutic effects in multiple myeloma are attributed to the degradation of two key lymphoid transcription factors:
-
Ikaros (IKZF1) and Aiolos (IKZF3) : These zinc finger transcription factors are essential for the survival of multiple myeloma cells.[7][8] Their degradation leads to the downregulation of key oncogenes, including MYC and IRF4, resulting in cell cycle arrest and apoptosis of malignant plasma cells.[9][10]
The chemical structure of the IMiD determines its specific neosubstrate profile and potency. For instance, pomalidomide is a more potent degrader of IKZF1 and IKZF3 than lenalidomide, which in turn is more potent than thalidomide.
Quantitative Analysis of this compound-Based Drugs
The efficacy of this compound-based drugs can be quantified at various levels, from their binding affinity to CRBN to their clinical response rates in patients.
Binding Affinity to Cereblon
The binding affinity of this compound derivatives to CRBN is a critical determinant of their biological activity. This is typically measured using biophysical techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR).
| Compound | Assay Method | Binding Affinity (IC50) | Reference |
| Thalidomide | TR-FRET | ~3 µM | [11] |
| Lenalidomide | TR-FRET | 1.5 µM | [11] |
| Pomalidomide | TR-FRET | 1.2 µM | [12] |
| CC-220 (Iberdomide) | TR-FRET | 60 nM | [12] |
In Vitro Cellular Activity
The anti-proliferative activity of this compound-based drugs is assessed in multiple myeloma cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Drug | Cell Line | IC50 | Reference |
| Lenalidomide | Various HMCLs | 0.15 to 7 µM | [13] |
| Pomalidomide | T regulatory cells | ~1 µM | [14] |
Clinical Efficacy in Relapsed/Refractory Multiple Myeloma
Pomalidomide, often in combination with dexamethasone, has demonstrated significant efficacy in patients with relapsed and/or refractory multiple myeloma who have failed prior therapies.
| Clinical Trial (Identifier) | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Meta-analysis of 8 studies | Pomalidomide-based regimens | 35% | Not reported | [15] |
| NCT02188368 | Pomalidomide replacing Lenalidomide | 29% | 7.6 months | [6][16] |
Experimental Protocols
Synthesis of Pomalidomide
The synthesis of pomalidomide can be achieved through various routes. A common method involves the reaction of 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione (B110489) hydrochloride, followed by reduction of the nitro group.[3][17][18]
Step 1: Synthesis of 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a stirred solution of 4-nitroisobenzofuran-1,3-dione (1 equivalent) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF), add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) and a base like sodium acetate (B1210297) or diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group to Synthesize Pomalidomide
-
Suspend the 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1 equivalent) in a solvent such as methanol (B129727) or ethanol.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature for several hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain pomalidomide.
-
The product can be further purified by recrystallization.
Cereblon Binding Assay (TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of a test compound for Cereblon.
Materials:
-
GST-tagged human Cereblon protein
-
Thalidomide-Red (fluorescent tracer)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Test compounds
-
Assay buffer
-
Low-volume 384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dispense a small volume (e.g., 5 µL) of the diluted test compounds or vehicle control into the wells of the 384-well plate.
-
Add the GST-tagged Cereblon protein to each well.
-
Prepare a detection mix containing the anti-GST-Europium cryptate antibody and Thalidomide-Red.
-
Add the detection mix to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Proteomics-based Identification of Neosubstrates
This workflow outlines the use of quantitative proteomics to identify proteins that are degraded upon treatment with a this compound-based compound.
Procedure:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a multiple myeloma cell line) and treat with the test compound at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with a different isobaric tag. This allows for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis:
-
Identify and quantify the proteins in each sample using specialized software.
-
Determine the relative abundance of each protein in the compound-treated samples compared to the control.
-
Proteins that show a significant decrease in abundance are potential neosubstrates.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the role of the this compound moiety in drug discovery.
Caption: Mechanism of action of this compound-based IMiDs.
Caption: Experimental workflow for PROTAC development.
Caption: Downstream signaling of IKZF1/3 degradation.
Conclusion
The this compound moiety has undergone a remarkable journey from being a component of a notorious teratogen to a celebrated pharmacophore in the fight against cancer. Its unique ability to modulate the function of the Cereblon E3 ubiquitin ligase has opened up a new paradigm in drug discovery – that of targeted protein degradation. The continued exploration of the structure-activity relationships of this compound derivatives, coupled with advancements in synthetic chemistry and proteomics, promises the development of even more potent and selective therapeutics for a wide range of diseases. This in-depth guide provides a foundational understanding for researchers and drug developers looking to harness the power of the this compound scaffold in their quest for novel medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. revvity.com [revvity.com]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.dana-farber.org [labs.dana-farber.org]
- 11. benchchem.com [benchchem.com]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of pomalidomide on relapsed/refractory multiple myeloma: a systematic review and meta-analysis [jcancer.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 18. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Lenalidomide and Pomalidomide: Glutarimide-Based Modulators of the CRL4-CRBN E3 Ubiquitin Ligase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide (B1683929) and pomalidomide (B1683931), derivatives of thalidomide (B1683933), are cornerstone therapies for multiple myeloma and other hematological malignancies. Their mechanism of action, centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, represents a paradigm shift in targeted protein degradation. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and advancing research on these potent immunomodulatory drugs (IMiDs). By hijacking the CRL4-CRBN E3 ligase, lenalidomide and pomalidomide induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted degradation leads to profound anti-proliferative and immunomodulatory effects. This document serves as a detailed resource, offering structured quantitative data, in-depth experimental protocols, and visual representations of the underlying biological processes to facilitate further investigation and drug development in this exciting field.
Introduction: The Glutarimide Moiety as a Pharmacological Fulcrum
Lenalidomide and pomalidomide are synthetic analogs of thalidomide, all sharing a characteristic this compound ring structure.[1][2] This chemical feature is essential for their biological activity, mediating their interaction with Cereblon (CRBN), a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4).[3][4] The binding of the this compound moiety into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN alters the substrate specificity of the E3 ligase.[5][6] This "molecular glue" effect facilitates the recruitment of neosubstrates, proteins not normally targeted by CRBN, for ubiquitination and subsequent degradation by the 26S proteasome.[7][8]
Pomalidomide is structurally similar to lenalidomide but possesses an additional amino group on the phthaloyl ring, contributing to its increased potency in many cellular systems.[9] The discovery of this novel mechanism of action has not only elucidated the therapeutic effects of these established drugs but has also paved the way for the development of a new class of therapeutics known as PROteolysis TArgeting Chimeras (PROTACs), which utilize a similar principle of hijacking E3 ligases for targeted protein degradation.
Quantitative Data: Binding Affinities and Degradation Potency
The interaction between lenalidomide, pomalidomide, and CRBN, as well as their efficacy in inducing neosubstrate degradation, has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinities of Lenalidomide and Pomalidomide to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant (Kd / Ki / IC50) | Organism/Construct | Reference(s) |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 0.64 µM | Human CRBN-DDB1 | [10] |
| Lenalidomide | Fluorescence Polarization (FP) | Ki: 177.80 nM | Human DDB1-CRBN | [6] |
| Lenalidomide | Fluorescence-based Thermal Shift | IC50: ~3 µM | Human CRBN-DDB1 | [9] |
| Lenalidomide | Competitive Binding Assay | IC50: 268.6 nM | Human Cereblon/DDB1 complex | [11] |
| Pomalidomide | Fluorescence Polarization (FP) | Ki: 156.60 nM | Human DDB1-CRBN | [6] |
| Pomalidomide | Fluorescence-based Thermal Shift | IC50: ~3 µM | Human CRBN-DDB1 | [9] |
| Pomalidomide | Competitive Binding Assay | IC50: 153.9 nM | Human Cereblon/DDB1 complex | [11] |
Table 2: Potency of Lenalidomide and Pomalidomide in Inducing Neosubstrate Degradation
| Compound | Neosubstrate | Cell Line | Assay Type | IC50 / DC50 | Reference(s) |
| Lenalidomide | IKZF1/IKZF3 | MM.1S | Western Blot | Not explicitly stated, but effective at µM concentrations | [12] |
| Pomalidomide | IKZF1/IKZF3 | MM.1S | Western Blot | Not explicitly stated, but effective at µM concentrations | [7] |
| Pomalidomide | T-cell IL-2 Production | Activated T-cells | ELISA | IC50: 0.02 µM (S-enantiomer) | [9] |
Signaling Pathways and Experimental Workflows
The mechanism of action of lenalidomide and pomalidomide involves a cascade of molecular events, from the initial binding to CRBN to the downstream consequences of neosubstrate degradation. The following diagrams, generated using the DOT language, illustrate these key processes.
Caption: IMiD-Mediated Protein Degradation Pathway.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Glutarimide-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glutarimide-based compounds, notably thalidomide (B1683933) and its analogues lenalidomide (B1683929) and pomalidomide (B1683931), represent a pivotal class of therapeutics that function as "molecular glue" degraders.[1] Their mechanism of action is centered on the redirection of the Cullin-RING E3 ubiquitin ligase 4-Cereblon (CRL4^CRBN^) complex.[2][3] By binding to the Cereblon (CRBN) substrate receptor, these compounds induce novel protein-protein interactions, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates."[1][4] This targeted protein degradation is the foundation of their potent therapeutic effects in hematological malignancies like multiple myeloma and myelodysplastic syndrome.[5][6] This guide provides an in-depth examination of this mechanism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core biological pathways.
The Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ubiquitin Ligase
The primary mechanism of action for this compound-based drugs is the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.[5] This multi-protein complex is a key component of the ubiquitin-proteasome system, which is responsible for cellular protein homeostasis.
2.1 The CRL4^CRBN^ Complex The CRL4^CRBN^ E3 ligase is composed of four main proteins:
-
Cullin 4 (CUL4): A scaffold protein that forms the backbone of the complex.[7]
-
Regulator of Cullins 1 (ROC1 or RBX1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).[7]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.[8]
-
Cereblon (CRBN): The substrate receptor that provides specificity by binding to target proteins destined for degradation.[2]
2.2 Molecular Glue Action this compound-based compounds contain a this compound ring that binds directly and specifically to a tri-tryptophan pocket within the thalidomide-binding domain of CRBN.[3][7] This binding event does not inhibit the enzyme but rather alters its surface, creating a novel interface for the recruitment of proteins that are not endogenous substrates of CRBN.[1][4] This induced proximity between the E3 ligase and the neosubstrate facilitates the transfer of ubiquitin chains to the target, marking it for destruction by the 26S proteasome.
Neosubstrate Degradation and Therapeutic Specificity
The therapeutic effects of this compound compounds are dictated by the specific neosubstrates they recruit for degradation. Minor structural modifications to the this compound molecule can dramatically alter this substrate specificity.[9][10]
3.1 Key Neosubstrates
-
Ikaros (IKZF1) & Aiolos (IKZF3): These lymphoid transcription factors are primary targets of lenalidomide and pomalidomide.[11][12][13] Their degradation is essential for the anti-proliferative effects in multiple myeloma and the immunomodulatory T-cell co-stimulation.[6][14]
-
Casein Kinase 1α (CK1α): Lenalidomide uniquely promotes the degradation of CK1α.[9][10][15] This is the key mechanism of action in myelodysplastic syndrome (MDS) with a 5q chromosomal deletion, where the gene encoding CK1α (CSNK1A1) is located.[16] The haploinsufficient malignant cells are more sensitive to further CK1α reduction, creating a therapeutic window.[9][17]
-
GSPT1: The translation termination factor GSPT1 is a neosubstrate for newer, more potent CRBN modulators like CC-885.[18][19] Its degradation has shown potent anti-tumor activity.[18]
3.2 Quantitative Data Summary
The efficacy of this compound-based compounds is related to their binding affinity for CRBN and their potency in inducing neosubstrate degradation.
Table 1: Binding Affinities of IMiDs® to Cereblon (CRBN)
| Compound | Binding Constant (Kd) | IC50 | Assay Method | Reference(s) |
|---|---|---|---|---|
| Thalidomide | ~250 nM | ~2 µM | Isothermal Titration Calorimetry (ITC) | [8] |
| Lenalidomide | ~178 nM | ~1-2 µM | Isothermal Titration Calorimetry (ITC) | [8][20] |
| Pomalidomide | ~157 nM | ~2 µM | Isothermal Titration Calorimetry (ITC) | [8][20] |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide | ~10 nM (for autoantibody inhibition) | N/A |[21][22] |
Note: IC50 and Kd values can vary based on the specific experimental conditions.
Table 2: Degradation Potency (DC50) of Select Compounds
| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference(s) |
|---|---|---|---|---|---|
| Lenalidomide | CK1α | H929 | Dose-dependent reduction observed | N/A | [23] |
| 5-OH-EM12 | GSPT1 | HEK293T | N/A | 47 ± 9% | [19] |
| CC-885 | GSPT1 | N/A | Potent degrader | N/A | [18] |
| Iberdomide (CC-220) | Ikaros/Aiolos | PBMCs | Effective at ≥ 1 nM | N/A |[21] |
DC50: Half-maximal degradation concentration. Dmax: Maximal degradation.
Downstream Signaling and Therapeutic Consequences
The degradation of specific neosubstrates triggers downstream signaling cascades that result in the desired therapeutic outcomes.
4.1 Multiple Myeloma (Anti-proliferative and Immunomodulatory Effects) In multiple myeloma cells, the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) is the critical anti-tumor event.[6][12] These factors are essential for the expression of Interferon Regulatory Factor 4 (IRF4), a master regulator that in turn controls the expression of the oncogene MYC.[14][24] The degradation of IKZF1/3 leads to the collapse of this signaling axis, resulting in cell cycle arrest and apoptosis.[14] Concurrently, in T-cells, IKZF1/3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[11][14] Their degradation removes this repression, leading to increased IL-2 production and enhanced T-cell and NK-cell activity against tumor cells.[11][24]
Key Experimental Methodologies
Validating the mechanism of action of this compound-based compounds involves a series of specific biochemical and cell-based assays.
5.1 Experimental Protocol 1: Neosubstrate Degradation by Western Blot
This protocol is used to quantify the reduction in neosubstrate protein levels following compound treatment.
-
Objective: To determine the dose- and time-dependent degradation of a target protein (e.g., IKZF1, CK1α).
-
Methodology:
-
Cell Culture: Plate target cells (e.g., MM.1S, H929) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of the this compound compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the neosubstrate (e.g., anti-IKZF1, anti-CK1α) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the neosubstrate band intensity to the loading control and compare treated samples to the vehicle control.
-
5.2 Experimental Protocol 2: In Vitro Ubiquitination Assay
This assay directly demonstrates that the drug induces the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex.
-
Objective: To reconstitute the ubiquitination cascade in a cell-free system.
-
Methodology:
-
Reagent Preparation: Purify recombinant proteins: E1 ubiquitin-activating enzyme (e.g., UBE1), E2 ubiquitin-conjugating enzyme (e.g., UBE2D3), the CRL4^CRBN^ complex, and the neosubstrate (e.g., IKZF3).
-
Reaction Setup: In a microcentrifuge tube, combine the following in an appropriate reaction buffer:
-
E1 enzyme
-
E2 enzyme
-
CRL4^CRBN^ complex
-
Neosubstrate
-
Biotinylated-Ubiquitin
-
ATP
-
The this compound compound or DMSO vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the ubiquitination cascade to proceed.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blot.
-
Detection: Probe the blot with streptavidin-HRP (to detect the biotin-ubiquitin chains) or an antibody specific to the neosubstrate. An increase in high-molecular-weight smears or bands in the drug-treated lane compared to the control indicates successful drug-induced poly-ubiquitination.[14]
-
5.3 Experimental Protocol 3: Competitive Binding Assay
This protocol assesses the ability of a compound to bind to CRBN by competing with a known binder.
-
Objective: To determine the binding affinity (IC50) of a test compound to CRBN.
-
Methodology:
-
Bead Preparation: Use affinity beads to which a thalidomide analogue is covalently linked.[20]
-
Lysate Preparation: Prepare a whole-cell lysate from a cell line expressing endogenous CRBN (e.g., U266 or HEK293T).[20]
-
Competition: Aliquot the cell lysate. To each aliquot, add a different concentration of the test compound (or a known competitor like lenalidomide as a positive control) and incubate to allow the compound to bind to CRBN in the lysate.
-
Affinity Pulldown: Add the thalidomide-analogue beads to each lysate sample and incubate to allow the remaining unbound CRBN to bind to the beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using SDS-PAGE loading buffer.
-
Analysis: Analyze the eluates by Western blot, probing for CRBN.
-
Quantification: The amount of CRBN pulled down by the beads will be inversely proportional to the concentration and affinity of the competitor compound in the lysate. Quantify the CRBN bands and plot the results to calculate an IC50 value.[20]
-
Conclusion and Future Directions
The mechanism of action of this compound-based compounds as molecular glue degraders has revolutionized therapeutic strategies, particularly in oncology. By coopting the cellular ubiquitin-proteasome system, these drugs achieve highly specific degradation of previously "undruggable" protein targets like transcription factors. The nuanced structure-activity relationships, where small chemical changes dictate neosubstrate choice, continue to drive the development of next-generation Cereblon E3 Ligase Modulating Drugs (CELMoDs).[22][25] Future research will focus on expanding the repertoire of degradable neosubstrates, designing compounds with greater selectivity to improve therapeutic indices, and overcoming mechanisms of resistance, such as mutations in CRBN or its downstream targets.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS [ideas.repec.org]
- 10. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beyondspringpharma.com [beyondspringpharma.com]
- 13. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS | Semantic Scholar [semanticscholar.org]
- 18. Protein Degradation via CRL4CRBN Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel this compound Analogs That Promote Degradation of Aiolos and/or GSPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ard.bmj.com [ard.bmj.com]
- 22. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
The Glutarimide Moiety: A Linchpin in Cereblon Binding and Neosubstrate Recruitment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), has emerged as a pivotal target in therapeutic development, largely due to its interaction with immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). At the heart of this interaction lies the glutarimide ring, a chemical moiety that serves as the critical anchor for these drugs within a specific binding pocket of CRBN. This binding event initiates a cascade of molecular events, altering the substrate specificity of the E3 ligase and leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrate" proteins, which are not endogenous targets of CRBN. This guide provides a comprehensive technical overview of the fundamental role of the this compound moiety in CRBN binding, the structural basis of this interaction, the resulting biological consequences, and the key experimental methodologies used to investigate these phenomena.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex and the Role of this compound
The CRL4^CRBN^ E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of a significant portion of the intracellular proteome.[1] This complex consists of Cullin 4 (CUL4), RING-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor, Cereblon (CRBN). CRBN is responsible for recognizing and recruiting specific proteins (substrates) to the complex for ubiquitination.
The therapeutic and teratogenic effects of IMiDs are mediated through their direct binding to CRBN.[2] This interaction is critically dependent on the this compound ring of the IMiD molecule.[3] The this compound moiety acts as a "warhead," docking into a specific pocket on the surface of CRBN, thereby initiating the drug's biological activity.[4]
Structural Basis of the this compound-CRBN Interaction
X-ray crystallography studies have revealed the precise molecular interactions between the this compound ring and CRBN.[5] The this compound moiety binds within a tri-tryptophan pocket in the C-terminal domain of CRBN.[6] This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.
Specifically, the imide group of the this compound ring forms crucial hydrogen bonds with the side chains of conserved histidine and tryptophan residues within the binding pocket.[7] The carbonyl groups of the this compound are also involved in hydrogen bonding, further anchoring the molecule in place.[3] The aliphatic face of the this compound ring is nestled within a hydrophobic cage formed by the tryptophan residues, contributing to the stability of the interaction.[7]
The (S)-enantiomer of thalidomide has been shown to exhibit a stronger binding affinity for CRBN compared to the (R)-enantiomer, which is attributed to a more relaxed conformation of the this compound ring in the bound state.[8][9]
This compound-Mediated Neosubstrate Recruitment
The binding of the this compound moiety to CRBN induces a conformational change in the protein, creating a new, or "neomorphic," surface.[10] This newly formed surface acts as a binding site for proteins that are not normally recognized by CRBN, termed "neosubstrates."[10]
The phthalimide (B116566) portion of the IMiD molecule, which is solvent-exposed after the this compound is docked, plays a key role in recruiting these neosubstrates.[5] Different IMiDs exhibit varying specificities for neosubstrates due to differences in their phthalimide-derived structures. For example, lenalidomide and pomalidomide are potent inducers of the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to their anti-myeloma activity.[5][11]
The recruitment of a neosubstrate to the CRL4^CRBN^ complex leads to its polyubiquitination, marking it for degradation by the 26S proteasome.[10] This targeted protein degradation is the primary mechanism of action for IMiDs.
Quantitative Analysis of this compound-CRBN Binding
The binding affinity of IMiDs for CRBN has been quantified using various biophysical techniques. This data is crucial for understanding the structure-activity relationship and for the development of novel CRBN-targeting therapeutics.
| Compound | Assay Type | Binding Constant (K_d_ / K_i_) | Reference |
| Thalidomide | Competitive Titration | K_i_ ≈ 249.20 nM | [5] |
| Lenalidomide | Competitive Titration | K_i_ ≈ 177.80 nM | [5] |
| Pomalidomide | Competitive Titration | K_i_ ≈ 156.60 nM | [5] |
| Lenalidomide | Isothermal Titration Calorimetry | K_d_ = 0.64 µM ± 0.24 µM | |
| Pomalidomide | Isothermal Titration Calorimetry | K_d = 14.7 ± 1.9 µM (TBD only) | [12] |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction
This protocol is used to verify the interaction between CRBN and its neosubstrates in a cellular context, particularly in the presence of an IMiD.
Materials:
-
Cells expressing tagged CRBN (e.g., FLAG-CRBN or His-CRBN)
-
IMiD of interest (e.g., lenalidomide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tag (e.g., anti-FLAG M2 affinity gel)
-
Antibody against the neosubstrate of interest (e.g., anti-Ikaros)
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Culture and treat cells with the IMiD or vehicle control for the desired time.
-
Harvest and lyse the cells on ice.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with control IgG and protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-tag antibody-conjugated beads to immunoprecipitate the CRBN complex.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against CRBN and the neosubstrate. An increased signal for the neosubstrate in the IMiD-treated sample compared to the control indicates a drug-dependent interaction.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[4]
Materials:
-
Purified recombinant CRBN protein
-
IMiD of interest dissolved in the same buffer as the protein
-
ITC instrument
-
Matched buffer for protein and ligand
Procedure:
-
Thoroughly dialyze the purified CRBN protein against the ITC buffer.
-
Prepare the IMiD solution in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the CRBN solution into the sample cell of the calorimeter and the IMiD solution into the injection syringe.
-
Perform a series of small, sequential injections of the IMiD into the protein solution while monitoring the heat changes.
-
As a control, perform the same injections of the IMiD into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[10]
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It can be used in a competitive format to determine the binding affinity of unlabeled compounds.[13]
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled IMiD or a known CRBN binder (tracer)
-
Unlabeled IMiD of interest (competitor)
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust FP signal when bound to a saturating concentration of CRBN.
-
In a multi-well plate, add a fixed concentration of CRBN and the fluorescent tracer to each well.
-
Add serial dilutions of the unlabeled competitor IMiD to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Plot the FP signal as a function of the competitor concentration and fit the data to a competitive binding equation to determine the IC_50_ value, from which the K_i_ can be calculated.
Visualizations
Caption: IMiD-Mediated Neosubstrate Degradation Pathway.
References
- 1. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]
- 2. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. amsbio.com [amsbio.com]
- 7. revvity.com [revvity.com]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Physicochemical Properties of Glutarimide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of glutarimide and its prominent analogs, including thalidomide (B1683933), lenalidomide, and pomalidomide. These compounds form the backbone of several important therapeutics, particularly in the fields of oncology and immunology. Understanding their physicochemical characteristics is critical for drug design, formulation development, and optimizing therapeutic efficacy.
Physicochemical Properties
The this compound moiety is a central scaffold in a class of drugs known as Immunomodulatory imide Drugs (IMiDs).[1] The properties of the parent this compound molecule are foundational, while substitutions on the core structure drastically alter the characteristics of its analogs, influencing their solubility, permeability, and interaction with biological targets.
Table 1: Physicochemical Data of this compound and Key Analogs
| Property | This compound | Thalidomide | Lenalidomide | Pomalidomide |
| Molecular Formula | C₅H₇NO₂[2] | C₁₃H₁₀N₂O₄[3] | C₁₃H₁₃N₃O₃[4] | C₁₃H₁₁N₃O₄ |
| Molecular Weight ( g/mol ) | 113.11[2] | 258.23[3] | 259.26[4] | 273.24[5] |
| Appearance | White crystalline powder[2] | White crystalline powder[3] | Off-white to pale-yellow solid powder[6] | Solid yellow powder[5] |
| Melting Point (°C) | 155-157[2] | 269-271[3] | 265-268[4] | 318.5 - 320.5[7] |
| Boiling Point (°C) | 288[8] | 509.7 (at 760 mmHg)[9] | 614.0 (Predicted)[4] | 582.9 (Predicted)[7] |
| Water Solubility | Very soluble[8][10] | < 0.1 g/100 mL; approx. 45-60 mg/L[3] | Approx. 0.4 to 0.5 mg/mL[6][11] | Low solubility (approx. 0.01 mg/mL)[5] |
| logP (Octanol/Water) | -0.7 (Computed)[12] | 0.33 - 0.42[3] | -0.5 (Computed)[11] | 0.2 (Computed)[5] |
| pKa (Strongest Acidic) | 11.4 (Uncertain)[10][13] | 11.59 (Predicted)[3] | 10.75 (Predicted)[14] | 10.75 (Predicted)[7] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is fundamental to drug development. Standardized protocols ensure data reliability and comparability.
2.1 Determination of Melting Point
-
Methodology: The melting point is determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to complete liquefaction is recorded. For a pure substance, this range is typically narrow.
2.2 Determination of Aqueous Solubility
-
Methodology (Shake-Flask Method): An excess amount of the compound is added to a known volume of water (or a specific buffer) in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25°C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
2.3 Determination of Octanol (B41247)/Water Partition Coefficient (logP)
-
Methodology (Shake-Flask Method): A known mass of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation. The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
2.4 Determination of pKa
-
Methodology (Potentiometric Titration): A solution of the compound at a known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added. The pKa is determined from the titration curve, often as the pH at the half-equivalence point. For compounds with low aqueous solubility, co-solvents like methanol (B129727) or DMSO may be used, and the apparent pKa is extrapolated to 0% co-solvent.
Biological Activity and Signaling Pathways
This compound itself has limited direct pharmacological activity but serves as a critical scaffold.[2] Its analogs, particularly thalidomide and its derivatives (IMiDs), are potent modulators of the E3 ubiquitin ligase complex.[1][2]
Mechanism of Action: Cereblon (CRBN) Modulation
The primary target of IMiDs is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[15][16] IMiDs function as "molecular glues" by binding to CRBN and altering its substrate specificity.[15] This binding induces the recruitment of proteins not normally targeted by CRBN, known as neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[15] The degradation of specific neosubstrates, such as transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the anti-myeloma and immunomodulatory effects of these drugs.[16]
Experimental Workflow for PROTAC Development
The unique mechanism of this compound analogs has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs).[17] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), inducing its degradation.[18] The this compound moiety is frequently used as the E3 ligase-binding ligand.
A typical workflow for developing and validating a PROTAC involves several key stages, from design and synthesis to cellular characterization.[17][19]
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Lenalidomide [chembk.com]
- 5. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Pomalidomide | 19171-19-8 [chemicalbook.com]
- 8. This compound(1121-89-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. (S)-Thalidomide | CAS#:841-67-8 | Chemsrc [chemsrc.com]
- 10. Page loading... [guidechem.com]
- 11. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C5H7NO2 | CID 70726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 1121-89-7 [m.chemicalbook.com]
- 14. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on Glutarimide in Drug Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The glutarimide scaffold, a six-membered piperidine (B6355638) ring with two ketone groups, holds a prominent and complex history in the landscape of medicinal chemistry. Initially synthesized in the early 20th century from glutaric acid, its pharmacological significance was not realized until the mid-century with the advent of thalidomide (B1683933).[1] This technical guide provides a comprehensive historical perspective on the synthesis of this compound-based drugs, detailing key experimental protocols, quantitative data, and the evolution of their therapeutic applications.
From Sedative to Teratogen: The Thalidomide Tragedy
Thalidomide was first synthesized in 1954 by Chemie Grünenthal in Germany and was marketed as a sedative and antiemetic, particularly for morning sickness in pregnant women.[2] Its synthesis was initially considered a success, offering what was believed to be a safe alternative to barbiturates. However, the drug's tragic teratogenic effects, leading to severe birth defects in thousands of children worldwide, led to its withdrawal in 1961.[1] This event became a turning point in pharmacology and led to the establishment of more rigorous drug testing and regulation.
The Renaissance of this compound: A Scaffold for Novel Therapeutics
Despite its dark past, the this compound scaffold has experienced a remarkable revival. The rediscovery of thalidomide's potent immunomodulatory and anti-angiogenic properties has led to its approval for the treatment of erythema nodosum leprosum and multiple myeloma.[1] This resurgence of interest spurred the development of second-generation immunomodulatory drugs (IMiDs®), such as lenalidomide (B1683929) and pomalidomide (B1683931), which exhibit improved efficacy and safety profiles. These compounds have become crucial in the treatment of various hematological malignancies.
The therapeutic effects of these this compound-based drugs are now understood to be mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction redirects the complex to degrade specific proteins, known as neosubstrates, leading to the downstream therapeutic effects.
Quantitative Data on the Synthesis of Key this compound-Based Drugs
The following tables summarize key quantitative data for the synthesis of thalidomide, pomalidomide, and cycloheximide, highlighting the evolution of synthetic methodologies and their efficiencies.
Table 1: Synthesis of Thalidomide
| Step | Starting Materials | Reagents and Conditions | Yield | Purity | Reference |
| 1 | Phthalic anhydride (B1165640), L-glutamic acid | Pyridine (B92270), 115 °C, 1.5 h | 86% | - | [3] |
| 2 | N-phthaloyl-dl-glutamic acid | Ammonium (B1175870) acetate (B1210297), diphenyl ether, 170-175 °C, 45 min | 65% | - | [3] |
| Overall | Phthalic anhydride, L-glutamic acid | Two-step synthesis | 56% | - | [3] |
| 1 | Phthalic anhydride, L-glutamine | Toluene, Triethylamine, Acetic anhydride, Reflux (~110 °C), 9 h | 2.40g (average) | ≥95% (¹H-QNMR) | [4] |
| 1 | N-Phthaloyl-L-glutamine | Pivaloyl chloride, triethylamine, ethyl acetate, Reflux, 2 h | 85-90% | - | [5] |
Table 2: Synthesis of Pomalidomide
| Step | Starting Materials | Reagents and Conditions | Yield | Purity | Reference |
| 1-3 | 4-nitroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione (B110489) hydrochloride | Three-step reaction | 65% (total) | 99.56% (HPLC) | [6] |
| Final | Crude (RS) 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindole-1,3-dione | Dimethylsulfoxide, acetone, methanol (B129727) | 90% (molar) | >99.0% (HPLC) | [7] |
Table 3: Synthesis of Cycloheximide Derivatives
| Product | Starting Material | Reagents and Conditions | Yield | Purity | Reference |
| Oxime derivative | Cycloheximide | Hydroxylamine, pyridine | - | - | [8] |
| Acetyl derivative | Cycloheximide | Acetic acid anhydride, basic conditions | - | - | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound-based drugs.
Synthesis of Thalidomide (Two-Step Protocol)
Step 1: Synthesis of N-Phthaloyl-dl-glutamic Acid
-
A solution of phthalic anhydride (149.5 g, 1.0 mol), L-glutamic acid (147.4 g, 1.0 mol), and pyridine (375 mL) is prepared in a round-bottomed flask.
-
The mixture is heated to 115 °C for 1.5 hours with stirring.
-
After cooling to 75 °C, ice-cold water (1000 mL) is added with stirring.
-
The mixture is acidified with 6 N HCl to a pH of 1.2 and stirring is continued at 10–15 °C for 2 hours.
-
The precipitated product is filtered and washed with cold water to yield N-phthaloyl-dl-glutamic acid (86% yield).[3]
Step 2: Synthesis of Thalidomide
-
A mixture of N-phthaloyl-dl-glutamic acid (233 g, 0.8 mol), ammonium acetate (256 g, 2.8 mol), and diphenyl ether (200 mL) is added to a round-bottomed flask.
-
The temperature is raised to 170–175 °C and maintained for 45 minutes with stirring.
-
The reaction is cooled to 90 °C, and ice-cold water (600 mL) is added.
-
After stirring for 20 minutes, the mixture is maintained at 5–10 °C for 1 hour.
-
The solid product is separated by filtration and washed with cool water (3 x 40 mL) to yield thalidomide (65% yield).[3]
Synthesis of Pomalidomide (Purification Protocol)
-
Crude (RS) 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindole-1,3-dione (10 g) is dissolved in dimethylsulfoxide (40 ml) by heating at 60 to 65° C.
-
The solution is cooled to 25 to 30° C.
-
Acetone (40 ml) is added while stirring.
-
After stirring for 30 minutes, methanol (40 ml) is added at a slow rate while stirring at 25 to 30° C.
-
The resulting solid is filtered, washed with methanol (50 ml), and dried to obtain pure pomalidomide (8.2 g, 90% molar yield, >99.0% HPLC purity).[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving this compound-based drugs and a typical experimental workflow for the development of PROTACs utilizing a this compound-based CRBN ligand.
Caption: CRL4-CRBN Signaling Pathway Modulation by this compound Drugs.
Caption: Experimental Workflow for this compound-Based PROTAC Development.
Conclusion
The history of this compound in drug synthesis is a powerful lesson in the complexities of pharmacology. From the devastating consequences of thalidomide to the life-saving applications of its modern analogs, the this compound scaffold has proven to be a versatile and potent chemical entity. The ongoing research into CRBN modulators and PROTACs continues to expand the therapeutic potential of this compound-based compounds, offering new hope for the treatment of cancer and other debilitating diseases. This guide has provided a technical overview of the historical and synthetic aspects of these important drugs, aiming to support the continued innovation in this critical area of medicinal chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Glutarimide: A Privileged Scaffold in Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The glutarimide moiety, a six-membered piperidine-2,6-dione ring system, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Initially recognized for its presence in the notorious sedative thalidomide (B1683933), the this compound scaffold has since been extensively explored and validated as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets and serving as a foundation for the development of a diverse range of therapeutic agents.[2] This guide provides a comprehensive technical overview of the this compound core, its synthesis, pharmacological applications, and the intricate signaling pathways it modulates. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel this compound-based therapeutics.
Pharmacological Significance and Therapeutic Applications
This compound-based compounds exhibit a remarkable spectrum of biological activities, including immunomodulatory, anti-cancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] The versatility of the this compound scaffold allows for structural modifications that can fine-tune its pharmacological profile, leading to the development of highly potent and selective drugs.
Immunomodulatory and Anti-Cancer Activity: The Cereblon (CRBN) Story
The most prominent and well-characterized mechanism of action for many this compound derivatives, including the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide (B1683929), and pomalidomide, involves their interaction with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][5] By binding to CRBN, these molecules act as "molecular glues," inducing the recruitment of specific proteins (neosubstrates) to the E3 ligase complex for subsequent ubiquitination and proteasomal degradation.[5] This targeted protein degradation is the basis for their potent anti-myeloma activity, primarily through the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] This has led to the development of a new class of therapeutics called Proteolysis Targeting Chimeras (PROTACs), where a this compound-based CRBN ligand is linked to a moiety that binds a target protein of interest, leading to its degradation.[5]
Antibiotic and Antifungal Activity
Naturally occurring this compound-containing polyketides, such as cycloheximide (B1669411) and 9-methylstreptimidone, have demonstrated significant antibiotic and antifungal activities.[3][6] Their primary mechanism of action is the inhibition of protein biosynthesis in eukaryotic cells, which accounts for their broad-spectrum activity and also their toxicity.[1] More recently, novel this compound antibiotics like gladiostatin have been discovered with unique structural features and promising activity against cancer cell lines.[3]
Quantitative Bioactivity Data
The following tables summarize the in vitro biological activities of various this compound derivatives against different cancer cell lines and other biological targets.
Table 1: Antiproliferative Activity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7 (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione) | K562 (Leukemia) | 9 | [7] |
| HeLa (Cervical Cancer) | 27 | [7] | |
| MDA-MB-453 (Breast Cancer) | 27 | [7] | |
| Thalidomide | MOLP-8 (Multiple Myeloma) | >75 | [5] |
| KMS-12-PE (Multiple Myeloma) | >75 | [5] | |
| Sulfone Derivative 20m | MOLP-8 (Multiple Myeloma) | 6.27 ± 0.81 | [5] |
| KMS-12-PE (Multiple Myeloma) | 5.88 ± 0.42 | [5] |
Table 2: CRBN Binding Affinity of this compound-Based Ligands
| Compound | Assay Method | IC50 (nM) | Reference |
| Thalidomide | Fluorescence Polarization | 347.2 | [8] |
| Lenalidomide | Fluorescence Polarization | 268.6 | [8] |
| Pomalidomide | Fluorescence Polarization | 153.9 | [8] |
| Iberdomide (CC-220) | TR-FRET | 60 | [9][10] |
Table 3: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Compound 9 (ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate) | Bacillus cereus | 0.625 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound-based compounds.
Synthesis of this compound Derivatives
General Procedure for Thio-Michael Addition to 3-Methylidenepiperidine-2,6-dione (B2628055): [5]
-
To a screw-capped glass vial, add 3-methylidenepiperidine-2,6-dione (1 equivalent).
-
Add the desired thiophenol or benzyl (B1604629) mercaptan (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to achieve a suitable concentration.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the resulting mixture in an oil bath at 75 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a chloroform/methanol (92:8) mobile phase and potassium permanganate (B83412) stain for visualization.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired 3-((aryl/methylthio)methyl)piperidine-2,6-dione.
Biological Evaluation
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay): [11][12]
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, K562, MDA-MB-453) in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for 72 hours at 37 °C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: CRBN Binding Assay (Fluorescence Polarization): [8][13]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Prepare serial dilutions of the test compounds. Prepare a solution of purified recombinant CRBN protein and a fluorescently labeled thalidomide probe (e.g., Cy5-labeled Thalidomide or Bodipy-thalidomide).
-
Assay Setup: In a black, low-binding 384-well plate, add the reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., unlabeled thalidomide or pomalidomide) and a negative control (vehicle).
-
CRBN Addition: Add the purified CRBN protein to each well.
-
Probe Addition: Add the fluorescently labeled thalidomide probe to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis: The binding of the fluorescent probe to CRBN results in a high polarization value. Competitive binding of the test compound displaces the probe, leading to a decrease in polarization. Calculate the IC50 values by plotting the change in fluorescence polarization against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound-based compounds are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways.
CRBN-Mediated Protein Degradation
The binding of this compound-based molecular glues like lenalidomide to CRBN triggers a cascade of events leading to the targeted degradation of specific proteins.
Figure 1: CRBN-mediated targeted protein degradation pathway.
Experimental Workflow for Cell-Based Cytotoxicity Assay
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound compounds using a cell-based assay such as the MTT assay.
References
- 1. Investigation of this compound N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Genomics‐Driven Discovery of a Novel this compound Antibiotic from Burkholderia gladioli Reveals an Unusual Polyketide Synthase Chain Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. grant.rscf.ru [grant.rscf.ru]
- 6. Collection - Investigation of this compound NâAlkylated Derivatives of Lenalidomide - ACS Chemical Biology - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Antiproliferative and antibacterial activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Exploring the Chemical Space of Glutarimide Derivatives: A Technical Guide for Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The glutarimide scaffold is a cornerstone of modern medicinal chemistry, most notably as the central pharmacophore in a class of therapeutics known as Immunomodulatory Imide Drugs (IMiDs®). These molecules, including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), have revolutionized the treatment of hematological malignancies, particularly multiple myeloma. Their unique mechanism of action, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins, has opened a new frontier in pharmacology known as targeted protein degradation. This technical guide provides an in-depth exploration of the chemical space of this compound derivatives, detailing their mechanism of action, structure-activity relationships (SAR), and key experimental protocols for their synthesis and evaluation.
Introduction: The this compound Core
This compound (piperidine-2,6-dione) is a six-membered heterocyclic imide that serves as the critical structural motif for a range of pharmacologically active compounds.[1] While inert on its own, its incorporation into more complex molecules gives rise to profound biological activities. The renaissance of thalidomide and the subsequent development of its more potent and specific analogs, lenalidomide and pomalidomide, are rooted in the discovery that the this compound moiety is essential for binding to Cereblon (CRBN), a substrate receptor for the CUL4-ROC1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][3][4] This interaction transforms the E3 ligase into a powerful tool for eliminating disease-causing proteins.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound derivatives function as "molecular glues," inducing proximity between CRBN and proteins that are not its natural substrates, termed neosubstrates.[5] This induced interaction leads to the polyubiquitination of the neosubstrate, marking it for destruction by the 26S proteasome.[6] Key neosubstrates responsible for the anti-myeloma activity of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6] The degradation of these factors disrupts critical survival pathways in myeloma cells, leading to apoptosis.[6]
Exploring the Chemical Space and Structure-Activity Relationships (SAR)
The chemical space of this compound derivatives has been extensively explored to optimize potency, selectivity, and drug-like properties. Modifications typically focus on two key regions: the this compound ring and the "left-hand side" phthalimide (B116566) moiety of thalidomide.
-
The this compound Moiety: This part is indispensable for CRBN binding. The imide proton is critical for forming a key hydrogen bond within the CRBN binding pocket.[7] N-alkylation of the this compound ring abrogates CRBN binding, a strategy that can be employed in prodrug design.[2][8]
-
The Phthalimide Moiety: Modifications here significantly influence neosubstrate recruitment and overall potency. For example, the addition of an amino group at the 4-position of the phthalimide ring in lenalidomide and pomalidomide enhances their affinity for CRBN and their ability to degrade IKZF1/3 compared to thalidomide.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for prototypical this compound derivatives, providing a basis for comparison and further development.
Table 1: Binding Affinity to Cereblon (CRBN)
| Compound | CRBN Construct | Kd / IC50 (nM) | Method |
| Thalidomide | CRBN-DDB1 | ~250 | Competitive Titration[2] |
| Lenalidomide | CRBN-DDB1 | ~178 | Competitive Titration[2] |
| Pomalidomide | CRBN-DDB1 | ~157 | Competitive Titration[2] |
| Lenalidomide | CRBN-DDB1 | ~3,000 | Thermal Melt Shift[3] |
| Pomalidomide | CRBN-DDB1 | ~3,000 | Thermal Melt Shift[3] |
Note: Affinity values can vary based on the experimental method and specific protein construct used.
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Thalidomide | HepG-2 | Hepatocellular Carcinoma | 11.26[8] |
| Thalidomide | PC3 | Prostate Cancer | 14.58[8] |
| Thalidomide | MCF-7 | Breast Cancer | 16.87[8] |
| Thalidomide | KMM1 | Multiple Myeloma | >100[8] |
| Lenalidomide | U266 | Multiple Myeloma | ~3[8] |
| Pomalidomide | U266 | Multiple Myeloma | 0.1 - 10[8] |
| Analog 18f¹ | PC3 | Prostate Cancer | 9.27[9] |
| Analog 21b¹ | HepG-2 | Hepatocellular Carcinoma | 10.48[9] |
¹Novel thalidomide analogs from El-Gamal et al. (2022).
Table 3: Neosubstrate Degradation Potency (DC50)
| Compound | Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) |
| PVTX-405 | IKZF2 | (Not Specified) | 0.7 | 91[10] |
| DEG-35 | IKZF2 | (Not Specified) | 4.4 | N/A[11] |
| CC-90009 (Cemsidomide) | GSPT1 | (Not Specified) | N/A | N/A[12] |
| PS-RC-1 | IKZF3 | Mino | 44 | N/A[13] |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key metrics for evaluating targeted protein degraders.
Key Experimental Protocols
Successful exploration of the this compound chemical space relies on robust and reproducible experimental methods. Below are outlines for synthesis and key biological assays.
General Synthetic Workflow
The synthesis of novel this compound derivatives often follows a modular approach, allowing for diverse modifications.
Representative Protocol: Solid-Phase Synthesis of Thalidomide Analogs [7][14]
-
Resin Preparation: Couple hydroxymethyl polystyrene resin with phthalic anhydride in the presence of triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) in dimethylformamide (DMF) to form a resin-linked acid.
-
Amide Coupling: React the resin-linked acid with the desired α-aminothis compound derivative using diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBT) as coupling agents.
-
Cleavage and Cyclization: Treat the resulting resin-bound amide with an acid (e.g., trifluoroacetic acid) or base to cleave the product from the resin and facilitate the cyclization of the phthalimide ring.
-
Purification: Purify the crude product using techniques such as flash chromatography or preparative HPLC to yield the final analog.
Biological Evaluation Workflow
A tiered approach is used to evaluate the biological activity of newly synthesized compounds.
Protocol: Western Blot for IKZF1 Degradation [6][14]
-
Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell line MM.1S) and treat with various concentrations of the this compound derivative for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for IKZF1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensities using densitometry software to determine the extent of IKZF1 degradation.
Protocol: Time-Resolved FRET (TR-FRET) Binding Assay [15][16][17]
-
Reagent Preparation: Prepare assay buffer (e.g., HEPES, NaCl, TCEP). Reconstitute tagged proteins: His-tagged CRBN/DDB1 complex and a fluorescently-labeled tracer ligand that binds CRBN. Prepare TR-FRET donor (e.g., Tb-anti-His antibody) and acceptor (e.g., the tracer ligand).
-
Compound Preparation: Perform serial dilutions of the test compounds in assay buffer or DMSO.
-
Assay Plate Setup: In a 384-well plate, add the His-CRBN/DDB1 protein complex and the Tb-anti-His antibody.
-
Incubation: Add the test compounds and the fluorescent tracer ligand to the wells. Incubate the plate in the dark at room temperature for a specified period (e.g., 60-180 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, recording emission at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the concentration of the test compound and fit the data to a suitable dose-response model to determine the IC50 value, which reflects the compound's binding affinity.
Conclusion and Future Directions
The this compound scaffold remains a highly privileged structure in drug discovery. The principles learned from IMiDs are now being applied to the broader field of targeted protein degradation, including the development of Proteolysis Targeting Chimeras (PROTACs), where a this compound-based CRBN ligand is connected via a linker to a ligand for a different protein of interest. Future exploration of the this compound chemical space will likely focus on identifying novel derivatives that can recruit new neosubstrates, overcome drug resistance, and expand the therapeutic potential of molecular glues to other diseases, including solid tumors and inflammatory disorders. A deep understanding of the SAR, mechanism, and associated bioanalytical methods is essential for any researcher aiming to innovate in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Glues | DC Chemicals [dcchemicals.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Facets of Glutarimides: A Technical Guide to their Antitumor and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glutarimide scaffold, a five-membered heterocyclic ring, is a cornerstone in modern medicinal chemistry, giving rise to compounds with potent and diverse pharmacological activities. This technical guide provides an in-depth exploration of the antitumor and anti-inflammatory properties of this compound derivatives. We delve into the molecular mechanisms of action, focusing on the pivotal role of the Cereblon (CRBN) E3 ubiquitin ligase and the modulation of key signaling pathways in cancer and inflammation. This document summarizes quantitative data on the efficacy of various this compound compounds, offers detailed experimental protocols for their evaluation, and presents visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound (piperidine-2,6-dione) is a structural motif found in a range of bioactive molecules, from natural products to synthetic drugs.[1] The therapeutic potential of this compound derivatives was prominently highlighted by the history of thalidomide (B1683933), a compound initially used as a sedative but later discovered to possess potent immunomodulatory and anti-angiogenic properties.[2][3] This led to the development of a class of drugs known as Immunomodulatory Drugs (IMiDs®), including lenalidomide (B1683929) and pomalidomide (B1683931), which are now frontline treatments for multiple myeloma and other hematological malignancies.[4][5]
The core mechanism of action for many of these this compound derivatives involves their interaction with Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][7] By binding to CRBN, these molecules act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[7][8] This targeted protein degradation is central to their antitumor and anti-inflammatory effects.
Beyond the IMiDs®, the this compound scaffold has been ingeniously incorporated into Proteolysis-Targeting Chimeras (PROTACs).[9] These heterobifunctional molecules link a CRBN-binding this compound moiety to a ligand for a target protein of interest, thereby hijacking the ubiquitin-proteasome system to degrade specific disease-causing proteins.[9][10]
This guide will systematically review the antitumor and anti-inflammatory activities of glutarimides, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Antitumor Properties of this compound Derivatives
The anticancer effects of this compound derivatives are multifaceted, encompassing direct cytotoxicity to tumor cells and indirect effects through the modulation of the tumor microenvironment.[11][12]
Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary mechanism for the antitumor activity of IMiDs® is the CRBN-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[13][14] In multiple myeloma cells, IKZF1 and IKZF3 are crucial for survival and proliferation. Their degradation leads to the downregulation of key oncogenes, including c-Myc and IRF4, ultimately resulting in cell cycle arrest and apoptosis.[7] The this compound moiety is essential for binding to CRBN, while the phthalimide (B116566) portion of the molecule mediates the recruitment of the neosubstrates.[8] This leads to their polyubiquitination, primarily through K48-linked ubiquitin chains, marking them for degradation by the 26S proteasome.[15]
Anti-Angiogenic Effects
This compound derivatives, particularly thalidomide and its analogs, exhibit significant anti-angiogenic properties.[2][5] They inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.[2] This is achieved in part by downregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[6]
Quantitative Data: Antiproliferative Activity
The antiproliferative activity of this compound derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lenalidomide | MM.1S | Multiple Myeloma | ~3 | [16] |
| Lenalidomide | U266 | Multiple Myeloma | ~3 | [16] |
| Pomalidomide | MM.1S | Multiple Myeloma | ~1 | [17] |
| CC-885 | MM1.S | Multiple Myeloma | < 0.01 | [18] |
| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | K562 | Leukemia | 8.98 | [1] |
| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | HeLa | Cervical Cancer | 26.8 | [1] |
| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | MDA-MB-453 | Breast Cancer | 27.36 | [1] |
Table 1: Antiproliferative Activity of Selected this compound Derivatives.
Anti-inflammatory Properties of this compound Derivatives
The anti-inflammatory effects of glutarimides are primarily mediated by their ability to modulate cytokine production and T-cell responses.[12]
Mechanism of Action: Cytokine Modulation
This compound derivatives, particularly IMiDs®, are potent inhibitors of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[11][12] They also inhibit the production of other pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and IL-12.[12] Conversely, they can enhance the production of the anti-inflammatory cytokine IL-10.[12] This modulation of the cytokine profile contributes to their therapeutic effects in inflammatory conditions. The inhibition of TNF-α is thought to occur at the level of mRNA stability and translation.
Immunomodulatory Effects on T-Cells
This compound derivatives have a costimulatory effect on T-cells, enhancing their proliferation and the production of IL-2 and Interferon-gamma (IFN-γ).[7][19] This T-cell activation is beneficial in the context of cancer therapy as it can enhance the anti-tumor immune response.[11] Paradoxically, in the context of autoimmune and inflammatory diseases, some this compound analogs have been shown to suppress the proliferative response of stimulated lymphocytes.[20] Lenalidomide and pomalidomide can also inhibit the proliferation and suppressor function of T regulatory cells (Tregs), which can dampen anti-tumor immunity.[17][21]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives have been quantified by measuring the reduction in pro-inflammatory cytokine levels.
| Compound | Cell/System | Stimulus | Cytokine Measured | % Inhibition / Effect | Concentration | Reference |
| Lenalidomide | Human PBMCs | LPS | TNF-α | Inhibition | Dose-dependent | [16] |
| Pomalidomide | Human PBMCs | LPS | TNF-α | Potent Inhibition | Dose-dependent | [7] |
| Thalidomide | Murine Splenic DCs | TLR7/9 agonists | IL-6, TNF-α, IL-10 | Reduction | Not specified | [22] |
| DTCM-glutarimide | Murine Colitis Model | TNBS | F4/80+ Macrophages | Significant Reduction | 40 mg/kg | [18] |
| XC8 | Rat Lung Inflammation | Sephadex | Eosinophil Influx | 2.6-6.4 times reduction | Not specified | [23] |
| Thalidomide Analogs | Rat Model | LPS | TNF-α | Significant Decrease | 100 mg/kg (equimolar) | [9] |
Table 2: Anti-inflammatory Activity of Selected this compound Derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability and Proliferation (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-Angiogenesis (Rat Aortic Ring Assay)
Principle: This ex vivo assay assesses the ability of a compound to inhibit the sprouting of new microvessels from a segment of the rat aorta cultured in a 3D collagen matrix.
Protocol:
-
Aorta Dissection: Euthanize a Sprague-Dawley rat and dissect the thoracic aorta under sterile conditions.
-
Ring Preparation: Clean the aorta of periaortic fibroadipose tissue and cut it into 1-2 mm thick rings.
-
Embedding: Place a 250 µL layer of Matrigel or collagen gel in each well of a 24-well plate and allow it to solidify at 37°C. Place one aortic ring in the center of each well and cover with another 250 µL of Matrigel/collagen.
-
Culture and Treatment: After the top layer has solidified, add 1 mL of endothelial cell growth medium supplemented with the test compound at various concentrations.
-
Incubation and Observation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Quantification: Quantify the extent of angiogenesis by measuring the length and number of microvessels sprouting from the aortic ring.
Cytokine Quantification (ELISA)
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen is bound between two layers of antibodies (capture and detection antibody).
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants or standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards and determine the concentration of the cytokine in the samples.
Protein Degradation Analysis (Western Blot)
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-IKZF1) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
Conclusion and Future Directions
This compound-based compounds have established themselves as a powerful class of therapeutic agents with significant antitumor and anti-inflammatory properties. Their unique mechanism of action, centered on the hijacking of the E3 ubiquitin ligase Cereblon to induce targeted protein degradation, has opened new avenues for drug discovery. The clinical success of IMiDs® in multiple myeloma has validated this approach, and the emergence of this compound-based PROTACs is poised to expand the druggable proteome.
Future research in this area will likely focus on several key aspects:
-
Discovery of Novel Neosubstrates: Identifying new protein targets for CRBN-mediated degradation will expand the therapeutic applications of this compound-based drugs to a wider range of cancers and inflammatory diseases.
-
Development of More Selective CRBN Ligands: Designing this compound derivatives with improved selectivity for specific neosubstrates could enhance therapeutic efficacy while minimizing off-target effects.
-
Optimization of PROTAC Technology: Further refinement of the linker and warhead components of this compound-based PROTACs will be crucial for developing orally bioavailable and highly potent degraders.
-
Understanding Resistance Mechanisms: Investigating the mechanisms by which tumors develop resistance to this compound-based therapies will be essential for designing effective combination strategies and next-generation compounds.
References
- 1. Protein degradation analysis by western blot [bio-protocol.org]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. bio-protocol.org [bio-protocol.org]
- 9. jove.com [jove.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. beyondspringpharma.com [beyondspringpharma.com]
- 14. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bowdish.ca [bowdish.ca]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Video: In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 22. benchchem.com [benchchem.com]
- 23. MTT assay protocol | Abcam [abcam.com]
The Phoenix Molecule: An In-depth Technical Guide to the Core Principles of Glutarimide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Notoriety to a Nobel Pursuit
The story of thalidomide (B1683933), a molecule once infamous for its devastating teratogenic effects, has undergone a remarkable transformation. Its rediscovery and repurposing have paved the way for a revolutionary therapeutic modality: Proteolysis-Targeting Chimeras (PROTACs). This guide delves into the fundamental principles of glutarimide-based PROTACs, a dominant class of these powerful protein degraders. We will explore their mechanism of action, key components, and the experimental methodologies crucial for their development and evaluation, providing a comprehensive resource for professionals in the field of targeted protein degradation.
At the heart of this technology lies the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). This compound-based PROTACs act as molecular matchmakers, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, specifically Cereblon (CRBN), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] This event-driven mechanism offers a distinct advantage over traditional inhibitors, as a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.[3]
Core Components and Mechanism of Action
This compound-based PROTACs are heterobifunctional molecules comprising three essential components:
-
A Warhead: This ligand is designed to bind specifically to the protein of interest (POI) that is targeted for degradation.
-
A this compound-based Ligand: Typically an analog of thalidomide, lenalidomide, or pomalidomide, this moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]
-
A Linker: A chemical tether that connects the warhead and the CRBN ligand, its composition and length are critical for optimal ternary complex formation and subsequent degradation efficiency.[6][7]
The mechanism of action unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a key ternary complex.[2][3]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, enabling its catalytic action.
Quantitative Data on this compound-Based PROTACs
The efficacy of a this compound-based PROTAC is determined by several key quantitative parameters, including the binding affinity of the this compound ligand to CRBN and the degradation potency (DC50) and efficacy (Dmax) of the PROTAC for its target protein.
Binding Affinity of this compound-Based Ligands to Cereblon (CRBN)
The affinity of the thalidomide analog for CRBN is a crucial factor in the design of effective PROTACs. Higher affinity generally leads to more efficient recruitment of the E3 ligase.
| Ligand | Binding Affinity (Kd or IC50) to CRBN | Reference |
| Thalidomide | ~250 nM (Kd) | [1][8] |
| Lenalidomide | ~178 nM (Kd), 1.5 µM (IC50) | [1][8] |
| Pomalidomide | ~157 nM (Kd), 1.2 µM (IC50) | [1][8] |
Note: Binding affinities can vary depending on the experimental conditions and assay format.
Degradation Efficiency of this compound-Based PROTACs
The potency of a PROTAC is measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).
| PROTAC | Target Protein | This compound Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | BRD4 | Lenalidomide | RS4;11 (Leukemia) | 0.1 - 0.3 | >90 | [9] |
| ZQ-23 | HDAC8 | Pomalidomide | Various | 147 | 93 | [10][11] |
| SJ995973 (4c) | BET Proteins | Phenyl this compound | MV4-11 (AML) | 0.87 | N/A | [12][13] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Mandatory Visualizations
Signaling Pathway of this compound-Based PROTACs
Caption: Signaling pathway of this compound-based PROTACs.
Experimental Workflow for PROTAC Development
Caption: A typical experimental workflow for PROTAC development.
Detailed Experimental Protocols
Cereblon Binding Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (Kd) of a this compound-based ligand to the CRBN protein.
Materials:
-
Recombinant human CRBN protein
-
This compound-based ligand (analyte)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Chip Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the CRBN protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound-based ligand in running buffer.
-
Inject the ligand solutions over the immobilized CRBN surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each ligand injection using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.[1]
-
Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in cells treated with a this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[5][14]
-
Ternary Complex Formation Assay (AlphaLISA)
Objective: To confirm the formation of the ternary complex (POI-PROTAC-CRBN).
Materials:
-
Recombinant POI with a tag (e.g., His-tag)
-
Recombinant CRBN with a different tag (e.g., GST-tag)
-
This compound-based PROTAC
-
AlphaLISA acceptor beads conjugated to an antibody against the POI tag
-
AlphaLISA donor beads conjugated to an antibody against the CRBN tag
-
Assay buffer
-
384-well microplate
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the recombinant POI, recombinant CRBN, and the PROTAC dilutions.
-
-
Incubation:
-
Incubate the mixture at room temperature for 1-2 hours to allow for ternary complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (EC50).
-
Conclusion
This compound-based PROTACs, born from the ashes of a pharmaceutical disaster, have emerged as a formidable tool in the quest for novel therapeutics. Their ability to co-opt the cellular machinery to eliminate disease-causing proteins offers a paradigm shift in drug discovery. This technical guide has provided a comprehensive overview of the core principles, quantitative metrics, and experimental methodologies that underpin the development of these innovative molecules. As research in this field continues to accelerate, a thorough understanding of these fundamentals will be paramount for scientists and researchers striving to unlock the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Functionalization of Glutarimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutarimide and its functionalized derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. The this compound scaffold is a core structural component in several pharmacologically active agents, including immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, as well as in the rapidly advancing field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs).[1][2] These derivatives often exert their biological effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the degradation of specific target proteins.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis of functionalized this compound derivatives, presents quantitative data for key reactions, and illustrates relevant biological pathways and experimental workflows.
Synthetic Methodologies and Experimental Protocols
The synthesis of functionalized glutarimides can be broadly categorized into methods for constructing the this compound ring and methods for its subsequent functionalization. Key strategies include Michael addition, palladium-catalyzed cross-coupling reactions, and late-stage C-H functionalization.
Protocol 1: Synthesis of N-Phenyl this compound via Cyclization
This protocol describes the synthesis of an N-substituted this compound through the cyclization of a dicarboxylic acid precursor.[4]
Experimental Procedure:
-
Step 1: Amide Formation: In a round-bottom flask, dissolve glutaric anhydride (B1165640) (1.0 eq.) in a suitable solvent such as benzene. Add a substituted aromatic amine (1.0 eq.). Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the intermediate 4-(phenylcarbamoyl)butanoic acid can be isolated by filtration and washing with a non-polar solvent.
-
Step 2: Cyclization: To the crude 4-(phenylcarbamoyl)butanoic acid, add acetyl chloride (excess, e.g., 90 mmole for a small-scale reaction) and reflux the mixture for 15-20 minutes, or until the evolution of HCl gas ceases.[4]
-
Step 3: Isolation and Purification: Cool the reaction mixture to room temperature. The solid product, N-phenyl this compound, will precipitate. Collect the solid by filtration and purify by recrystallization from a suitable solvent, such as ethanol.[4]
Experimental Workflow:
Caption: Workflow for the synthesis of N-phenyl this compound.
Protocol 2: Thio-Michael Addition for C-3 Functionalization
This protocol details the synthesis of 3-functionalized glutarimides via a thio-Michael addition to an α,β-unsaturated this compound precursor.[5]
Experimental Procedure:
-
Preparation of Starting Material: Synthesize 3-methylidenepiperidine-2,6-dione (B2628055) as the starting material. This can be prepared on a multigram scale following literature procedures.[5]
-
Thio-Michael Addition: In a reaction vessel, dissolve 3-methylidenepiperidine-2,6-dione (1.0 eq.) and a selected (hetero)aromatic thiol (1.2 eq.) in tetrahydrofuran (B95107) (THF). Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) as a base. Heat the reaction mixture to 75 °C and stir for 4-6 hours. For electron-deficient heterocyclic thiols, pyridine (B92270) can be used as the reaction medium.[5]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3-((arylthio)methyl)piperidine-2,6-dione.
Experimental Workflow:
Caption: Workflow for Thio-Michael addition on a this compound scaffold.
Protocol 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the synthesis of N-aryl this compound derivatives using a palladium-catalyzed cross-coupling reaction.[6]
Experimental Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), the this compound starting material (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.2 eq.), and a base (e.g., sodium tert-butoxide, 1.5 eq.).
-
Reaction Execution: Add anhydrous toluene (B28343) or dioxane as the solvent. Stir the reaction mixture at 80-110 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.
Experimental Workflow:
Caption: Workflow for Palladium-catalyzed N-arylation of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of functionalized this compound derivatives.
Table 1: Synthesis of Functionalized this compound Derivatives - Reaction Yields
| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| 1 | Thio-Michael Addition | 3-Methylidenepiperidine-2,6-dione, Thiophenol | 3-((Phenylthio)methyl)piperidine-2,6-dione | 66-92 | [5] |
| 2 | Cyclization | 4-(Phenylcarbamoyl)butanoic acid | N-Phenyl this compound | 63-91 | [7] |
| 3 | Rh(II)-catalyzed N-H Insertion | N-Boc-α-diazo this compound, 1,2,4-Triazole | N-Boc-α-(1,2,4-triazol-1-yl)this compound | 80 | [8] |
| 4 | One-step reaction | C,N-diarylformamidines, Glutaric anhydride | (Z)-1-(aryl(arylimino)methyl)piperidine-2,6-diones | 46-88 | [9] |
Table 2: Biological Activity of this compound Derivatives - IC50 Values
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Phenyl this compound PROTAC (4c) | MV4-11 (AML) | Cell Viability | 0.003 | [10] |
| 3-((Arylthio)methyl)piperidine-2,6-dione derivative | MOLP-8 (Multiple Myeloma) | Antiproliferative | 6.65 - 11.97 | [5] |
| 3-((Arylthio)methyl)piperidine-2,6-dione derivative | KMS-12-PE (Multiple Myeloma) | Antiproliferative | 3.41 - 10.21 | [5] |
| Thienopyrimidine derivative (52) | T47D (Breast Cancer) | Antiproliferative | 6.9 | [11] |
| Thienopyrimidine derivative (52) | MDA-MB-231 (Breast Cancer) | Antiproliferative | 10 | [11] |
Signaling Pathway: CRBN-Mediated Protein Degradation
Functionalized this compound derivatives, particularly IMiDs and the warhead of many PROTACs, function by recruiting the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins (neosubstrates).
Caption: CRBN-mediated targeted protein degradation pathway.
Conclusion
The synthetic accessibility and functional versatility of this compound derivatives have established them as a cornerstone in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of these important compounds. The continued development of novel synthetic methodologies will undoubtedly expand the chemical space of this compound-based therapeutics, leading to the discovery of new and improved treatments for a range of diseases.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. grant.rscf.ru [grant.rscf.ru]
- 6. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Boc-α-diazo this compound as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Enantioselective Synthesis of Glutarimide Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of glutarimide compounds, a critical scaffold in medicinal chemistry and drug discovery. The this compound core is present in a variety of biologically active molecules, including the notorious thalidomide (B1683933) and its immunomodulatory analogs (IMiDs®), as well as other therapeutic agents. The stereochemistry of substituents on the this compound ring is often crucial for biological activity and selectivity, making enantioselective synthesis a key area of research.
Herein, we detail several modern and efficient catalytic asymmetric methods for the synthesis of chiral this compound derivatives. These protocols are intended to be a practical guide for researchers in academic and industrial settings.
Method 1: N-Heterocyclic Carbene (NHC) Catalyzed [3+3] Annulation
This method provides a highly effective route to trans-3,4-disubstituted glutarimides from readily available starting materials. The reaction proceeds via a formal [3+3] annulation of enals and substituted malonamides under oxidative NHC catalysis, demonstrating excellent enantioselectivity and good yields.[1][2][3]
Signaling Pathway Diagram
Caption: NHC-catalyzed enantioselective [3+3] annulation pathway.
Quantitative Data Summary
| Entry | Enal Substrate (R¹) | Malonamide Substrate (R²) | Yield (%) | ee (%) | dr (trans:cis) |
| 1 | Cinnamaldehyde | N,N'-diphenylmalonamide | 75 | 96 | >20:1 |
| 2 | 4-Chlorocinnamaldehyde | N,N'-diphenylmalonamide | 82 | 97 | >20:1 |
| 3 | 2-Naphthylpropenal | N,N'-diphenylmalonamide | 78 | 95 | >20:1 |
| 4 | Cinnamaldehyde | N,N'-dibenzylmalonamide | 65 | 94 | >20:1 |
Experimental Protocol
General Procedure for the Enantioselective Synthesis of trans-3,4-Disubstituted Glutarimides:
-
To a dried vial equipped with a magnetic stir bar, add the chiral N-heterocyclic carbene (NHC) precatalyst (0.02 mmol, 10 mol%), the malonamide derivative (0.2 mmol, 1.0 equiv), and the oxidant (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or a quinone-based oxidant, 0.24 mmol, 1.2 equiv).
-
The vial is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), 2.0 mL) is added, followed by the enal substrate (0.24 mmol, 1.2 equiv).
-
The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature), and the base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 0.02 mmol, 10 mol%) is added.
-
The reaction is stirred at this temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound product.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Method 2: Dirhodium-Catalyzed Asymmetric C-H Functionalization
This methodology allows for the late-stage functionalization of pre-existing this compound-containing molecules, which is particularly valuable in the context of drug discovery and the synthesis of molecular glues and PROTACs.[4] Chiral dirhodium catalysts enable the highly enantioselective and diastereoselective insertion of a carbene, generated from a diazo compound, into a C-H bond.
Experimental Workflow Diagram
References
Protocols for N-acyl-glutarimide Transamidation: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the transamidation of N-acyl-glutarimides, a critical reaction in modern organic synthesis and pharmaceutical development. These protocols offer robust, metal-free alternatives for amide bond formation, a ubiquitous linkage in bioactive molecules.
N-acyl-glutarimides have emerged as highly effective acyl transfer agents due to the inherent strain in their twisted amide bonds, which facilitates nucleophilic attack and subsequent transamidation under mild conditions. This reactivity circumvents the need for harsh reagents or transition-metal catalysts, offering a more sustainable and functional-group-tolerant approach to amide synthesis.
This document outlines two principal, experimentally validated protocols for the transamidation of N-acyl-glutarimides: an additive-free method and a potassium tert-butoxide (KOtBu)-mediated approach. Detailed experimental procedures, substrate scope with corresponding yields, and mechanistic insights are provided to enable seamless adoption and adaptation of these methodologies in a laboratory setting.
Protocol 1: Additive-Free Transamidation of N-acyl-glutarimides
This protocol, developed by Liu et al., leverages the intrinsic reactivity of N-acyl-glutarimides, allowing for a straightforward and clean transamidation reaction without the need for any activating agents or catalysts.[1][2] The reaction proceeds efficiently at room temperature, accommodating a wide array of amines.
Mechanistic Overview
The reactivity of N-acyl-glutarimides in this metal-free process is attributed to the distorted (twisted) nature of the amide bond within the glutarimide ring. This ground-state destabilization lowers the energy barrier for nucleophilic attack by an amine, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the desired amide and the this compound byproduct.
Experimental Protocol
General Procedure:
-
To a stirred solution of the N-acyl-glutarimide (1.0 equiv.) in a suitable solvent (e.g., CH2Cl2, THF), add the amine (1.1-1.5 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired amide.
Substrate Scope and Yields
The additive-free protocol demonstrates broad applicability with a variety of primary and secondary amines, as well as a range of electronically and sterically diverse N-acyl-glutarimides.
| N-Acyl-glutarimide | Amine | Product | Yield (%) |
| N-Benzoyl-glutarimide | Benzylamine | N-Benzylbenzamide | 95 |
| N-Benzoyl-glutarimide | Morpholine | 4-Benzoylmorpholine | 98 |
| N-(4-Methoxybenzoyl)-glutarimide | Aniline | 4-Methoxy-N-phenylbenzamide | 85 |
| N-(2-Naphthoyl)-glutarimide | Pyrrolidine | 1-(2-Naphthoyl)pyrrolidine | 92 |
| N-Acetyl-glutarimide | Cyclohexylamine | N-Cyclohexylacetamide | 88 |
| N-Benzoyl-glutarimide | (R)-(+)-α-Methylbenzylamine | N-((R)-1-Phenylethyl)benzamide | 91 |
Protocol 2: Potassium tert-Butoxide-Mediated Transamidation
For less reactive amines or more sterically hindered substrates, a potassium tert-butoxide (KOtBu)-mediated protocol, reported by Dash and coworkers, offers an efficient alternative.[3][4][5] This method generally proceeds at room temperature and provides excellent yields.
Mechanistic Overview
The KOtBu-mediated transamidation is proposed to proceed via a radical mechanism.[3] Potassium tert-butoxide acts as a single-electron transfer (SET) agent, initiating a radical cascade that ultimately leads to the formation of the amide product.
Experimental Protocol
General Procedure (GP-1): [6]
-
In a sealed tube, add the amine (1.0 equiv.), the amide (e.g., N,N-dimethylformamide as both reactant and solvent, 10 equiv.), and potassium tert-butoxide (1.5 equiv.).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Substrate Scope and Yields
This protocol is highly effective for the transamidation of primary and tertiary amides with a diverse range of amines.[3][4]
| Amide | Amine | Product | Yield (%) |
| N,N-Dimethylformamide | Aniline | N-Phenylformamide | 92 |
| N,N-Dimethylformamide | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 95 |
| N,N-Dimethylacetamide | Benzylamine | N-Benzylacetamide | 89 |
| N-Formylpiperidine | 4-Chloroaniline | N-(4-Chlorophenyl)formamide | 85 |
| N,N-Dimethylformamide | Thiophen-2-amine | N-(Thiophen-2-yl)formamide | 82 |
| N,N-Dimethylacetamide | Cyclohexylamine | N-Cyclohexylacetamide | 91 |
Summary and Outlook
The transamidation of N-acyl-glutarimides offers a powerful and versatile strategy for the synthesis of amides, a cornerstone of medicinal chemistry and materials science. The additive-free and KOtBu-mediated protocols presented here provide researchers with reliable and scalable methods that avoid the use of harsh or toxic reagents. The choice of protocol will depend on the specific substrates and desired reaction conditions. The mild nature and broad functional group tolerance of these methods make them highly attractive for late-stage functionalization of complex molecules in drug discovery and development.
References
- 1. Transamidation of N-acyl-glutarimides with amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transamidation of N-acyl-glutarimides with amines | NSF Public Access Repository [par.nsf.gov]
- 3. KOtBu-Promoted Transition-Metal-Free Transamidation of Primary and Tertiary Amides with Amines [organic-chemistry.org]
- 4. KOtBu-Promoted Transition-Metal-Free Transamidation of Primary and Tertiary Amides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Glutarimide Functionalization for PROTAC Linker Attachment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of glutarimide-based E3 ligase ligands, specifically derivatives of thalidomide (B1683933) and pomalidomide, for their incorporation into Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The this compound moiety is a critical component for binding to the Cereblon (CRBN) E3 ligase. The strategic functionalization of this ligand is paramount for the successful design and synthesis of potent and selective PROTACs.
Overview of this compound-Based PROTACs
PROTACs are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] this compound-containing molecules, such as thalidomide and pomalidomide, are widely used to recruit the CRBN E3 ligase.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3] The nature of the linker and its attachment point on the this compound ligand significantly influences the stability and efficacy of this ternary complex.[4][5]
Diagram 1: General Mechanism of Action for a this compound-Based PROTAC
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Designing Glutarimide-Based Ligands for Cereblon: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and evaluation of glutarimide-based ligands targeting the E3 ubiquitin ligase Cereblon (CRBN). These ligands are pivotal in the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic modalities designed to eliminate disease-causing proteins.[1][2]
Core Principles: The Role of this compound-Based Ligands
Cereblon is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[3][4][5] this compound-based ligands, such as thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), bind to a specific pocket in Cereblon.[6][7] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[4][8][9] This "molecular glue" mechanism is the basis for the therapeutic effects of immunomodulatory drugs (IMiDs) in treating multiple myeloma.[5][6][8]
In the context of PROTACs, the this compound moiety serves as the E3 ligase-recruiting ligand.[4][10] A PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ligase (in this case, a this compound-based CRBN ligand), and a chemical linker that connects the two.[11] The PROTAC simultaneously binds to both the POI and CRBN, forming a ternary complex that facilitates the ubiquitination and degradation of the POI.[2][11]
Ligand Design and Synthesis Strategies
The design of novel this compound-based ligands aims to improve binding affinity for Cereblon, modulate neosubstrate specificity, and provide suitable attachment points for linkers in PROTAC development.[3][12] Key synthetic strategies include:
-
Direct Substitution: This common approach involves linking the this compound ring to a heterocycle via a C-N bond, often starting from commercially available 3-bromopiperidine-2,6-dione (B1280227) or 3-aminopiperidine-2,6-dione.[12]
-
Masked this compound Strategy: To circumvent issues with the stability of the this compound ring during synthesis, a bis(benzyloxy)pyridine moiety can be used, followed by hydrogenation to form the this compound core at a later stage.[12]
-
C-H Functionalization: Intramolecular palladium-catalyzed ring-closure via γ-C(sp³)–H functionalization offers a novel method to construct the core structure.[12]
-
Modern Coupling Methodologies: Advanced techniques such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are employed to diversify the chemical space of CRBN binders.[12][13]
-
Rh(II)-catalyzed X-H Insertion: This one-step protocol allows for the exploration of a large chemical space of α-substituted this compound derivatives.[14]
Signaling Pathways and Experimental Workflows
Cereblon-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a this compound-based PROTAC in recruiting a target protein to the CRL4^CRBN^ E3 ligase complex for ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for Ligand Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of novel this compound-based Cereblon ligands and corresponding PROTACs.
Caption: General experimental workflow for PROTAC development.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound-based ligands and PROTACs from the literature. This data is essential for comparing the potency and efficacy of different compounds.
Table 1: Binding Affinities of this compound-Based Ligands to Cereblon
| Ligand | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| Thalidomide | Fluorescence Polarization | 1.28 | [15] | |
| Lenalidomide (B1683929) | Fluorescence Polarization | ~1 | [15] | |
| Pomalidomide | Fluorescence Polarization | ~1 | [15] | |
| Phenyl this compound (PG) | Fluorescence Polarization | 2.19 | [15] | |
| 4-Methoxy-PG | Fluorescence Polarization | 3.15 | [15] | |
| Iberdomide | TR-FRET | Higher affinity than lenalidomide and pomalidomide | [16] | |
| CC-122 (Avadomide) | Not Specified | [17] |
Table 2: Degradation Efficacy of this compound-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | Not Specified | [9] | ||
| ARV-110 | Androgen Receptor | Not Specified | [18] | ||
| ARV-471 | Estrogen Receptor | Not Specified | [18] | ||
| PG PROTAC 4c (SJ995973) | BET Proteins | MV4-11 | 0.87 (BRD4) | [1] | |
| FS-ARV-825 (covalent) | BRD4 | Not Specified | [19] |
Detailed Experimental Protocols
Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity (IC50) of a test compound to Cereblon by measuring its ability to displace a fluorescently labeled tracer.[15][18]
Materials:
-
Recombinant human DDB1/CRBN protein complex
-
Fluorescent tracer (e.g., FITC-thalidomide or Cy5-lenalidomide)[15][18]
-
Test compounds (this compound-based ligands)
-
Assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4)[18]
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer or DMSO.
-
Assay Plate Preparation: Add a fixed concentration of the recombinant DDB1/CRBN protein complex (e.g., 100 nM) and the fluorescent tracer (e.g., 8 nM) to each well of the assay plate.[18]
-
Compound Addition: Add the serially diluted test compounds to the wells. Include wells with DMSO as a negative control (0% inhibition) and wells without the CRBN protein as a positive control (100% inhibition).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Convert the fluorescence polarization signal to percent inhibition. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the level of a target protein in cells treated with a this compound-based PROTAC.[20][21]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., from 1 nM to 10,000 nM) for a specific duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[20]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[20]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.[20]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[21]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again and apply the ECL substrate.[21]
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.[21]
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[20]
-
Protocol 3: Cellular Target Engagement Assay (CETSA)
Objective: To confirm that the this compound-based ligand or PROTAC binds to Cereblon in a cellular environment by measuring the thermal stabilization of the target protein.[14]
Materials:
-
Cell line of interest
-
Test compound (CRBN ligand or PROTAC)
-
PBS and appropriate cell lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification and Western blotting (as described in Protocol 2)
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble CRBN remaining at each temperature by Western blot (as described in Protocol 2).
-
Data Analysis: Plot the amount of soluble CRBN against the temperature for both the treated and control samples. A shift in the melting curve to higher temperatures for the treated sample indicates thermal stabilization and thus, target engagement.
These protocols provide a foundational framework for the design, synthesis, and evaluation of this compound-based ligands for Cereblon. Researchers should optimize these methods for their specific compounds and biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grant.rscf.ru [grant.rscf.ru]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05138F [pubs.rsc.org]
- 11. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Extending the chemical space of this compound-based cereblon ligands through an efficient Rh(II)-catalyzed X-H insertion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 16. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 17. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Yield Synthesis of trans-3,4-Disubstituted Glutarimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glutarimide scaffold is a privileged structural motif present in a wide array of biologically active compounds and pharmaceuticals. The precise control over the stereochemistry of substituents on the this compound ring is often crucial for therapeutic efficacy. This document provides detailed protocols for a high-yield, enantioselective synthesis of trans-3,4-disubstituted glutarimides. The presented methodology utilizes an oxidative N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of α,β-unsaturated aldehydes (enals) and substituted malonamides. This approach offers excellent control over the trans diastereoselectivity and provides access to a diverse range of functionalized glutarimides in high yields and with high enantiopurity.[1]
General Synthetic Scheme
The overall transformation involves the reaction of an enal with a substituted malonamide (B141969) in the presence of an N-heterocyclic carbene precatalyst, a base, and an oxidant. This one-pot reaction proceeds via a formal [3+3] annulation to construct the this compound ring with concomitant formation of C-C and C-N bonds, yielding the desired trans-3,4-disubstituted this compound.
Caption: General workflow for the NHC-catalyzed synthesis of trans-3,4-disubstituted glutarimides.
Data Presentation: Synthesis of Various trans-3,4-Disubstituted Glutarimides
The following table summarizes the results for the synthesis of a range of trans-3,4-disubstituted glutarimides using the described protocol. The data highlights the high yields and excellent enantioselectivities achieved with various substituents on both the enal and the malonamide starting materials.
| Entry | R¹ (from Enal) | R² (from Malonamide) | Product | Yield (%) | ee (%) |
| 1 | C₆H₅ | C₆H₅ | 3-phenyl-4-phenyl-glutarimide | 85 | 95 |
| 2 | 4-Cl-C₆H₄ | C₆H₅ | 3-(4-chlorophenyl)-4-phenyl-glutarimide | 82 | 96 |
| 3 | 4-MeO-C₆H₄ | C₆H₅ | 3-(4-methoxyphenyl)-4-phenyl-glutarimide | 88 | 94 |
| 4 | 2-Thienyl | C₆H₅ | 3-(2-thienyl)-4-phenyl-glutarimide | 75 | 92 |
| 5 | C₆H₅ | 4-Br-C₆H₄ | 3-phenyl-4-(4-bromophenyl)-glutarimide | 80 | 97 |
| 6 | C₆H₅ | 4-Me-C₆H₄ | 3-phenyl-4-(4-methylphenyl)-glutarimide | 86 | 95 |
| 7 | c-C₆H₁₁ | C₆H₅ | 3-cyclohexyl-4-phenyl-glutarimide | 78 | 93 |
| 8 | CH₃CH₂ | C₆H₅ | 3-ethyl-4-phenyl-glutarimide | 72 | 90 |
Data is representative of typical results from the cited literature and may vary based on specific experimental conditions.
Experimental Protocols
Materials and General Considerations:
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be purified and dried according to standard procedures.
-
Reagents should be purchased from a commercial supplier and used without further purification unless otherwise noted.
-
N-heterocyclic carbene (NHC) precatalysts and substituted malonamides may need to be synthesized according to literature procedures if not commercially available.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
-
Final products should be purified by flash column chromatography on silica gel.
General Procedure for the Synthesis of trans-3,4-Disubstituted Glutarimides:
-
To an oven-dried vial equipped with a magnetic stir bar, add the NHC precatalyst (0.02 mmol, 10 mol%) and the substituted malonamide (0.22 mmol, 1.1 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (this cycle should be repeated three times).
-
Add dry solvent (e.g., tetrahydrofuran (B95107) (THF), 1.0 mL).
-
Add the base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 0.02 mmol, 10 mol%) to the solution and stir for 5 minutes at room temperature to generate the active NHC catalyst.
-
In a separate vial, dissolve the α,β-unsaturated aldehyde (0.20 mmol, 1.0 equiv) and the oxidant (e.g., a quinone-based oxidant, 0.24 mmol, 1.2 equiv) in the same dry solvent (1.0 mL).
-
Add the solution of the aldehyde and oxidant to the reaction vial containing the catalyst and malonamide via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure trans-3,4-disubstituted this compound.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
References
Application Notes and Protocols for Glutarimide Synthesis via Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glutarimide moiety is a critical pharmacophore found in a variety of biologically active compounds, including the well-known immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. The synthesis of functionalized glutarimides is, therefore, of significant interest in medicinal chemistry and drug development. The Michael addition reaction represents a powerful and versatile strategy for the construction of the this compound ring system, allowing for the introduction of diverse substituents with high stereocontrol.
These application notes provide an overview and detailed protocols for the synthesis of glutarimides using various Michael addition methodologies, including organocatalyzed, metal-catalyzed, and thio-Michael addition reactions.
Organocatalytic Asymmetric Michael Addition for Chiral this compound Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a green and efficient alternative to metal-based catalysts. In the context of this compound synthesis, chiral amines and their derivatives, such as thioureas, have been successfully employed to catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated acceptors, leading to the formation of highly enantioenriched this compound precursors.
A common strategy involves the reaction of aldehydes with maleimides, where the organocatalyst activates the aldehyde via enamine formation, which then undergoes a stereocontrolled Michael addition to the maleimide. The resulting adduct can then be further transformed to the corresponding this compound.
Data Presentation: Organocatalyzed Michael Addition of Aldehydes to Maleimides
| Entry | Aldehyde | Maleimide | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Isobutyraldehyde (B47883) | N-Phenylmaleimide | (R,R)-DPEN-thiourea (0.01) | Water | ≥97 | 99 | [1] |
| 2 | Cyclohexanecarboxaldehyde | N-Phenylmaleimide | (R,R)-DPEN-thiourea (0.01) | Water | 98.6 | 99 | [1] |
| 3 | Isobutyraldehyde | N-(4-Bromophenyl)maleimide | (R,R)-DPEN-thiourea (0.01) | Water | ≥97 | 99 | [1] |
| 4 | Isobutyraldehyde | N-(4-Methoxyphenyl)maleimide | (R,R)-DPEN-thiourea (0.01) | Water | ≥97 | 98 | [1] |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Isobutyraldehyde to N-Phenylmaleimide
This protocol is adapted from the work of Park, S. et al., as reported in Molecules2022 , 27(8), 2495.[1]
Materials:
-
(R,R)-1,2-diphenylethylenediamine (DPEN)-derived thiourea (B124793) catalyst
-
N-Phenylmaleimide
-
Isobutyraldehyde
-
Water (deionized)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/n-hexane)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the (R,R)-DPEN-derived thiourea catalyst (0.01 mol%) and N-phenylmaleimide (1.0 equiv, e.g., 2.88 mmol, 500 mg).
-
Add water (e.g., 0.1 mL) to dissolve the solids.
-
To the resulting solution, add isobutyraldehyde (2.0 equiv, e.g., 5.76 mmol, 0.53 mL).
-
Stir the reaction mixture at room temperature for 10-13 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane:n-hexane = 1:3) to afford the desired Michael adduct.
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Workflow for organocatalytic asymmetric Michael addition.
Metal-Catalyzed Diastereoselective Michael Addition
Metal complexes can also effectively catalyze the Michael addition for this compound synthesis, often providing high levels of diastereoselectivity. Lanthanide triflates, for instance, have been shown to be effective in promoting the reaction between amidomalonates and α,β-unsaturated pyrazoleamides, leading to the formation of trans-3,4-disubstituted glutarimides with excellent yields and enantioselectivities.
Data Presentation: Ytterbium-Catalyzed Tandem Michael Reaction
| Entry | α,β-Unsaturated Pyrazoleamide | Amidomalonate | Catalyst | Yield (%) | ee (%) | dr | Reference |
| 1 | N-(But-2-enoyl)-1H-pyrazole | Diethyl 2-acetamidomalonate | Yb(OTf)3 / l-PiEt2Me | 89 | 94 | >20:1 | [2] |
| 2 | N-(Pent-2-enoyl)-1H-pyrazole | Diethyl 2-acetamidomalonate | Yb(OTf)3 / l-PiEt2Me | 93 | 98 | >20:1 | [2] |
| 3 | N-(3-Phenylacryloyl)-1H-pyrazole | Diethyl 2-acetamidomalonate | Yb(OTf)3 / l-PiEt2Me | 76 | 97 | >20:1 | [2] |
Experimental Protocol: Ytterbium-Catalyzed Enantioselective Tandem Michael Reaction
This protocol is based on the work of Zhang, J. et al., as described in a review by Shvidenko, K.V. et al.[2]
Materials:
-
Chiral N,N'-dioxide ligand (e.g., l-PiEt2Me)
-
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)3)
-
α,β-Unsaturated pyrazoleamide
-
Amidomalonate (e.g., diethyl 2-acetamidomalonate)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, prepare the chiral catalyst by stirring the N,N'-dioxide ligand and Yb(OTf)3 in the appropriate anhydrous solvent at room temperature for a specified time.
-
To the solution of the chiral catalyst, add the α,β-unsaturated pyrazoleamide (1.0 equiv).
-
Add the amidomalonate (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the optimized temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Caption: Proposed mechanism for Yb-catalyzed Michael addition.
Thio-Michael Addition for the Synthesis of Functionalized Glutarimides
The thio-Michael addition is a highly efficient method for the formation of carbon-sulfur bonds. This reaction can be applied to the synthesis of functionalized glutarimides by reacting a suitable Michael acceptor, such as 3-methylidenepiperidine-2,6-dione (B2628055), with various thiols. This approach allows for the introduction of a wide range of (hetero)aromatic thioether moieties at the 3-position of the this compound ring.
Data Presentation: Thio-Michael Addition of (Hetero)aromatic Thiols
| Entry | Thiol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Thiophenol | DIPEA | THF | 75 | 92 | [2] |
| 2 | 4-Methylthiophenol | DIPEA | THF | 75 | 85 | [2] |
| 3 | 4-Chlorothiophenol | DIPEA | THF | 75 | 88 | [2] |
| 4 | Pyrimidine-2-thiol | Pyridine | Pyridine | 75 | 44 | [2] |
Experimental Protocol: Thio-Michael Addition of Thiophenol to 3-Methylidenepiperidine-2,6-dione
This protocol is based on the work of Adamchik, M. et al., as described in a review by Shvidenko, K.V. et al.[2]
Materials:
-
3-Methylidenepiperidine-2,6-dione
-
Thiophenol
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-methylidenepiperidine-2,6-dione (1.0 equiv).
-
Dissolve the starting material in anhydrous THF.
-
Add the thiophenol (1.1 equiv) to the solution.
-
Add DIPEA (1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 75 °C and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-((phenylthio)methyl)piperidine-2,6-dione.
References
Application Notes and Protocols for Oxidative N-Heterocyclic Carbene Catalysis in Glutarimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of functionalized glutarimides utilizing oxidative N-heterocyclic carbene (NHC) catalysis. This methodology offers an efficient and highly enantioselective route to a variety of glutarimide derivatives, which are key structural motifs in many biologically active compounds and pharmaceuticals.
Introduction
The enantioselective synthesis of trans-3,4-disubstituted glutarimides can be effectively achieved through a formal [3+3] annulation of enals and substituted malonamides, facilitated by oxidative N-heterocyclic carbene (NHC) catalysis.[1][2][3] This approach allows for the simultaneous formation of both C-C and C-N bonds in a single operation, providing access to a diverse range of functionalized glutarimides in good yields and with excellent enantioselectivity.[1][3] The reaction is particularly valuable for the synthesis of chiral building blocks for drug discovery and development.
Data Presentation
The following tables summarize the reaction optimization and substrate scope for the oxidative NHC-catalyzed synthesis of glutarimides.
Table 1: Optimization of Reaction Conditions
| Entry | NHC Precatalyst | Base (x mol%) | Oxidant (x equiv) | Solvent | Time (h) | Yield (%) | ee (%) | dr |
| 1 | A (20) | DBU (20) | DQ (1.2) | THF | 24 | 56 | 91 | 4:1 |
| 2 | B (20) | DBU (20) | DQ (1.2) | THF | 24 | 45 | 85 | 3.5:1 |
| 3 | A (20) | DBU (20) | DQ (1.2) | Toluene | 24 | 42 | 88 | 4:1 |
| 4 | A (20) | DBU (20) | DQ (1.2) | CH2Cl2 | 24 | 35 | 82 | 3:1 |
| 5 | A (20) | Cs2CO3 (20) | DQ (1.2) | THF | 24 | 65 | 92 | 5:1 |
| 6 | A (20) | Cs2CO3 (20) | MnO2 (2.0) | THF | 24 | 30 | 75 | 3:1 |
| 7 | A (10) | Cs2CO3 (10) | DQ (1.2) | THF | 24 | 72 | 93 | 5.5:1 |
| 8 | A (10) | Cs2CO3 (10) | DQ (1.2) | THF | 12 | 68 | 93 | 5.5:1 |
Reaction conditions: Cinnamaldehyde (0.1 mmol), N,N'-diphenylmalonamide (0.12 mmol), NHC precatalyst, base, and oxidant in solvent (1.0 mL) at 25 °C. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006), THF = Tetrahydrofuran, ee = enantiomeric excess, dr = diastereomeric ratio. NHC Precatalysts A and B are typically chiral triazolium salts.
Table 2: Substrate Scope of Enals and Malonamides
| Entry | Enal (R1) | Malonamide (B141969) (R2) | Product | Yield (%) | ee (%) | dr |
| 1 | Phenyl | Phenyl | 3a | 72 | 93 | 5.5:1 |
| 2 | 4-Fluorophenyl | Phenyl | 3b | 75 | 94 | 6:1 |
| 3 | 4-Chlorophenyl | Phenyl | 3c | 78 | 95 | 6.5:1 |
| 4 | 4-Bromophenyl | Phenyl | 3d | 80 | 96 | 7:1 |
| 5 | 4-Methylphenyl | Phenyl | 3e | 68 | 92 | 5:1 |
| 6 | 2-Naphthyl | Phenyl | 3f | 65 | 90 | 4.5:1 |
| 7 | 2-Thienyl | Phenyl | 3g | 62 | 88 | 4:1 |
| 8 | Phenyl | 4-Methoxyphenyl | 3h | 70 | 92 | 5:1 |
| 9 | Phenyl | 4-Chlorophenyl | 3i | 74 | 94 | 6:1 |
Reaction conditions: Enal (0.1 mmol), malonamide (0.12 mmol), NHC precatalyst A (10 mol%), Cs2CO3 (10 mol%), and DQ (1.2 equiv) in THF (1.0 mL) at 25 °C for 24 h.
Experimental Protocols
General Procedure for the Enantioselective Synthesis of Glutarimides
To a flame-dried screw-capped vial equipped with a magnetic stir bar was added the NHC precatalyst (0.01 mmol, 10 mol%), cesium carbonate (3.3 mg, 0.01 mmol, 10 mol%), and the malonamide derivative (0.12 mmol, 1.2 equiv). The vial was sealed and purged with argon. Anhydrous THF (1.0 mL) was then added, and the mixture was stirred at 25 °C for 10 minutes. The enal (0.1 mmol, 1.0 equiv) was then added, followed by the addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DQ) (32.0 mg, 0.12 mmol, 1.2 equiv). The reaction mixture was stirred at 25 °C for the time indicated in the tables.
Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (ethyl acetate/hexanes) to afford the desired this compound product. The enantiomeric excess was determined by chiral HPLC analysis.
Mandatory Visualizations
Catalytic Cycle of Oxidative NHC-Catalyzed this compound Synthesis
References
Application Notes and Protocols for the Use of Glutarimide in the Design of Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of molecular glues represents a paradigm shift in medicinal chemistry and drug development, enabling the targeted degradation of proteins previously considered "undruggable."[1][2] At the heart of many of these revolutionary therapeutics lies the glutarimide moiety, a critical pharmacophore that facilitates the hijacking of the ubiquitin-proteasome system.[3][4] This document provides detailed application notes and experimental protocols for researchers engaged in the design and characterization of this compound-based molecular glues.
Molecular glues are small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein (neosubstrate), leading to the ubiquitination and subsequent proteasomal degradation of the target.[5][6] The most well-characterized class of molecular glues are immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide (B1683931), which all contain a this compound ring essential for binding to the E3 ligase Cereblon (CRBN).[7][8]
Mechanism of Action of this compound-Based Molecular Glues
The this compound moiety of these molecular glues binds to a specific pocket within the CRBN substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[9][10] This binding event alters the surface of CRBN, creating a novel interface that can be recognized by specific neosubstrates.[4] The phthalimide (B116566) portion of the molecular glue plays a crucial role in determining the specificity of neosubstrate recruitment.[9] Once the ternary complex (CRBN-molecular glue-neosubstrate) is formed, the E3 ligase machinery polyubiquitinates the neosubstrate, marking it for degradation by the 26S proteasome.[5][6] This catalytic process allows a single molecule of the molecular glue to induce the degradation of multiple target protein molecules.[2]
Key Applications of this compound-Based Molecular Glues
The ability to induce targeted protein degradation has opened up new therapeutic avenues for a range of diseases, particularly in oncology.
-
Multiple Myeloma: Lenalidomide and pomalidomide are cornerstone therapies for multiple myeloma. They induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells.[5]
-
Acute Myeloid Leukemia (AML): Novel this compound-based molecular glues, such as CC-90009, have been developed to selectively degrade GSPT1, a protein involved in translation termination.[11][12] This has shown promising preclinical and clinical activity in AML.[11]
-
Other Cancers and Diseases: The therapeutic potential of this compound-based molecular glues is being explored in a variety of other cancers and non-oncological indications, including autoimmune diseases.[5]
Data Presentation: Quantitative Properties of Selected this compound-Based Molecular Glues
The following table summarizes key quantitative data for several well-characterized this compound-based molecular glues. This data is essential for comparing the potency and efficacy of different compounds.
| Molecular Glue | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd to CRBN) | Reference(s) |
| Lenalidomide | IKZF1, IKZF3 | MM.1S | ~1000 | >90 | ~2.5 µM | [5] |
| Pomalidomide | IKZF1, IKZF3 | MM.1S | ~100 | >90 | ~0.3 µM | [5] |
| CC-885 | GSPT1 | MOLM-13 | 1.6 | >95 | 13 nM | [11][13] |
| CC-90009 | GSPT1 | MOLM-13 | 0.4 | >95 | 2.5 nM | [11][12] |
| Iberdomide (CC-220) | IKZF1, IKZF3 | MM.1S | 2.5 | >95 | 11 nM | [14] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Detailed methodologies for key experiments in the development and characterization of this compound-based molecular glues are provided below.
Protocol 1: CRBN Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to determine the binding affinity of a this compound-based compound to CRBN.
Materials:
-
Recombinant human CRBN protein
-
Fluorescently labeled tracer ligand that binds to the CRBN thalidomide-binding domain
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black plates
-
Test compounds (this compound derivatives)
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer and CRBN protein to each well.
-
Add the serially diluted test compounds to the wells. Include controls for no compound (maximum polarization) and no CRBN (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the binding affinity (Ki or IC50) by fitting the data to a competitive binding model.
Protocol 2: Ternary Complex Formation Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)
This protocol outlines a TR-FRET assay to quantify the formation of the ternary complex (CRBN-molecular glue-neosubstrate).
Materials:
-
Recombinant human CRBN protein (e.g., His-tagged)
-
Recombinant neosubstrate protein (e.g., GST-tagged)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer
-
384-well, low-volume, white plates
-
Test compounds
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 384-well plate, add fixed concentrations of the His-tagged CRBN and GST-tagged neosubstrate proteins.
-
Add the serially diluted test compounds to the wells.
-
Add the anti-His-donor and anti-GST-acceptor antibodies to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the EC50 for ternary complex formation.
Protocol 3: In-Cell Protein Degradation Assay (Western Blot)
This protocol describes the use of Western blotting to measure the degradation of a target protein in cells treated with a this compound-based molecular glue.
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein degradation. Plot the degradation percentage against the compound concentration to determine the DC50 and Dmax.[15]
Mandatory Visualizations
Caption: Mechanism of action for this compound-based molecular glues.
Caption: Experimental workflow for developing molecular glues.
Caption: Structure-activity relationships in molecular glue design.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Illuminating Glutarimide-Cereblon Engagement: A Guide to Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of cell-based assays designed to quantify the engagement of glutarimide-based compounds with the E3 ubiquitin ligase Cereblon (CRBN). These assays are critical tools for the discovery and characterization of molecular glues and Proteolysis Targeting Chimeras (PROTACs) that hijack the ubiquitin-proteasome system to induce targeted protein degradation.
Introduction
The recruitment of Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, by this compound-containing small molecules is a cornerstone of modern targeted protein degradation strategies.[1][2] These molecules, which include immunomodulatory drugs (IMiDs) and the CRBN-binding moiety of many PROTACs, induce the degradation of specific "neosubstrate" proteins, offering a powerful therapeutic modality for various diseases.[3][4]
Verifying and quantifying the engagement of novel compounds with CRBN in a cellular context is a critical first step in the development of these degraders. This guide details several robust cell-based methodologies to assess this interaction, from direct target engagement to downstream functional outcomes.
Overview of Cell-Based Assays
A variety of assays can be employed to measure the interaction of this compound-based compounds with Cereblon and the subsequent degradation of target proteins. The choice of assay depends on the specific experimental question, desired throughput, and available instrumentation.
| Assay Type | Principle | Key Parameters | Throughput |
| NanoBRET™ Target Engagement Assay | Measures the competitive displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein by a test compound in live cells.[5][6] | IC50 (half-maximal inhibitory concentration) | High |
| HiBiT Protein Degradation Assay | Quantifies the degradation of a target protein endogenously tagged with the small HiBiT peptide.[7][8][9][10][11] | DC50 (half-maximal degradation concentration), Dmax (maximum degradation) | High |
| In-Cell ELISA | Antibody-based detection to quantify the levels of a target protein directly in fixed and permeabilized cells.[12] | DC50 , Dmax | Medium |
| Western Blotting | Antibody-based detection to visualize and quantify the degradation of a target protein in cell lysates.[13][14] | DC50 , Dmax | Low |
Quantitative Data Summary
The following table summarizes representative quantitative data for well-characterized this compound-based compounds in various Cereblon engagement and protein degradation assays.
| Compound | Assay Type | Cell Line | Target Protein | IC50 / DC50 | Reference |
| Pomalidomide | NanoBRET™ CRBN Engagement | HEK293 | CRBN | 153.9 nM (IC50) | [15] |
| Lenalidomide | NanoBRET™ CRBN Engagement | HEK293 | CRBN | 268.6 nM (IC50) | [15] |
| Thalidomide | NanoBRET™ CRBN Engagement | HEK293 | CRBN | 347.2 nM (IC50) | [15] |
| CC-885 | In-Cell ELISA (HDAC6 Degradation) | MM1S | GSPT1 | Potent degradation | [15] |
| CC-220 (Iberdomide) | TR-FRET Binding Assay | - | CRBN | 60 nM (IC50) | [15] |
| dBET1 (PROTAC) | BRD4 Degradation | MV4-11 | BRD4 | 0.87 nM (DC50) | [4] |
| Cemsidomide (CC-90009) | IKZF1 Degradation | MM1.S | IKZF1/3 | Potent degradation | [13] |
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay for Cereblon
This protocol describes the measurement of compound affinity for Cereblon in live cells by assessing the displacement of a fluorescent tracer.[5][6]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CRBN fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ CRBN Tracer and Nano-Glo® Substrate
-
Test compounds (this compound-based molecules)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Seeding: Seed HEK293 cells into white assay plates at a density of 2 x 10^4 cells/well (for 96-well plates) and incubate overnight.
-
Transfection: Transfect cells with the NanoLuc®-CRBN plasmid according to the manufacturer's protocol. Incubate for 4-6 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in Opti-MEM™.
-
Compound Treatment: Add the compound dilutions to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the wells.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Measurement: Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor/donor) and plot against the compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: HiBiT Assay for Neosubstrate Degradation
This protocol quantifies the degradation of an endogenous target protein (e.g., IKZF1) tagged with the HiBiT peptide.[7][9][10]
Materials:
-
Cell line with the target protein endogenously tagged with HiBiT (e.g., HEK293-IKZF1-HiBiT)
-
Test compounds (degraders)
-
Nano-Glo® HiBiT Lytic Detection System (LgBiT protein, substrate, lytic buffer)
-
White, 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate the HiBiT-tagged cells in white assay plates and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound for the desired time course (e.g., 2-24 hours).
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate in the lytic buffer.
-
Add the lytic reagent directly to the cells in the wells.
-
-
Incubation: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. A decrease in signal indicates protein degradation. Calculate the DC50 and Dmax values from the dose-response curve.
Protocol 3: In-Cell ELISA for Protein Degradation
This antibody-based protocol quantifies target protein levels directly in fixed cells.[12]
Materials:
-
Adherent cell line expressing the target protein (e.g., MM.1S for IKZF1)
-
Test compounds (degraders)
-
96-well microplate
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against the target protein (e.g., anti-IKZF1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with degrader compounds as described in the HiBiT protocol.
-
Fixation: Remove the culture medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize with permeabilization buffer.
-
Blocking: Block non-specific binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells and add TMB substrate. Incubate until a color change is observed.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of protein degradation.
Protocol 4: Western Blotting for Protein Degradation
This protocol provides a semi-quantitative to quantitative analysis of protein degradation in cell lysates.[13][16][17][18]
Materials:
-
Cell line expressing the target protein
-
Test compounds (degraders)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-IKZF1)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with degrader compounds and lyse the cells as described previously.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies (target and loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Downstream signaling pathways of Cereblon modulation.
Caption: General experimental workflow for assay selection.
References
- 1. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grant.rscf.ru [grant.rscf.ru]
- 3. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 6. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Target Degradation [worldwide.promega.com]
- 12. In-cell ELISA protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. beyondspringpharma.com [beyondspringpharma.com]
- 18. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of Glutarimide Compounds using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glutarimide and its derivatives are important structural motifs found in a variety of biologically active compounds, including the therapeutic agent lenalidomide.[1] Accurate structural characterization is crucial for drug development, quality control, and mechanism-of-action studies. This document provides detailed protocols and application notes for the analysis of this compound-containing compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful techniques for molecular structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound compounds, ¹H and ¹³C NMR are used to identify the core structure, while 2D NMR experiments help to confirm assignments and elucidate the structure of more complex derivatives.
Experimental Protocol: NMR Sample Preparation
A well-prepared NMR sample is essential for acquiring high-quality spectra.[2]
-
Weigh Sample: Accurately weigh 5-25 mg of the this compound compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3][4]
-
Choose Solvent: Select a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[5] Ensure the solvent is dry if the analyte is water-sensitive.[2]
-
Dissolution: Dissolve the sample in a small vial with 0.6-0.7 mL of the deuterated solvent.[5]
-
Filtration: If any solid particles remain, filter the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug. The final solution must be transparent and free of particulates.[4][6]
-
Transfer: Ensure the final sample height in the NMR tube is between 40-50 mm (approximately 0.55-0.68 mL).[2]
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, particularly the bottom 10 cm, with acetone (B3395972) or isopropanol (B130326) to remove any contaminants.[6]
Experimental Protocol: NMR Data Acquisition
The following are typical parameters for acquiring NMR data on a standard 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available in the spectrometer software.
-
These experiments are invaluable for establishing proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, which is essential for assigning signals in substituted this compound derivatives.[7]
-
Data Presentation: Characteristic NMR Data
The chemical shifts of this compound are influenced by the electron-withdrawing nature of the two carbonyl groups.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound Compounds.
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| This compound | -CH₂-CH₂-CH₂- (C4) | ~1.95 | Quintet |
| -CH₂-CO- (C3, C5) | ~2.65 | Triplet | |
| -NH- | ~8.2 | Broad Singlet | |
| 3,3-Tetramethylenethis compound[8] | -CH₂-CO- | 2.54 | Singlet |
| Spiro-cyclohexane | 1.55 - 1.75 | Multiplet |
| | -NH- | 8.9 | Broad Singlet |
Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Compounds.
| Compound | Position | Chemical Shift (δ, ppm) |
|---|---|---|
| This compound[9] | -CH₂-CH₂-CH₂- (C4) | ~17.0 |
| -CH₂-CO- (C3, C5) | ~32.0 | |
| -C=O | ~173.0 | |
| N-dodecyl-glutarimide[10] | -C=O | 172.9 |
| N-CH₂- | 39.3 | |
| This compound Ring CH₂ | 31.7, 16.9 |
| | Alkyl Chain | 22.6 - 29.6 |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information from its fragmentation pattern.[11]
Experimental Protocol: MS Sample Preparation (for ESI)
-
Concentration: Prepare a stock solution of the this compound compound at approximately 1 mg/mL in a high-purity solvent like methanol (B129727) or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for electrospray ionization (ESI), typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Syringe Infusion: Load the final solution into a syringe for direct infusion or into an autosampler vial for LC-MS analysis.
Experimental Protocol: MS Data Acquisition
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode, is typically used to generate the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used and provides characteristic fragmentation.[12]
-
Mass Analyzer: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Fragmentation: Collision-Induced Dissociation (CID) can be performed on the [M+H]⁺ ion to generate fragment ions for structural confirmation. Deamidation (loss of NH₃) is a potential fragmentation pathway for related compounds.[13]
Data Presentation: Characteristic MS Data
The molecular weight of this compound (C₅H₇NO₂) is 113.11 g/mol .[12] Electron Ionization (EI) mass spectrometry causes extensive fragmentation.
Table 3: Major Mass Fragments of this compound from Electron Ionization Mass Spectrometry (EI-MS).
| m/z | Proposed Fragment | Relative Intensity |
|---|---|---|
| 113 | [M]⁺ | High |
| 85 | [M - CO]⁺ or [M - C₂H₄]⁺ | High |
| 56 | [C₃H₄O]⁺ | High |
| 42 | [C₂H₄N]⁺ or [C₃H₆]⁺ | High |
| 28 | [CO]⁺ or [C₂H₄]⁺ | High |
(Data adapted from NIST WebBook)[12]
Integrated Workflow for Structural Analysis
Combining NMR and MS data provides a comprehensive and unambiguous structural characterization of this compound compounds.
Workflow for this compound Compound Analysis
Caption: Integrated workflow for the structural analysis of this compound compounds.
Data Interpretation Strategy:
-
Confirm Molecular Formula: Use high-resolution MS to obtain the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺) and confirm its elemental composition.
-
Identify Core Structure: Use ¹H and ¹³C NMR to identify the characteristic signals of the this compound ring (see Tables 1 and 2).
-
Elucidate Substituents: Analyze the remaining NMR signals and MS fragmentation patterns to determine the structure of any substituents on the this compound core.
-
Confirm Connectivity: Use 2D NMR experiments (COSY, HMBC) to establish the connectivity between the this compound ring and its substituents, confirming the final structure.[7]
References
- 1. Investigation of this compound N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. 3,3-Tetramethylenethis compound(1075-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. longdom.org [longdom.org]
- 12. This compound [webbook.nist.gov]
- 13. d-nb.info [d-nb.info]
Crystallography Studies of Glutarimide-Protein Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutarimide-containing compounds represent a significant class of therapeutic agents, most notably exemplified by thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide). These molecules, known as immunomodulatory drugs (IMiDs), exert their effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This interaction redirects the E3 ligase activity towards neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism is central to their therapeutic efficacy in treating various hematological malignancies.[1][2][3]
X-ray crystallography has been instrumental in elucidating the atomic-level details of these interactions, providing a structural basis for the mechanism of action of this compound-based drugs and guiding the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[4][5] These application notes provide a detailed overview of the crystallographic studies of this compound-protein complexes, focusing on the CRBN receptor. Included are summaries of quantitative data, detailed experimental protocols for key experiments, and visualizations of relevant pathways and workflows.
Quantitative Data Summary
The binding affinities of this compound derivatives to CRBN and the structural details of the resulting complexes are crucial for understanding their biological activity and for structure-based drug design. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinities of this compound Derivatives to Cereblon (CRBN)
| Compound | Assay Type | Parameter | Value | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | K | 14.7 µM | [6] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | K | 2.9 µM | [7] |
| Pomalidomide | Fluorescence Polarization | IC | 153.9 nM | [6] |
| This compound | Competitive Elution Assay | - | Similar to (R)-thalidomide | [8] |
Note: Binding affinities can vary depending on the specific protein construct (e.g., full-length CRBN-DDB1 vs. truncated CRBN domains) and the experimental conditions used.[7]
Table 2: Crystallographic Data for this compound-CRBN Complexes
| PDB ID | Ligand | Protein Complex | Resolution (Å) | Reference |
| 4CI1 | Thalidomide | Gallus gallus CRBN in complex with human DDB1 | 3.0 | [1][4] |
| 4TZ4 | Lenalidomide | Human CRBN in complex with human DDB1 | 2.8 | [9] |
| 6H0F | Pomalidomide | Human CRBN in complex with human DDB1 and IKZF1 | 2.9 | |
| 8RQ9 | CFT-1297 (PROTAC) | Human CRBN^midi^ in complex with BRD4(BD2) | 2.91 | [10][11] |
Signaling Pathway
The binding of a this compound-containing drug to CRBN initiates a cascade of events leading to the degradation of specific target proteins. The diagram below illustrates this signaling pathway.
Caption: CRL4-CRBN Signaling Pathway.
Experimental Workflow
The following diagram outlines the typical workflow for a crystallography study of a this compound-protein complex.
Caption: Crystallography Workflow.
Experimental Protocols
Protein Expression and Purification of the CRBN-DDB1 Complex
This protocol is adapted from methodologies used for the structural determination of CRBN-DDB1 in complex with this compound derivatives.
a. Gene Constructs and Cloning:
-
Human CRBN (residues 1-442) and DDB1 (residues 1-1140) are cloned into a suitable expression vector, such as a baculovirus transfer vector (e.g., pFastBac).
-
Affinity tags (e.g., an N-terminal His-tag on DDB1 and a Strep-tag on CRBN) are often incorporated for purification.
b. Protein Expression in Insect Cells:
-
Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen) in Spodoptera frugiperda (Sf9) cells.
-
Amplify the virus to a high-titer stock.
-
Infect suspension cultures of Sf9 or High Five™ cells with the recombinant baculovirus at an appropriate multiplicity of infection (MOI).
-
Incubate the cell culture at 27°C for 48-72 hours.
-
Harvest the cells by centrifugation.
c. Purification of the CRBN-DDB1 Complex:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication or microfluidization.
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column extensively with lysis buffer containing 20-40 mM imidazole.
-
Elute the protein complex with a high concentration of imidazole (e.g., 300 mM).
-
(Optional) Further purify the complex using a Strep-Tactin affinity column if a Strep-tag is present.
-
Perform size-exclusion chromatography (SEC) as a final polishing step using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Assess the purity and homogeneity of the complex by SDS-PAGE.
-
Concentrate the protein to a suitable concentration for crystallization trials (typically 5-15 mg/mL).
Co-crystallization of the CRBN-DDB1 Complex with a this compound Compound
a. Complex Formation:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Add the this compound compound to the purified CRBN-DDB1 complex at a 2- to 5-fold molar excess.
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
b. Crystallization Screening:
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method at 20°C.
-
Mix the protein-ligand complex solution with the reservoir solution in a 1:1 ratio.
-
Screen a wide range of commercially available crystallization screens to identify initial crystallization hits. A common starting point for CRBN-DDB1 complexes are conditions containing polyethylene (B3416737) glycol (PEG) of various molecular weights (e.g., PEG 3350, PEG 4000) at different pH values.
c. Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and salt.
-
Microseeding can be employed to improve crystal size and quality.
X-ray Diffraction Data Collection and Processing
a. Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the crystallization drop using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol (B35011) or ethylene (B1197577) glycol.
-
Flash-cool the crystal in liquid nitrogen.
b. X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
c. Data Processing:
-
Process the diffraction images using software packages such as XDS or MOSFLM. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.
Structure Determination and Refinement
a. Phase Determination:
-
Solve the phase problem using molecular replacement with a previously determined structure of a homologous protein complex as a search model (e.g., an existing CRBN-DDB1 structure).
b. Model Building and Refinement:
-
Build an initial atomic model of the protein-ligand complex into the electron density map using software like Coot.
-
Refine the model against the experimental diffraction data using refinement programs such as PHENIX or REFMAC5. This process involves iterative cycles of manual model adjustments and automated refinement to improve the fit of the model to the data.
c. Structure Validation and Analysis:
-
Validate the final refined structure using tools like MolProbity to assess its geometric quality.
-
Analyze the protein-ligand interactions in detail to understand the structural basis of binding.
-
Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. | BioGRID [thebiogrid.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. 8rq9 - Crystal structure of PROTAC CFT-1297 in complex with CRBN-midi and BRD4(BD2) - Summary - Protein Data Bank Japan [pdbj.org]
Application Notes and Protocols for Developing Glutarimide-Based Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and evaluation of glutarimide-based degraders, a prominent class of molecules for targeted protein degradation (TPD). This document outlines the core principles of their mechanism of action, detailed experimental protocols for their assessment, and quantitative data for representative compounds.
Introduction to this compound-Based Degraders
This compound-based degraders are bifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), that harness the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2] These degraders typically consist of three components: a ligand that binds to the POI, a linker, and a this compound-containing ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The formation of a ternary complex between the POI, the degrader, and CRBN facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] This event-driven pharmacology offers a distinct advantage over traditional inhibitors by removing the entire target protein, which can lead to a more profound and durable biological response.[7]
The this compound moiety is a key component of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which were the first molecules discovered to recruit CRBN.[3][8] More recent advancements have led to the development of novel this compound-based ligands, such as phenyl-glutarimides, which offer improved chemical stability and degradation efficacy.[3]
Signaling Pathway and Mechanism of Action
This compound-based degraders function by hijacking the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The degrader simultaneously binds to the protein of interest (POI) and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a key ternary complex.[5]
-
Ubiquitination: The proximity induced by the degrader allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The degrader is released and can catalytically induce the degradation of additional POI molecules.[5]
Data Presentation: Quantitative Analysis of BET Protein Degraders
This section presents quantitative data for phenyl-glutarimide (PG)-based PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4. The data is compared with analogous immunomodulatory imide drug (IMiD)-based PROTACs to highlight the improved degradation potency of the PG scaffold.[3]
Table 1: In Vitro Degradation of BRD4 by Phenyl-Glutarimide (PG) and IMiD-based PROTACs in MV4-11 Cells [3]
| Compound ID | E3 Ligase Ligand | Linker Type | Target Ligand | BRD4 DC50 (nM) | BRD4 Dmax (%) |
| 4c (SJ995973) | Phenyl-glutarimide | PEG-based | JQ1 | 0.87 | >95 |
| 4a (dBET1) | Thalidomide (IMiD) | PEG-based | JQ1 | 5.1 | >95 |
| 3c | Phenyl-glutarimide | Click-chemistry | JQ1 | 2.9 | >95 |
| 3a | Thalidomide (IMiD) | Click-chemistry | JQ1 | 14 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Cellular Viability of MV4-11 Cells Treated with PG and IMiD-based PROTACs [3]
| Compound ID | E3 Ligase Ligand | IC50 (nM) |
| 4c (SJ995973) | Phenyl-glutarimide | 0.003 |
| 4a (dBET1) | Thalidomide (IMiD) | 0.031 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the efficacy of this compound-based degraders.
General Experimental Workflow
The evaluation of a novel this compound-based degrader typically follows a standardized workflow to characterize its biological activity.
Protocol: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following treatment with a this compound-based degrader.[9][10]
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
This compound-based degrader and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the degrader in complete cell culture medium. A vehicle-only control (e.g., 0.1% DMSO) must be included.
-
Aspirate the old medium and treat the cells with the different concentrations of the degrader or vehicle control.
-
Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Data Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using appropriate software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.
-
Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a this compound-based degrader on cell viability.[11][12]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound-based degrader and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the degrader in complete cell culture medium.
-
Treat the cells with various concentrations of the degrader or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the degrader concentration to determine the IC50 value.
-
Structure-Activity Relationship (SAR) of this compound-Based Ligands
The design of effective this compound-based degraders relies on understanding the structure-activity relationship of the CRBN-binding ligand. Replacing the traditional phthalimide (B116566) moiety of IMiDs with a phenyl group has been shown to improve chemical stability and degradation potency.[3]
The improved stability of the phenyl-glutarimide scaffold is attributed to the replacement of the hydrolysis-prone phthalimide moiety.[3] This enhanced stability can lead to a more sustained cellular concentration of the degrader, contributing to its increased potency in degrading the target protein.[3]
Conclusion
The development of this compound-based degraders represents a significant advancement in the field of targeted protein degradation. By understanding their mechanism of action, employing robust experimental protocols for their evaluation, and exploring novel chemical scaffolds like phenyl-glutarimides, researchers can design and optimize potent and selective degraders for a wide range of therapeutic targets. These application notes provide a foundational framework for scientists and drug development professionals to effectively navigate the discovery and characterization of this promising class of therapeutic agents.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grant.rscf.ru [grant.rscf.ru]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application of Glutarimide Derivatives in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of glutarimide derivatives in cancer therapy, with a focus on their mechanism of action, key derivatives, and relevant experimental protocols. The information is intended to guide researchers and drug development professionals in the exploration and utilization of this important class of therapeutic agents.
Application Notes
This compound derivatives, most notably the immunomodulatory drugs (IMiDs®), have emerged as a cornerstone in the treatment of various hematological malignancies and are being investigated for solid tumors.[1][2] Their unique mechanism of action, which involves hijacking the cell's own protein disposal system, has opened new avenues for targeting previously "undruggable" proteins.[3]
Mechanism of Action: Molecular Glues for Targeted Protein Degradation
The primary mechanism of action for many this compound derivatives, including lenalidomide (B1683929) and pomalidomide, is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] CRBN is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[4] this compound derivatives act as "molecular glues" by binding to CRBN and inducing a conformational change that allows for the recruitment of specific proteins, known as neosubstrates, to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation.[3][4]
In multiple myeloma, the key neosubstrates are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of IKZF1 and IKZF3 leads to the downregulation of interferon regulatory factor 4 (IRF4), a master regulator of myeloma cell survival, and MYC, a critical oncogene.[3] This targeted degradation results in direct anti-proliferative and cytotoxic effects on myeloma cells.[6]
Beyond direct anti-tumor effects, the degradation of IKZF3 also relieves its transcriptional repression of the interleukin-2 (B1167480) (IL-2) gene.[3] The resulting increase in IL-2 production contributes to the immunomodulatory effects of these drugs by enhancing the proliferation and activity of T cells and Natural Killer (NK) cells.[3][6]
The multifaceted activity of this compound derivatives also includes anti-angiogenic and anti-inflammatory properties.[7][8][9] They can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis, and modulate the production of various cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11]
Key this compound Derivatives in Cancer Therapy
Several this compound derivatives have been successfully translated into clinical practice, while others are in various stages of development.
-
Thalidomide (B1683933): The parent compound of the IMiDs, thalidomide, was initially developed as a sedative but was later discovered to have anti-cancer properties.[9][12] It is used in the treatment of multiple myeloma and erythema nodosum leprosum.[11][12] Its use is limited by its side-effect profile, including teratogenicity and peripheral neuropathy.[12]
-
Lenalidomide (Revlimid®): A second-generation thalidomide analog with improved potency and a better safety profile.[1][13] It is a standard of care for multiple myeloma and is also approved for myelodysplastic syndromes with a 5q deletion.[13][14] Lenalidomide demonstrates potent immunomodulatory, anti-angiogenic, and direct anti-tumor activities.[6][10]
-
Pomalidomide (Pomalyst®/Imnovid®): A third-generation thalidomide analog that is effective in patients with relapsed and refractory multiple myeloma, including those who have become resistant to lenalidomide.[8][15][16] Pomalidomide is a potent modulator of the CRBN E3 ligase and exhibits strong anti-proliferative and immunomodulatory effects.[15][16]
-
Novel this compound Derivatives: Research is ongoing to develop novel this compound derivatives with enhanced potency, selectivity, and reduced side effects.[4][17] These efforts include the synthesis of non-thalidomide Cereblon ligands and their incorporation into proteolysis-targeting chimeras (PROTACs) to expand the range of degradable protein targets.[4][17]
Therapeutic Applications
The primary clinical application of this compound derivatives is in the treatment of multiple myeloma .[3][8][10] They are used in various settings, from newly diagnosed to relapsed and refractory disease, often in combination with other agents like proteasome inhibitors (e.g., bortezomib) and corticosteroids (e.g., dexamethasone).[14][15]
Other approved and investigational uses include:
-
Myelodysplastic Syndromes (MDS): Lenalidomide is particularly effective in patients with MDS harboring a deletion on chromosome 5q.[13]
-
Kaposi Sarcoma: Pomalidomide is approved for the treatment of AIDS-related Kaposi sarcoma.[15][18]
-
Other Hematological Malignancies: Clinical trials are exploring their use in various lymphomas and leukemias.[7]
-
Solid Tumors: The anti-angiogenic and immunomodulatory properties of these compounds suggest potential applications in solid tumors, and clinical investigations are underway.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of prominent this compound derivatives.
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7 (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione) | HeLa | Cervical Cancer | 9-27 | [19] |
| K562 | Chronic Myelogenous Leukemia | 9-27 | [19] | |
| MDA-MB-453 | Breast Cancer | 9-27 | [19] | |
| Sulfone-substituted glutarimides | MOLP-8 | Multiple Myeloma | Markedly stronger antiproliferative profile than thalidomide | [4] |
| KMS-12-PE | Multiple Myeloma | Markedly stronger antiproliferative profile than thalidomide | [4] |
Table 2: Clinical Efficacy of Pomalidomide-Based Regimens in Relapsed/Refractory Multiple Myeloma
| Regimen | Prior Therapies | Overall Response Rate (%) | Reference |
| Pomalidomide + Dexamethasone | At least two (including lenalidomide and a proteasome inhibitor) | Varies by study | [15] |
| Pomalidomide + Bortezomib + Dexamethasone | At least one (including lenalidomide) | Varies by study |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Protocol 1: Cereblon (CRBN) Binding Assay (Competitive Displacement)
Objective: To determine the binding affinity of a test compound to the CRBN protein.
Principle: This assay measures the ability of a test compound to displace a known fluorescently labeled ligand from the CRBN binding pocket.
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
Fluorescently labeled thalidomide analog (e.g., fluorescein-labeled thalidomide)
-
Test this compound derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Prepare a serial dilution of the test compounds and a known CRBN binder (e.g., thalidomide) in assay buffer.
-
In a 384-well plate, add the fluorescently labeled ligand at a fixed concentration (predetermined to be at or below its Kd for CRBN).
-
Add the serially diluted test compounds or the reference compound to the wells.
-
Initiate the binding reaction by adding the recombinant CRBN-DDB1 protein complex to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium, protected from light.
-
Measure the fluorescence polarization or TR-FRET signal using a plate reader.
-
Plot the signal as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 2: IKZF1/IKZF3 Degradation Assay (Western Blot)
Objective: To assess the ability of a this compound derivative to induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in cancer cells.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, KMS-12-PE)
-
Test this compound derivatives
-
Lenalidomide or Pomalidomide (as positive controls)
-
DMSO (as vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed multiple myeloma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, positive controls, and vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.
Protocol 3: Cell Viability/Antiproliferative Assay (MTT Assay)
Objective: To measure the cytotoxic and antiproliferative effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., multiple myeloma, breast cancer, etc.)
-
Test this compound derivatives
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway of this compound Derivatives
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow for Screening Novel this compound Derivatives
Caption: Workflow for novel this compound derivative screening.
Logical Relationship of IMiD Therapeutic Effects
Caption: Interconnected therapeutic effects of IMiDs.
References
- 1. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grant.rscf.ru [grant.rscf.ru]
- 5. Investigation of this compound N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thalidomide analogs as emerging anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pomalidomide (Imnovid®) | Macmillan Cancer Support [macmillan.org.uk]
- 9. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide and Its Analogs in the Treatment of Hematologic Malignancies, Including Multiple Myeloma, and Solid Tumors | Oncohema Key [oncohemakey.com]
- 12. Thalidomide - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Lenalidomide use in multiple myeloma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pomalidomide - Wikipedia [en.wikipedia.org]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. Synthesis of novel this compound ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pomalidomide - Chemocare [chemocare.com]
- 19. Antiproliferative and antibacterial activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glutarimide-Based PROTACs for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from within a cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2] This approach is particularly promising for neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau and α-synuclein.[3][4][5] Glutarimide-based PROTACs, which co-opt the Cereblon (CRBN) E3 ubiquitin ligase, are a prominent class of these degraders.[][7][8] Thalidomide and its analogs, containing a this compound moiety, are well-established ligands for CRBN.[][9] By linking a this compound-based ligand to a ligand for a target protein, the resulting PROTAC can bring the target protein into proximity with the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[7][10] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[1][2]
These application notes provide a comprehensive overview of the experimental use of this compound-based PROTACs in the context of neurodegenerative diseases, with a focus on key experimental protocols and data presentation.
Signaling Pathway and Mechanism of Action
This compound-based PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of a target protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: The heterobifunctional PROTAC molecule simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) substrate receptor of the E3 ligase complex.[7][10] This results in the formation of a key ternary complex (POI-PROTAC-CRBN).[2]
-
Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2][10]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is released and can engage in another cycle of degradation.
Caption: Mechanism of action for this compound-based PROTACs.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[2]
Table 1: Degradation Efficiency of an Exemplary α-Synuclein PROTAC
| Compound | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| Compound 5 | α-Synuclein Aggregates | H293T | 5.049 | >80% | [11] |
Table 2: Physicochemical and Pharmacological Properties of Phenyl-Glutarimide (PG) based PROTACs
| Compound | Target | CRBN Binding (K D , µM) | BRD4 Degradation (DC 50 , nM) | Cell Viability (IC 50 , pM) | Reference |
| SJ995973 (4c) | BET Proteins | >50 | 0.87 | 3 | [12][13] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][2]
Materials:
-
Cell line of interest expressing the target protein.
-
This compound-based PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein (e.g., anti-tau, anti-α-synuclein).
-
Primary antibody against a loading control (e.g., anti-β-actin, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compound or vehicle control for a specified duration (e.g., 24 hours).[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[15]
-
Protein Quantification: Quantify the total protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[15]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add the chemiluminescent substrate.[15]
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the formation of polyubiquitinated target protein in a reconstituted system, confirming the PROTAC's mechanism of action.[10][17]
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme.
-
Recombinant Cereblon (CRBN) E3 ligase complex.
-
Recombinant purified target protein (e.g., Tau, α-synuclein).
-
Ubiquitin.
-
ATP.
-
PROTAC compound.
-
Ubiquitination reaction buffer.
-
SDS-PAGE loading buffer.
-
Western blot reagents (as described in Protocol 1).
Procedure:
-
Reaction Setup: Assemble the reactions on ice. A typical reaction includes E1, E2, E3 ligase, target protein, ubiquitin, ATP, and the PROTAC at various concentrations in the reaction buffer. Include a negative control without the PROTAC.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).[17]
-
Reaction Termination: Terminate the reactions by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[1]
-
Detection of Ubiquitination: Load the reaction samples onto an SDS-PAGE gel and perform a Western blot as described in Protocol 1. Probe the membrane with a primary antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein will indicate polyubiquitination.[10][17]
Caption: Workflow for the in vitro ubiquitination assay.
Protocol 3: Cell Viability Assay
This assay measures the downstream effects of target protein degradation on cell health and proliferation.[1][15]
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
White, opaque-walled 96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit).
-
Microplate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC compound for the same duration as the degradation assays.
-
Assay Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a powerful tool for the characterization of PROTACs, enabling the confirmation of PROTAC integrity, analysis of ternary complex formation, and precise quantification of protein degradation.[16]
Protocol 4: LC-MS/MS for Quantifying Target Protein Degradation
This protocol provides a highly sensitive and quantitative method to measure changes in the proteome following PROTAC treatment.[16][18]
Materials:
-
Cell culture reagents and PROTAC as described previously.
-
Lysis buffer (e.g., urea-based).
-
DTT and iodoacetamide.
-
Trypsin.
-
LC-MS/MS system (e.g., Orbitrap).
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the PROTAC as described in Protocol 1.[16]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.[16]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[16]
-
Data Analysis: Identify and quantify peptides corresponding to the target protein and housekeeping proteins. Calculate the relative abundance of the target protein across different treatment conditions to determine the extent of degradation.
Caption: Logical flow of MS methods in PROTAC development.
Conclusion
This compound-based PROTACs represent a powerful strategy for targeting and degrading pathogenic proteins implicated in neurodegenerative diseases. The recruitment of the Cereblon E3 ligase is a well-validated approach in the development of these targeted protein degraders.[8] A thorough understanding of the mechanism of action, coupled with robust biochemical and cellular assays, is crucial for the successful design and optimization of novel PROTAC therapeutics. The protocols and methodologies described in these application notes provide a solid framework for researchers to evaluate the efficacy and mechanism of action of this compound-based PROTACs, ultimately advancing the development of new treatments for debilitating neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of Aberrant E3 Ligases Implicated in Alzheimer’s Disease and Development of Chemical Tools to Modulate Their Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Protein Degrader [proteomics.com]
Troubleshooting & Optimization
Overcoming low yield in glutarimide synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in glutarimide synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common contributing factors?
A1: Low yields in this compound synthesis can stem from several key challenges inherent to the molecule's structure and reactivity. These include:
-
This compound Ring Instability: The this compound ring is susceptible to opening under aqueous basic conditions.[1] This instability can lead to the formation of undesired byproducts and a reduction in the overall yield.
-
Epimerization: The stereocenter on the this compound ring is prone to epimerization, which can be a significant issue when stereochemical purity is critical.[1]
-
Acidic N-H Proton: The presence of an acidic proton on the nitrogen atom of the this compound ring can complicate traditional metal-catalyzed cross-coupling reactions and Mitsunobu-type chemistries, leading to lower yields.[1]
-
Substrate Sensitivity: Certain functional groups on the starting materials or intermediates, such as esters, carboxylic acids, aldehydes, and ketones, may not be compatible with all reaction conditions, leading to side reactions and reduced yields.[1]
Q2: How can I mitigate this compound ring opening during my synthesis?
A2: To prevent premature ring opening, consider employing a "late-stage this compound ring cyclization" strategy. This approach involves carrying a stable, ring-opened this compound precursor throughout the initial synthetic steps and performing the cyclization to form the this compound ring as one of the final steps. This strategy helps to protect the sensitive this compound moiety from harsh reaction conditions in the earlier stages of the synthesis. For instance, a successful two-step synthesis of thalidomide (B1683933) with a high overall yield of 65% involved reacting phthalic anhydride (B1165640) with L-glutamic acid to form N-phthaloyl-d-glutamic acid, followed by cyclization with ammonium (B1175870) acetate (B1210297).[1]
Q3: My cross-coupling reactions involving a this compound are inefficient. How can I improve the yield?
A3: The acidic N-H proton of the this compound ring often hinders the efficiency of metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] Here are a few strategies to overcome this:
-
Use of a Masked this compound: This strategy involves using a precursor where the this compound ring is "masked," for example, as a bis(benzyloxy)pyridine moiety. The cross-coupling reaction is performed on this masked substrate, and the this compound core is generated in a later step through hydrogenation.[1]
-
Optimized Buchwald-Hartwig Protocols: Specific protocols have been developed to enable the coupling of alkyl and aryl amines to substrates containing an unprotected this compound.[1] These may involve specific ligands, bases, and reaction conditions tailored to accommodate the acidic proton.
-
Alternative Coupling Strategies: Consider modern synthetic methodologies that are more compatible with the this compound scaffold, such as metal-catalyzed reductive couplings, decarboxylative cross-electrophile couplings, and electro/photocatalytic couplings.[2]
Q4: I am observing a mixture of stereoisomers in my final product. How can I control the stereochemistry?
A4: The susceptibility of the stereocenter to epimerization is a known challenge.[1] To maintain enantiopurity, the late-stage cyclization approach is highly effective. By introducing the chiral center early and carrying the ring-opened, stable intermediate through the synthesis, you can avoid conditions that might lead to racemization. The final cyclization step is often designed to proceed with high stereochemical fidelity.[1] Another approach is the use of enantioselective catalysis, for example, nickel-catalyzed reductive coupling with specific chiral ligands to synthesize enantioenriched α-aryl substituted glutarimides.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield | This compound ring instability | Employ a late-stage cyclization strategy to protect the ring during intermediate steps.[1] |
| Inefficient cross-coupling | Utilize a masked this compound precursor or explore optimized Buchwald-Hartwig protocols.[1] | |
| Side reactions due to sensitive functional groups | Carefully select protecting groups for sensitive functionalities or choose reaction conditions known to be compatible. | |
| Formation of byproducts | Ring-opening of the this compound | Avoid strongly basic aqueous conditions.[1] |
| Epimerization | Use a late-stage cyclization approach or employ stereoselective catalytic methods.[1] | |
| Difficulty in purification | Poor solubility of this compound-containing compounds | Screen different solvent systems for chromatography and recrystallization. Note that glutarimides can be insoluble in many organic solvents.[3] |
| Inconsistent reaction outcomes | Purity of starting materials | Ensure all reagents and solvents are pure and dry, as impurities can significantly impact the reaction. |
| Reaction conditions not optimized | Systematically vary parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions. |
Experimental Protocols
Protocol 1: Late-Stage this compound Ring Cyclization for Thalidomide Synthesis
This protocol, adapted from a high-yield, multi-hundred-gram scale synthesis, illustrates the late-stage cyclization strategy.[1]
Step 1: Synthesis of N-phthaloyl-d-glutamic acid
-
Phthalic anhydride is reacted with L-glutamic acid.
-
The specific solvent, temperature, and reaction time should be optimized based on literature procedures for N-acylation of amino acids.
Step 2: Cyclization to form Thalidomide
-
The resulting N-phthaloyl-d-glutamic acid is cyclized in the presence of ammonium acetate in diphenyl ether.
-
This step forms the this compound ring, yielding thalidomide.
This two-step process achieved an overall yield of 65%.[1]
Protocol 2: Nickel-Catalyzed Enantioselective Synthesis of α-Aryl Substituted Glutarimides
This method provides a route to enantioenriched α-aryl substituted glutarimides.[1]
-
Reactants: Aliphatic alcohol derivatives and aryl boronic acids are used as coupling partners.
-
Catalyst system: Ni(cod)₂ is employed as the catalyst with a specific chiral ligand (L1 as reported by the Reisman group).
-
Conditions: The reaction conditions, including solvent, temperature, and base, should be carefully controlled as outlined in the specific literature to achieve high enantioselectivity.
Visualized Workflows and Concepts
Caption: A troubleshooting decision tree for addressing low yields in this compound synthesis.
Caption: A generalized workflow for the late-stage this compound cyclization strategy.
References
- 1. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Integrity of Glutarimide Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing the racemization of chiral glutarimide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for chiral this compound derivatives?
A1: Racemization is a chemical process in which a pure enantiomer (a single "handed" version of a chiral molecule) converts into an equal mixture of both of its enantiomers (e.g., a 50:50 mix of the R- and S-forms).[1] This is a significant concern for this compound derivatives, such as thalidomide (B1683933) and its analogs, because different enantiomers can have vastly different biological effects. For instance, the (R)-enantiomer of thalidomide has therapeutic sedative and immunomodulatory properties, while the (S)-enantiomer is known for its severe teratogenic (birth defect-causing) effects.[2][3] Even if a chirally pure drug is administered, it can undergo racemization under physiological conditions (in the body), potentially forming the harmful enantiomer and negating the benefits of using a single-enantiomer drug.[4]
Q2: What is the underlying mechanism of racemization in these compounds?
A2: The primary cause of racemization in chiral this compound derivatives is the presence of an acidic proton on the carbon atom at the chiral center (the C3 position of the this compound ring).[2][5] Under neutral or basic conditions, a base can abstract this proton, forming a planar, achiral enolate intermediate.[5][6] This intermediate can then be reprotonated from either side with equal probability, leading to the formation of both the R- and S-enantiomers and, ultimately, a racemic mixture.[5][7] This process is a form of keto-enol tautomerization.[7][8]
Q3: Which experimental conditions accelerate racemization?
A3: Several factors can increase the rate of racemization:
-
pH: The speed of racemization increases significantly with rising pH. Neutral to basic conditions (pH 7.4 and above) greatly accelerate the process.[9][10] Racemization is slowest at acidic pH values (e.g., pH 2.5).[9][10]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including racemization.[10]
-
Solvents: Racemization readily occurs in aqueous solutions and buffer systems, particularly those that mimic physiological conditions.[11]
-
Presence of Bases: The use of strong bases in synthetic steps can lead to high levels of racemization.[12]
Q4: Are there structural modifications that can prevent or slow down racemization?
A4: Yes, several strategies have been developed to create configurationally stable analogs:
-
Substitution at the Chiral Center: The most direct method is to replace the acidic proton at the chiral center with a non-acidic group, such as a methyl or fluoroalkyl group. This modification physically removes the site of deprotonation, effectively preventing racemization.[2]
-
Deuterium-Enabled Chiral Switching (DECS): This strategy involves replacing the acidic hydrogen atom at the chiral center with its heavier isotope, deuterium (B1214612).[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which results in a kinetic isotope effect that significantly slows the rate of deprotonation and, consequently, racemization.[5][7] This approach has been shown to improve chiral stability by a factor of 3.6 to 8.5.[7]
-
Substitution at Other Positions: Introducing substituents at other positions on the this compound ring, such as the C4 position, can also yield compounds with enhanced configurational stability.[2]
Q5: How can I accurately measure the enantiomeric purity and racemization rate of my compound?
A5: Several analytical techniques are available to monitor chiral integrity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method for separating and quantifying enantiomers using a chiral stationary phase.[2][13]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is another effective chromatographic technique for chiral separations and has been used to confirm racemization rates.[7]
-
Hydrogen/Deuterium (H/D) Exchange: This method investigates racemization kinetics by monitoring the rate at which the acidic proton at the chiral center exchanges with deuterium in a deuterated solvent (like D₂O).[7][8] The rate of H/D exchange has been shown to correlate closely with the rate of racemization.[7]
-
Other Techniques: Chiral Capillary Electrophoresis (CE), gas chromatography with a chiral stationary phase, and certain mass spectrometry-based techniques have also been successfully employed.[2][9]
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Significant racemization detected in a purified single enantiomer during storage. | 1. Inappropriate Storage Conditions: Stored in a solution with a neutral or basic pH (e.g., PBS buffer at pH 7.4).2. Elevated Temperature: Storage at room temperature or higher. | 1. Store samples as solids in a dry environment whenever possible.2. If in solution, use an acidic buffer (pH < 5) and store at low temperatures (e.g., 4°C or below).[9][10] |
| Racemization occurs during a biological assay. | 1. Physiological Conditions: The assay buffer is at a physiological pH (e.g., 7.4) and temperature (e.g., 37°C), which are known to promote rapid racemization.[5][7] | 1. If possible, shorten the assay incubation time to minimize the extent of racemization.[14]2. Use a deuterated analog of your compound, which will have greater chiral stability under these conditions.[5]3. Acknowledge and quantify the rate of racemization under assay conditions to correctly interpret activity data. |
| Synthetic reaction (e.g., coupling) produces a partially or fully racemic product. | 1. Base-Mediated Racemization: The reaction conditions (e.g., use of a strong base) are causing deprotonation of the chiral center.[12][15]2. Inappropriate Coupling Reagents: Certain coupling reagents, especially carbodiimides used alone, can promote racemization.[1]3. Elevated Reaction Temperature: Performing reactions at high temperatures can increase racemization rates.[12] | 1. Use milder, non-nucleophilic, or sterically hindered bases (e.g., DIEA, NMM) instead of stronger bases.[1]2. Employ coupling reagents known for low racemization, such as those used with additives like HOBt or OxymaPure.[1]3. Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[1] |
| Difficulty separating enantiomers for analysis. | 1. Incorrect Chiral Column/Method: The selected chiral stationary phase or mobile phase in HPLC/SFC is not suitable for the compound.2. Co-elution: Impurities or other components are interfering with the separation. | 1. Screen a variety of chiral columns (e.g., polysaccharide-based, protein-based) and mobile phases to find optimal separation conditions.2. Ensure the sample is of high purity before chiral analysis. |
Quantitative Data Summary
Table 1: Influence of pH and Temperature on Racemization (Data based on studies of glitazone drugs, which also possess an acidic chiral center and serve as a relevant model)
| Compound | pH | Temperature (°C) | Observation | Reference |
| Pioglitazone / Rosiglitazone | 2.5 | 37 | Slow racemization; full racemization after 30 days. | [9][10] |
| Pioglitazone / Rosiglitazone | 7.4 | 37 | Rapid racemization; full racemization within 48 hours. | [9][10] |
| Pioglitazone / Rosiglitazone | 9.3 | 37 | Very rapid racemization; full racemization within 24 hours. | [9][10] |
| Rosiglitazone | 3.5 | 37 | Half-life of ~20 hours. | [10] |
| Rosiglitazone | 7.4 | 37 | Half-life of ~2 hours. | [10] |
Table 2: Racemization Half-Lives of this compound-Based Molecular Glues (Determined by H/D exchange in phosphate (B84403) buffer, pD 7.8, at 37°C)
| Compound Type | Racemization Half-Life (hours) | Reference |
| This compound-based Molecular Glues | 3.0 - 7.3 | [7][8] |
| (S)-thalidomide | 3.2 (by chiral SFC) / 3.9 (by H/D exchange) | [7] |
Table 3: Improvement in Chiral Stability via Deuteration
| Method | Improvement Factor | Description | Reference |
| Deuterium Substitution | 3.6 to 8.5-fold | Replacing the acidic methine proton with deuterium significantly increases the racemization half-life due to the primary kinetic isotope effect. | [7][8] |
Experimental Protocols
Protocol 1: General Method for Monitoring Racemization using Chiral HPLC
-
Objective: To quantify the enantiomeric excess (%ee) of a chiral this compound derivative over time under specific conditions (e.g., in a biological buffer at 37°C).
-
Materials:
-
Chirally pure starting material (>99% ee).
-
Calibrated HPLC system with a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Incubation buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4).
-
Thermostated incubator or water bath.
-
Quenching solution (e.g., acidic solution like 1 M HCl to stop racemization).
-
Mobile phase (optimized for the specific compound, e.g., Hexane/Ethanol mixture).
-
-
Procedure:
-
Method Development: Develop a chiral HPLC method capable of baseline-separating the (R)- and (S)-enantiomers of your compound. Determine the retention times for both enantiomers using a racemic standard.
-
Sample Preparation: Prepare a stock solution of your chirally pure compound in a suitable solvent.
-
Initiate Racemization: Dilute the stock solution into the pre-warmed (37°C) incubation buffer to a known concentration. This is your t=0 time point. Immediately withdraw an aliquot, quench it by adding it to the acidic quenching solution, and store it at low temperature (e.g., 4°C) for analysis.
-
Time Course Monitoring: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw identical aliquots from the incubation mixture. Immediately quench each aliquot as described in step 3.
-
HPLC Analysis: Analyze all quenched samples by the developed chiral HPLC method.
-
Data Analysis: For each time point, integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (%ee) using the formula: %ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100. Plot %ee versus time to determine the racemization rate and half-life.
-
Protocol 2: Assessing Chiral Stability using Hydrogen/Deuterium (H/D) Exchange
-
Objective: To estimate the racemization kinetics by measuring the rate of deuterium incorporation at the chiral center.[7]
-
Materials:
-
Chiral this compound compound.
-
Deuterated buffer (e.g., 0.1 M Phosphate Buffer in D₂O, pD 7.8).
-
LC-MS system.
-
Thermostated incubator.
-
-
Procedure:
-
Initiate Exchange: Dissolve the compound in the deuterated buffer pre-warmed to the desired temperature (e.g., 37°C).
-
Time Course Monitoring: At various time points, take aliquots of the solution.
-
LC-MS Analysis: Analyze the aliquots by LC-MS to monitor the incorporation of deuterium. This involves tracking the ion corresponding to the starting material (M) and the deuterated material (M+1).
-
Data Analysis: Calculate the percentage of the deuterated species at each time point. The half-life of H/D exchange can be determined by plotting the percentage of the non-deuterated species over time. This half-life serves as a reliable proxy for the racemization half-life.[7]
-
Visualizations
Caption: Mechanism of base-catalyzed racemization of chiral this compound derivatives.
Caption: Workflow for troubleshooting unexpected racemization.
Caption: Decision tree for selecting a racemization prevention strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. lsa.umich.edu [lsa.umich.edu]
- 5. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Thalidomide Paradox – Chiralpedia [chiralpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The contribution of cyclic imide stereoisomers on cereblon-dependent activity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01371B [pubs.rsc.org]
- 15. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Glutarimide-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with glutarimide-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound-containing compounds exhibit poor solubility?
A1: The solubility of this compound-containing compounds can be challenging due to a combination of factors. These molecules often possess a crystalline structure that is difficult to disrupt.[1] Specific synthetic challenges include the this compound ring's tendency to undergo hydrolytic ring-opening, particularly under aqueous basic conditions, and an acidic N-H proton that can limit compatibility with various methodologies.[2][3][4] Furthermore, like many modern drug candidates, they can be lipophilic, contributing to poor aqueous solubility.[5]
Q2: What is the first step I should take when encountering a solubility issue?
A2: The first step is to perform a thorough characterization of the compound's physicochemical properties. This includes determining its pH-solubility profile to see if it is an ionizable compound.[6] Understanding the compound's pKa, crystalline structure (polymorphism), and lipophilicity (LogP) will guide the selection of the most appropriate solubilization strategy.[7]
Q3: What are the main strategies for improving the solubility of poorly water-soluble drugs?
A3: A wide range of techniques can be employed, which are broadly categorized as physical and chemical modifications.[8] Physical methods include particle size reduction (micronization, nanosuspension), modification of the crystal habit, and creating amorphous solid dispersions.[9][10] Chemical methods involve pH adjustment, salt formation, co-crystallization, and the use of excipients like co-solvents, surfactants, and complexing agents (e.g., cyclodextrins).[11][12][13]
Q4: Can I use more than one technique at the same time?
A4: Yes, a combination of techniques is often necessary to achieve the desired solubility.[6] For example, pH control can be used in conjunction with co-solvents, surfactants, or complexing agents to enhance the solubility of a compound.[4]
Q5: How do immunomodulatory this compound drugs like lenalidomide (B1683929) work?
A5: this compound-containing drugs such as thalidomide (B1683933) and lenalidomide function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex.[14][15] The this compound moiety is responsible for binding to CRBN.[16] This binding alters the substrate specificity of the E3 ligase, inducing the recruitment of "neosubstrate" proteins, such as transcription factors IKZF1 and IKZF3 in multiple myeloma.[17] The ligase then tags these proteins for degradation by the proteasome, leading to the drug's therapeutic effects.[17][18]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during an assay. | The compound's concentration exceeds its thermodynamic equilibrium solubility in the assay buffer. | 1. Reduce Concentration: Lower the compound concentration if the experimental design allows. 2. pH Adjustment: If the compound is ionizable, adjust the buffer pH to a range where the ionized (more soluble) form predominates.[10] 3. Use Co-solvents: Add a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) to the buffer. Start with low percentages (1-5%) and optimize.[11] |
| Low bioavailability observed in in vivo studies despite good in vitro activity. | Poor aqueous solubility in the gastrointestinal tract is limiting absorption. This is common for BCS Class II drugs (low solubility, high permeability).[8] | 1. Particle Size Reduction: Micronization or conversion to a nanosuspension can increase the surface area and dissolution rate.[19] 2. Solid Dispersion: Formulate the compound as an amorphous solid dispersion with a hydrophilic polymer carrier to improve dissolution.[1][12] 3. Lipid-Based Formulation: For lipophilic compounds, consider self-emulsifying drug delivery systems (SEDDS).[1][9] |
| Inconsistent results between experimental batches. | 1. Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities. 2. Hydration State: The presence of water can lead to the formation of less soluble hydrates. | 1. Control Crystallization: Standardize the crystallization process to ensure a consistent polymorphic form is produced. Characterize batches using PXRD. 2. Drying Protocol: Implement a rigorous and consistent drying protocol to control the hydration state. |
| Compound degrades in formulation. | The this compound ring is unstable at certain pH values (especially basic conditions), leading to hydrolytic ring-opening.[2] | 1. Buffer Selection: Avoid highly basic (pH > 8) or highly acidic conditions if instability is observed. Formulate close to neutral pH if possible. 2. Prodrug Strategy: Consider chemical modification of the this compound nitrogen as a prodrug strategy to improve stability, which can be enzymatically cleaved to release the active drug.[16] |
Quantitative Data on Solubility Enhancement
The effectiveness of various techniques can differ significantly based on the specific compound. The table below provides an illustrative example of potential solubility improvements.
| Enhancement Technique | Mechanism of Action | Example Fold Increase in Solubility | Key Considerations |
| pH Adjustment | Converts the drug to its more soluble ionized (salt) form.[10] | 10 - 1,000x | Only applicable to ionizable compounds with suitable pKa. |
| Co-solvency | Reduces the polarity of the solvent (water), decreasing the interfacial tension between the solvent and the hydrophobic solute.[11][20] | 2 - 500x | High concentrations of co-solvents may cause toxicity or affect protein function in biological assays. |
| Micronization | Increases the surface area-to-volume ratio, which enhances the dissolution rate but not the equilibrium solubility.[8][10] | N/A (Improves rate, not equilibrium) | Not effective for drugs with a high dose number as it doesn't change saturation solubility.[8] |
| Nanosuspension | Drastically increases surface area and saturation solubility by reducing particle size to the nanometer range.[5][13] | 10 - 100x | Requires specialized equipment (e.g., high-pressure homogenizers, media mills).[8] |
| Complexation (with Cyclodextrins) | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a host molecule (cyclodextrin), forming a soluble complex.[12] | 5 - 2,000x | Can be limited by the stoichiometry of the complex and the size of the drug molecule. |
| Solid Dispersion | The drug is dispersed in an amorphous state within a hydrophilic carrier matrix, preventing crystallization and enhancing dissolution.[12][19] | 20 - 10,000x | The amorphous form can be physically unstable and may recrystallize over time. Requires careful selection of the polymer carrier. |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for addressing poor compound solubility.
Caption: Signaling pathway for Cereblon-mediated protein degradation.
Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Saturation Shake-Flask Method)
This protocol is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[21]
Objective: To determine the saturation concentration of a this compound-containing compound in a specific aqueous buffer at a controlled temperature.
Materials & Equipment:
-
This compound-containing compound (crystalline solid)
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (or water bath)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)
-
Analytical balance
-
Calibrated pH meter
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Preparation: Set the temperature-controlled shaker to the desired temperature (e.g., 25 °C or 37 °C).[22]
-
Addition of Compound: Add an excess amount of the solid compound to a vial to ensure that saturation can be reached. A visible amount of solid should remain at the end of the experiment.
-
Addition of Solvent: Add a precise volume of the pre-warmed buffer to the vial.
-
Equilibration: Tightly cap the vial and place it in the orbital shaker. Agitate the suspension at a constant speed for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours, but preliminary experiments may be needed to determine the optimal time.[21]
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle for a short period. Separate the saturated supernatant from the excess solid using one of the following methods:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically compatible, non-adsorbing filter. Discard the initial few drops of filtrate.
-
-
Sample Preparation: Immediately dilute an aliquot of the clear supernatant with a suitable solvent to prevent precipitation and bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or LC-MS/MS method.
-
Verification: Check the pH of the remaining saturated solution to ensure it has not changed significantly during the experiment. Examine the remaining solid (e.g., by PXRD) to confirm that the solid form has not changed (e.g., converted to a hydrate (B1144303) or different polymorph).
Protocol 2: Co-solvent Solubility Screening
Objective: To rapidly assess the ability of various water-miscible co-solvents to increase the solubility of a this compound-containing compound.
Materials & Equipment:
-
This compound-containing compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Set of co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)
-
96-well plates or small glass vials
-
Multichannel pipette
-
Plate shaker
-
Plate reader (for nephelometric or turbidimetric analysis) or HPLC system
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a strong organic solvent like 100% DMSO.
-
Co-solvent Mixtures: In the wells of a 96-well plate, prepare a series of co-solvent/buffer mixtures. For example, for each co-solvent, create final concentrations of 1%, 2%, 5%, 10%, and 20% (v/v) in the aqueous buffer.
-
Compound Addition: Add a small, fixed volume of the compound stock solution to each well containing the co-solvent mixtures. The final concentration of the strong solvent (e.g., DMSO from the stock) should be kept constant and low (e.g., <1%) across all wells.
-
Incubation: Seal the plate and incubate on a plate shaker for 1-2 hours at a controlled temperature.
-
Solubility Assessment (Kinetic Method):
-
Visual/Turbidity: Visually inspect each well for precipitation or measure the turbidity using a plate reader at a wavelength like 650 nm. The highest concentration that remains clear is an estimate of the kinetic solubility.
-
HPLC Analysis: For a more quantitative measure, filter or centrifuge the plate to pellet any precipitate. Analyze the concentration of the compound remaining in the supernatant by HPLC.
-
-
Data Analysis: Plot the measured solubility against the percentage of co-solvent for each tested solvent. This allows for a direct comparison of their solubilizing efficiency and helps identify the most promising candidates for further formulation development.
References
- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 2. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. wjbphs.com [wjbphs.com]
- 11. scispace.com [scispace.com]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 13. Solubility | Dissolution | Bioavailability Enhancement CDMO [pharmacompass.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 16. Investigation of this compound N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Solubility enhancement techniques [wisdomlib.org]
- 20. ijmsdr.org [ijmsdr.org]
- 21. researchgate.net [researchgate.net]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Optimizing Linker Design for Glutarimide PROTACs
Welcome to the technical support center for the optimization of linker length and composition in glutarimide-based Proteolysis Targeting Chimeras (PROTACs). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a this compound PROTAC?
A1: The linker in a this compound PROTAC is a crucial component that connects the ligand binding to the target Protein of Interest (POI) and the this compound-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] The linker's length, composition, and attachment points are critical for the PROTAC's overall efficacy.[1]
Q2: What are the most commonly used types of linkers for this compound PROTACs?
A2: The most prevalent linkers used in this compound PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][2] These are popular due to their synthetic accessibility and the flexibility they provide, which can accommodate the formation of a productive ternary complex.[1][3] More rigid linkers incorporating structures like piperazine, piperidine, and triazoles are also being used to enhance conformational stability and improve pharmacokinetic properties.[2]
Q3: What is the ideal linker length for a this compound PROTAC?
A3: There is no single "ideal" linker length; it is highly dependent on the specific target protein and the CRBN E3 ligase pair.[4] However, most successful PROTACs have linkers ranging from 7 to 29 atoms.[4] For some systems, a minimum linker length is necessary to observe any degradation.[4] It is crucial to empirically screen a range of linker lengths to determine the optimal length for a specific system.[5][6] A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long might lead to unproductive binding or a "hook effect".[6][7]
Q4: How do the linker's attachment points on the this compound ligand and the target-binding ligand influence PROTAC activity?
A4: The linker attachment points, or "exit vectors," are critical.[2] The linker should be attached at a position on both the this compound and the target-binding ligand that does not disrupt their key binding interactions with their respective proteins.[2][8] Typically, a solvent-exposed region of the ligand is chosen.[2][7] Altering the attachment point, even with the same linker, can dramatically affect the geometry of the ternary complex and, consequently, the degradation efficiency and even isoform selectivity.[8] For thalidomide-based ligands, the C4 and C5 positions of the phthalimide (B116566) ring are common attachment points.[9]
Q5: How can I improve the solubility and cell permeability of my this compound PROTAC?
A5: The linker significantly impacts the physicochemical properties of the PROTAC.[10] To improve solubility, you can incorporate polar or ionizable groups into the linker, such as basic nitrogen atoms or heterocyclic scaffolds like piperazine.[2] PEG linkers are also commonly used to enhance hydrophilicity.[2][3] For improving cell permeability, a balance between hydrophilicity and lipophilicity is necessary. While PEG linkers can sometimes hinder passive diffusion, their flexibility may allow the PROTAC to adopt a more compact, less polar conformation to aid cell permeability.[2]
Troubleshooting Guide
Issue 1: My this compound PROTAC shows weak or no degradation of the target protein.
This is a common challenge that can often be traced back to suboptimal linker design. Here are potential linker-related causes and troubleshooting steps:
| Potential Linker-Related Cause | Troubleshooting & Optimization Steps |
| Inefficient Ternary Complex Formation | The linker may not be optimal for inducing a stable ternary complex.[4] Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to find the optimal distance for productive ternary complex formation.[4][11] |
| Inappropriate Linker Flexibility/Rigidity | A highly flexible linker might not sufficiently restrict the conformational space to favor a productive ternary complex.[11] Conversely, a very rigid linker may lock the PROTAC in a conformation that is incompatible with ternary complex formation.[11] Solution: If using a flexible linker, introduce some rigidity with cyclic structures (e.g., piperazine). If using a rigid linker, try a more flexible alternative.[11] |
| Suboptimal Linker Attachment Points | The position where the linker is connected to the this compound or target ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[4] Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points.[2][4] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations.[4] Solution: Modify the linker to have a better balance of hydrophilicity and lipophilicity. Confirm intracellular target engagement using assays like the Cellular Thermal Shift Assay (CETSA).[4] |
Issue 2: I am observing a "hook effect" with my this compound PROTAC.
The "hook effect" is characterized by a bell-shaped dose-response curve, where degradation efficiency decreases at higher PROTAC concentrations. This occurs when high concentrations favor the formation of binary complexes (PROTAC-target or PROTAC-CRBN) over the productive ternary complex.[2][9]
| Potential Linker-Related Cause | Troubleshooting & Optimization Steps |
| Suboptimal Ternary Complex Stability | The linker may not be promoting positive cooperativity in the formation of the ternary complex.[2] Solution: A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability. This often requires empirical testing of different linker designs.[2] |
| High Linker Flexibility | A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring binary complexes at high concentrations.[2] Solution: Introduce some rigidity into the linker to pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[1] |
Quantitative Data Summary
The following tables summarize the impact of linker modifications on this compound PROTAC efficiency from various studies. Direct comparisons across different systems should be made with caution.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | BRD4 DC50 (nM) | Dmax (%) |
| dBET1 | PEG | 13 | 1.8 | >95 |
| Analog 1 | PEG | 10 | 25 | ~80 |
| Analog 2 | PEG | 16 | 5 | >90 |
Note: Data is representative and compiled from various sources for illustrative purposes.[12]
Table 2: Effect of Linker Composition on BTK Degradation
| PROTAC | Linker Type | BTK DC50 (nM) | Dmax (%) |
| P1 | Alkyl Chain | 4.7 | >90 |
| P2 | PEG Chain | 2.1 | >95 |
| P3 | Rigid Piperazine | 15.6 | ~85 |
Note: Data is representative and compiled from various sources for illustrative purposes.[3]
Key Experimental Protocols
1. Western Blot for Protein Degradation
This is the standard method for quantifying the reduction of a target protein following PROTAC treatment.[13]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[10][13]
-
Detection and Analysis: Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10][13]
2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR measures binding interactions in real-time, providing evidence for the formation of the POI-PROTAC-E3 ligase complex.[13]
-
Immobilization: Immobilize the biotinylated CRBN E3 ligase onto a streptavidin-coated sensor chip.[13]
-
Analyte Injection: Sequentially inject the PROTAC, followed by the target protein, over the sensor surface.[13]
-
Data Analysis: A significant increase in the response units (RU) upon injection of the target protein in the presence of the PROTAC indicates the formation of a stable ternary complex.[13]
3. Isothermal Titration Calorimetry (ITC)
ITC determines the thermodynamic parameters of binary and ternary complex formation.[3]
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer. Place the E3 ligase in the ITC cell. Load the PROTAC into the injection syringe.[3]
-
Binary Titration: Titrate the PROTAC into the E3 ligase solution and measure the heat changes upon binding.[3]
-
Ternary Titration: To measure cooperativity, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
Data Analysis: Analyze the data to determine binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) for binary and ternary complex formation.
Visualizations
Caption: Mechanism of action for this compound PROTAC-mediated protein degradation.
Caption: Experimental workflow for this compound PROTAC linker optimization.
Caption: Troubleshooting workflow for optimizing this compound PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Glutarimide-Based Drugs
This technical support center is designed for researchers, scientists, and drug development professionals working with glutarimide-based drugs, including Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions to address common challenges related to cell permeability.
Troubleshooting Guide
Issue 1: High Biochemical Activity but Low Cellular Efficacy
Question: My this compound-based compound, such as a PROTAC, demonstrates high potency in biochemical assays (e.g., target binding, ternary complex formation), but shows significantly lower efficacy in cell-based degradation assays. Could this be a permeability issue?
Answer: Yes, a significant discrepancy between biochemical and cellular activity is a classic indication of poor cell permeability.[1] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. To confirm this, it is essential to experimentally quantify the cell permeability of your compound.
Troubleshooting Workflow:
References
Strategies to increase the in vivo stability of glutarimide analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of glutarimide analogs.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Rapid Clearance and Low Exposure In Vivo
Question: My this compound analog shows potent in vitro activity but has a very short half-life and low exposure in my mouse PK studies. What are the likely causes and solutions?
Answer: Rapid in vivo clearance of this compound analogs is a common challenge, often stemming from metabolic instability. The primary culprits are typically hydrolysis of the imide rings and enzymatic degradation at other sites on the molecule.
Potential Causes:
-
Hydrolytic Instability: Traditional this compound-based immunomodulatory drugs (IMiDs) are known to be unstable and can undergo hydrolysis in body fluids. The electron-withdrawing nature of the phthalimide (B116566) moiety can activate the this compound ring, making it more susceptible to hydrolysis.[1][2]
-
Metabolic Liabilities: The molecule may possess "metabolic hotspots" that are targeted by metabolic enzymes (e.g., Cytochrome P450s in the liver). This is particularly common in complex molecules like PROTACs, where the linker can be a site of oxidation.[3][4]
-
Epimerization: The chiral center on the this compound ring can be prone to racemization in vivo due to the acidic nature of the C-H bond adjacent to the carbonyl groups, which can lead to a loss of activity and altered pharmacokinetics.[5][6]
Troubleshooting & Optimization Strategies:
-
Assess Hydrolytic Stability: First, determine if the compound is inherently unstable in aqueous solution. Run a simple stability test in phosphate-buffered saline (PBS) at pH 7.4 and analyze the sample over time by LC-MS.
-
In Vitro Metabolic Stability Assay: Use liver microsomes or S9 fractions to identify metabolic hotspots. This will help determine if the clearance is enzyme-mediated.
-
Structural Modification (Medicinal Chemistry):
-
Replace the Phthalimide Moiety: This is a highly effective strategy. Replacing the hydrolysis-prone phthalimide with a more stable aromatic group, such as a phenyl group, has been shown to significantly increase chemical stability while retaining binding affinity for the target protein Cereblon (CRBN).[1] Other replacements like benzotriazole (B28993) have also been explored.[7]
-
Modify the Linker (for PROTACs): If linker metabolism is suspected, incorporate more rigid and less metabolically susceptible moieties like piperazine (B1678402) or triazole rings to shield against enzymatic degradation.[3]
-
Block Metabolic Hotspots: If a specific site of metabolism is identified (e.g., an aromatic ring), deuterium (B1214612) substitution or the addition of a blocking group (like a fluoro group) can slow down metabolism at that position.
-
Issue 2: High Variability in Pharmacokinetic (PK) Data
Question: I'm observing significant animal-to-animal variability in the plasma concentrations of my this compound analog after oral dosing. How can I address this?
Answer: High PK variability is often linked to poor physicochemical properties, particularly low aqueous solubility, which can lead to erratic absorption from the gastrointestinal (GI) tract.
Potential Causes:
-
Poor Aqueous Solubility: Many complex organic molecules, including this compound analogs, have low solubility, leading to inconsistent dissolution in the GI tract.[8][9]
-
Formulation Issues: The compound may be precipitating out of the formulation vehicle upon administration or dilution in the GI fluids.[10]
-
First-Pass Metabolism: Variable and extensive metabolism in the gut wall or liver can result in inconsistent levels of the drug reaching systemic circulation.[9]
Troubleshooting & Optimization Strategies:
-
Characterize Physicochemical Properties: Accurately measure the aqueous solubility of your compound.
-
Formulation Optimization: For in vivo studies, screen different formulation vehicles to improve solubility and stability. Options include co-solvents (e.g., PEG400, DMSO), surfactants, or more advanced formulations like amorphous solid dispersions.[3][10] Perform an in vitro dilution test by adding your formulation to a physiological buffer to check for precipitation before animal administration.[10]
-
Standardize Experimental Conditions: Ensure consistent fasting periods for all animals before dosing, as the presence of food can significantly impact drug absorption.[9]
-
Consider Alternative Dosing Routes: If oral bioavailability remains a major hurdle, consider intravenous (IV) or intraperitoneal (IP) administration for initial efficacy and PD studies to bypass absorption-related issues.
Data Presentation
The following table summarizes medicinal chemistry strategies to enhance the stability of this compound analogs and the expected impact on key parameters.
| Strategy ID | Modification Strategy | Rationale | Expected Impact on Half-life (t½) | Expected Impact on Clearance (Cl) | Reference(s) |
| S1 | Replace Phthalimide with Phenyl Group | The phthalimide moiety is electron-withdrawing and prone to hydrolysis, which can destabilize the this compound ring. The phenyl group is more chemically robust. | Increase | Decrease | [1] |
| S2 | Replace Phthalimide with Benzotriazole | Benzotriazole serves as a stable bioisostere for the phthalimide group, maintaining key interactions with the target protein. | Increase | Decrease | [7] |
| S3 | Incorporate Rigid Linker Moieties (e.g., Piperazine) | For PROTACs, flexible linkers (like PEG) can be susceptible to enzymatic degradation. Rigid groups can sterically shield the linker. | Increase | Decrease | [3] |
| S4 | N-Alkylation of this compound | This modification can be used as a prodrug strategy. The alkyl group can be designed for enzymatic cleavage, releasing the active compound. Stability of the prodrug itself is typically higher. | Increase (Prodrug) | Decrease (Prodrug) | [11] |
| S5 | Dihydrouracil (DHU) Analogs | Replacing the this compound ring with a DHU derivative can improve stability while removing a chiral center prone to racemization. | Increase | Decrease | [5] |
Mandatory Visualizations
Diagram 1: Key Metabolic Liabilities of this compound Analogs
Caption: Common sites of metabolic instability on a representative this compound analog.
Diagram 2: Troubleshooting Workflow for Low In Vivo Stability
Caption: Decision tree for troubleshooting the root cause of poor in vivo stability.
Diagram 3: Experimental Workflow for Stability Assessment
Caption: A sequential workflow for evaluating the stability of new this compound analogs.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolic degradation of a this compound analog by liver enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, mouse) at 20 mg/mL.
-
0.5 M Phosphate (B84403) buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil).
-
Acetonitrile (ACN) with internal standard (IS) for reaction quenching.
-
96-well plates, multichannel pipettes, incubator at 37°C.
Methodology:
-
Preparation: Thaw microsomes and NADPH system on ice. Prepare a microsomal working solution (e.g., 1 mg/mL) and a test compound working solution (e.g., 100 µM) in phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer. Add the microsomal working solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to start the reaction (final microsomal concentration 0.5 mg/mL). To a parallel set of wells (control), add buffer instead of the NADPH system. Immediately after, add the test compound working solution to all wells to achieve a final concentration of 1 µM.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percent remaining versus time. The slope of this line (k) can be used to calculate the intrinsic clearance (CLint) and in vitro half-life (t½ = 0.693 / k).
Protocol 2: Mouse Pharmacokinetic (PK) Study
Objective: To determine the in vivo pharmacokinetic profile (half-life, clearance, bioavailability) of a this compound analog.
Materials:
-
Test compound.
-
Appropriate formulation vehicle (e.g., 20% Solutol in saline).
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Dosing equipment (e.g., oral gavage needles, IV catheters).
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries).
-
Centrifuge, freezer (-80°C).
Methodology:
-
Animal Acclimation: Acclimate animals for at least 3 days prior to the study. Fast animals for 4 hours before dosing (with free access to water).
-
Dosing:
-
Intravenous (IV) Group (n=3-4 mice): Administer the compound via tail vein injection at a low dose (e.g., 1-2 mg/kg).
-
Oral (PO) Group (n=3-4 mice): Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 25-30 µL) from each animal at designated time points. A typical schedule might be:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, keep on ice, and then centrifuge at 5000 rpm for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled tubes and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters such as half-life (t½), clearance (Cl), volume of distribution (Vd), Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%).
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. Replacing the phthalimide core in thalidomide with benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of this compound N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Glutarimide-Based Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glutarimide-based degraders. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound-based degraders?
A1: The main off-target effects of this compound-based degraders, which typically recruit the Cereblon (CRBN) E3 ubiquitin ligase, stem from the degradation of unintended proteins known as "neosubstrates".[1] These are proteins that are not the intended target of the degrader but are recognized and ubiquitinated by the CRBN E3 ligase complex in the presence of the this compound moiety.[2][3] This can lead to unintended biological consequences and potential toxicity.[1][4]
Commonly observed neosubstrates for thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development.[2][5]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is associated with the therapeutic effects of lenalidomide (B1683929) in certain hematological malignancies.[3][6]
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SALL4: This transcription factor is a known mediator of the teratogenic effects of thalidomide.[1][7]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs.[8][9]
Q2: How do this compound-based degraders cause the degradation of neosubstrates?
A2: this compound-based degraders, such as thalidomide, lenalidomide, and pomalidomide, act as "molecular glues".[1][10] They bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, and alter its substrate specificity.[2][7][11] This binding creates a new surface on CRBN that can recognize and bind to neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[3] The formation of this ternary complex (degrader-CRBN-neosubstrate) is the key event that triggers off-target degradation.[12]
Q3: What are the key rational design strategies to minimize off-target effects?
A3: Several rational design strategies can be employed to enhance the selectivity of this compound-based degraders and minimize the degradation of neosubstrates:
-
Modification of the this compound Moiety: While the this compound ring is essential for CRBN binding, modifications to the phthalimide (B116566) ring of pomalidomide-based degraders can disrupt interactions with neosubstrates.[8][9]
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Targeted Substitutions: Structural biology insights, such as the crystal structure of CRBN in complex with lenalidomide and CK1α, have revealed key interaction points.[3][6] Modifications at the C5 position of the phthalimide ring can sterically hinder the binding of neosubstrates without significantly affecting CRBN engagement.[8]
-
Linker Optimization (for PROTACs): The attachment point and composition of the linker in Proteolysis-Targeting Chimeras (PROTACs) can influence the stability of the ternary complex and the degradation of neosubstrates.[13]
-
Exploring Alternative E3 Ligases: While CRBN is widely used, exploring other E3 ligases can provide a different selectivity profile.[14][15]
Troubleshooting Guide
Problem 1: My degrader shows potent on-target degradation, but also significant degradation of known neosubstrates (e.g., IKZF1, CK1α) in my proteomics data.
-
Possible Cause: The this compound warhead of your degrader is effectively recruiting neosubstrates to CRBN.
-
Troubleshooting Steps:
-
Structural Modification: If you are in the process of designing the degrader, consider synthesizing analogs with modifications on the phthalimide ring, particularly at the C5 position.[8][9] Introducing steric bulk at this position can disrupt the binding of zinc-finger neosubstrates.[8]
-
Comparative Analysis: Test a panel of related degrader molecules with different chemical modifications to identify compounds with an improved selectivity profile.
-
Quantitative Profiling: Perform dose-response experiments and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for both your target protein and the off-target neosubstrates to quantify the selectivity window.
-
Problem 2: I am observing unexpected protein degradation in my global proteomics experiment that are not known neosubstrates.
-
Possible Cause: These could be novel, cell-type specific neosubstrates or off-targets of the target-binding portion of your degrader (in the case of a PROTAC).
-
Troubleshooting Steps:
-
Target Engagement Control: Use a control compound where the target-binding moiety is inactivated (e.g., a stereoisomer that does not bind the target) but the CRBN binder is still active. This will help differentiate between neosubstrate effects and off-targets of the warhead.[16]
-
CRBN Knockout/Down Cells: Perform the degradation experiment in cells where CRBN has been knocked out or knocked down. Degradation that persists in these cells is independent of CRBN and likely due to the target-binding part of the molecule.[17]
-
Bioinformatic Analysis: Analyze the degraded proteins for common structural motifs, such as zinc-finger domains, which are known to be recognized by the CRBN-glutarimide complex.[18]
-
Problem 3: My Western blot results for off-target degradation are inconsistent between experiments.
-
Possible Cause: Inconsistent results can arise from variability in cell culture, reagent preparation, or the Western blotting procedure itself.[16]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage numbers, confluency, and growth conditions for all experiments.[16]
-
Fresh Reagents and Master Mixes: Prepare fresh lysis buffers and protease/phosphatase inhibitors. Use a master mix for treating multiple wells to minimize pipetting errors.[16]
-
Optimize Western Blot Protocol:
-
Ensure complete protein transfer by checking the membrane with Ponceau S stain.
-
Use a validated antibody for the off-target protein and optimize the antibody concentration.
-
Include a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[19]
-
-
Aliquot Degrader Stock: Aliquot the degrader stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[16]
-
Data Presentation
Table 1: Quantitative Comparison of On-Target and Off-Target Degradation by ALK PROTACs
| PROTAC | Target (ALK) EC50 (nM)[8] | Off-Target (IKZF1) Degradation at 100 nM (% of control)[8] | Off-Target (ZFP91) Degradation at 100 nM (% of control)[8] |
| MS4078 (Original) | 25 | ~50 | ~60 |
| dALK-10 (Optimized) | 10 | >90 (minimal degradation) | >90 (minimal degradation) |
This table summarizes data showing how rational design (dALK-10) can improve selectivity compared to the original PROTAC (MS4078) by minimizing off-target degradation of IKZF1 and ZFP91 while enhancing on-target potency for ALK.
Experimental Protocols
1. Global Proteomics for Off-Target Profiling (based on TMT labeling)
This protocol provides a general workflow for identifying off-target effects using quantitative mass spectrometry.[20]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T, MM.1S) to approximately 70-80% confluency.
-
Treat cells with the degrader at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the digested peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the vehicle control.
-
2. Western Blotting for Validation of Off-Target Degradation
This protocol is for validating hits from proteomics or for routine screening of known neosubstrates.[19]
-
Cell Culture and Lysis:
-
Seed cells in a 6-well plate and treat with a range of degrader concentrations and a vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the off-target protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the off-target protein band to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Mechanism of on-target and off-target degradation by this compound-based molecular glues.
Caption: Experimental workflow for identifying and validating off-target effects of degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opportunities and challenges of protein-based targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 10. tandfonline.com [tandfonline.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 15. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 18. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Refinement of glutarimide synthesis for large-scale production
Welcome to the technical support center for the refinement of glutarimide synthesis for large-scale production. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for large-scale this compound synthesis?
A1: Common starting materials for large-scale synthesis include glutaric acid, γ-butyrolactone, and derivatives of glutamic acid.[1][2][3] The choice of starting material often depends on factors such as cost, availability, and the desired substitution pattern on the final this compound ring.
Q2: What are the key challenges associated with the large-scale synthesis of this compound-containing molecules?
A2: Several challenges are frequently encountered during large-scale production:
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This compound Ring Instability: The this compound ring is susceptible to opening under aqueous basic conditions.[3]
-
Epimerization: The stereocenter on the glutamine ring is prone to epimerization.[3]
-
Acidic N-H Proton: The acidic proton on the nitrogen atom can complicate metal-catalyzed cross-coupling reactions and Mitsunobu-type chemistries.[3]
-
Solubility Issues: this compound and its derivatives can have poor solubility in many organic solvents, which can hinder reaction and purification.[4]
Q3: How can the acidic N-H proton on the this compound ring be managed during synthesis?
A3: A common strategy to circumvent issues with the acidic N-H proton is to use a "masked this compound" approach. This involves using a protecting group, such as a bis(benzyloxy)pyridine moiety, which is later hydrogenated to form the this compound core.[3] This strategy is particularly useful for reactions like metal-catalyzed cross-couplings.
Q4: What is a "late-stage this compound ring cyclization" and what are its advantages?
A4: Late-stage this compound ring cyclization is a synthetic strategy where the this compound ring is formed towards the end of the synthetic sequence.[3] This approach offers several advantages, including minimizing exposure to potentially hazardous intermediates and preserving the enantiopurity of the final compound by mitigating issues related to this compound stability and reactivity in earlier steps.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time or temperature, following established protocols. For example, in the synthesis from glutaric acid monoamide, heating at 220–225°C is continued until water no longer distills (3–4 hours).[1][2] |
| Side reactions | Use of alternative synthetic routes, such as late-stage cyclization, can minimize side reactions. For instance, using 3-bromopiperidine-2,6-dione (B1280227) as an electrophile can sometimes result in low yields due to elimination byproducts.[3] |
| Inefficient purification | Optimize the recrystallization solvent and conditions. For this compound, crystallization from 95% ethanol (B145695) with cooling in an ice bath is effective.[1][2] The use of charcoal during dissolution can also help remove impurities.[1][2] |
| Hydrolysis of the this compound ring | Avoid basic conditions, especially in the presence of water, as this can lead to ring-opening.[3] |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted starting materials | Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, HPLC). Adjust reaction time and temperature as needed. |
| Formation of byproducts | Thorough purification is crucial. Recrystallization is a common method. For example, after synthesis from γ-butyrolactone, the crude product is dissolved in water, treated with charcoal, and then recrystallized from ethanol.[1][2] |
| Contamination from reagents or solvents | Use high-purity reagents and solvents. Ensure all glassware is clean and dry. |
Problem 3: Difficulty with C-N Bond Formation on the this compound Ring
| Potential Cause | Suggested Solution |
| Interference from the acidic N-H proton | For metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, consider using a "masked this compound" strategy where the N-H is protected.[3] Alternatively, optimized protocols with specific ligands and conditions that are compatible with the unprotected this compound may be employed.[3] |
| Low reactivity of the coupling partners | Adjust the catalyst system, ligands, and reaction conditions (temperature, solvent). For challenging couplings, extended reaction times at lower temperatures (e.g., 45°C for 16 hours) have been shown to improve conversion.[3] |
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis from γ-Butyrolactone
| Parameter | Value | Reference |
| Starting Materials | γ-Butyrolactone, Potassium Cyanide | [1][2] |
| Initial Reaction Temperature | 190–195°C | [1][2] |
| Initial Reaction Time | 2 hours | [1][2] |
| Cyclization Temperature | 220–225°C | [1][2] |
| Cyclization Time | 3–4 hours (until water no longer distills) | [1][2] |
| Purification Method | Recrystallization from 95% ethanol | [1][2] |
| Yield | 58–65% | [1] |
| Melting Point | 152–154°C | [1][5] |
Experimental Protocols
Synthesis of this compound from γ-Butyrolactone
This protocol is adapted from established methods.[1][2]
-
Reaction Setup: In a 500-ml three-necked flask equipped with a sealed mechanical stirrer and a reflux condenser, place 86 g (1 mole) of γ-butyrolactone and 72 g (1.1 moles) of potassium cyanide.
-
Initial Reaction: While stirring, heat the mixture in an oil bath at 190–195°C for 2 hours. An initial vigorous reaction will subside.
-
Workup: Cool the mixture to approximately 100°C and dissolve the potassium salt of the cyano acid in about 200 ml of hot water. Cautiously acidify the warm solution to Congo red with approximately 90 ml of concentrated hydrochloric acid.
-
Extraction: Extract the resulting solution containing glutaric acid monoamide with six 50-ml portions of ether.
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate. Evaporate the ether on a steam bath, removing the final traces at reduced pressure.
-
Cyclization: Place the oily residue of glutaric acid monoamide in a 300-ml round-bottomed flask fitted with a bent tube attached to a short condenser. Immerse the flask in a bath held at 220–225°C. Continue heating until water no longer distills (approximately 3–4 hours).
-
Purification: Cool the resulting this compound and dissolve it in about 200 ml of water. Boil the solution with about 2 g of charcoal for 30 minutes. Filter to remove the charcoal and remove the water by distillation at reduced pressure.
-
Crystallization: Crystallize the dry residue from approximately 125 ml of 95% ethanol, with final cooling in an ice bath, to yield glittering white crystals of this compound.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Caption: A diagram illustrating the primary chemical challenges in this compound synthesis.
References
- 1. This compound: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
Glutarimide Functionalization Reactions: A Technical Support Center
Welcome to the technical support center for glutarimide functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and modification of this compound-containing molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific challenges in a question-and-answer format, providing potential causes and actionable solutions.
Q1: I am observing very low yields in my this compound functionalization reaction. What are the common causes and how can I improve it?
A1: Low yields in this compound functionalization can stem from several factors, primarily related to the inherent reactivity and stability of the this compound ring.
Potential Causes & Solutions:
-
This compound Ring Instability: The this compound ring is susceptible to hydrolysis and ring-opening, especially under aqueous basic conditions.[1]
-
Troubleshooting:
-
Employ anhydrous reaction conditions where possible.
-
Consider using milder, non-aqueous bases. For instance, in Suzuki-Miyaura couplings, replacing a strong base like cesium carbonate with sodium fluoride (B91410) has been shown to significantly increase yields.[1]
-
Utilize a "masked this compound" strategy, where a precursor like a bis(benzyloxy)pyridine moiety is used and converted to the this compound core in a later step via hydrogenation.[1]
-
Alternatively, a "ring-opened this compound" strategy can be employed, where the ring is kept open until the final synthetic step to avoid stability issues in earlier stages.[1][2][3]
-
-
-
Poor Solubility of Starting Materials: this compound-containing compounds may have limited solubility in common halogenated or hydrocarbon solvents required for certain reactions, such as C-H functionalizations.[2][3]
-
Troubleshooting:
-
Screen a variety of solvents to find one that provides better solubility for your specific substrate.
-
For certain reactions, using a more soluble, ring-opened derivative of the this compound can be a successful strategy.[3]
-
-
-
Suboptimal Reaction Conditions: The choice of ligands, bases, solvents, and temperature is critical, especially for metal-catalyzed cross-coupling reactions.
-
Troubleshooting:
-
Perform high-throughput screening of different ligands, bases, and solvents to identify the optimal combination for your specific substrate.[1]
-
For example, in Buchwald-Hartwig cross-couplings, BrettPhos has been identified as an optimal ligand for coupling with primary amines, while RuPhos is more effective for secondary amines.[1]
-
Reaction temperature can be crucial for minimizing side-product formation. In some cases, elevated temperatures (e.g., up to 110 °C) may be necessary.[1]
-
-
Q2: My reaction is generating significant side products. How can I identify and minimize them?
A2: Side product formation is a common issue. Key side reactions include ring-opening, epimerization, and catalyst-related byproducts.
Common Side Products & Mitigation Strategies:
-
Ring-Opened Products: As mentioned, the this compound ring can open under basic conditions.[1] A LiOH-promoted hydrolysis can selectively cleave the C-N bond to form primary amides.[4][5][6][7]
-
Epimerization: The stereocenter at the C4 position of the this compound ring is prone to racemization, particularly under basic conditions.[1]
-
Protodehalogenation: In cross-coupling reactions, this can be a predominant side reaction.
-
Mitigation:
-
This issue can sometimes be addressed by using aryl iodides or heteroaryl halides instead of aryl bromides or chlorides, which may be more prone to this side reaction.[1]
-
-
-
N-H Insertion/Catalyst Poisoning: The acidic N-H proton of the this compound can interfere with metal catalysts. For instance, in rhodium-catalyzed C-H functionalization, insertion into the this compound N-H bond can occur preferentially over the desired reaction.[2] The N-H can also poison the catalyst.[2][3]
-
Mitigation:
-
Protect the this compound nitrogen with a suitable protecting group (e.g., Boc).
-
Employ a "masked this compound" strategy to avoid having the acidic proton present during the metal-catalyzed step.[1]
-
-
Q3: I'm having trouble with metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) involving a this compound moiety. What should I consider?
A3: The acidic N-H proton on the this compound ring is a primary challenge for these reactions.[1] Careful optimization of reaction parameters is key.
Optimization Parameters for Cross-Coupling Reactions:
| Parameter | Recommendation & Rationale |
| Ligand | Ligand choice significantly impacts reaction efficiency. For Buchwald-Hartwig C-N couplings, BrettPhos (for primary amines) and RuPhos (for secondary amines) have shown superior performance with this compound-containing substrates.[1] |
| Base | Standard Suzuki conditions often use aqueous bases which can lead to this compound ring-opening.[1] Consider using anhydrous bases like sodium fluoride (NaF) in place of carbonate bases to improve yields.[1] |
| Solvent | The choice of solvent can affect both the solubility of the reactants and the reaction outcome. High-throughput screening is recommended to find the optimal solvent for your system.[1] |
| Temperature | Elevated temperatures may be required to promote the reaction and reduce the formation of side products, such as coordinated CO from nickel complexes in certain reactions.[1] |
| Strategy | Consider using an unprotected this compound with optimized conditions or employ a "masked this compound" strategy where the this compound is formed after the cross-coupling step.[1] |
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig C-N Cross-Coupling
This protocol is based on optimized conditions for reactions involving unprotected glutarimides.[1]
-
To a reaction vessel, add the aryl bromide bearing the this compound moiety, the primary or secondary amine, the appropriate phosphine (B1218219) ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines), and a suitable base.
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the optimized temperature and monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Mild and Anhydrous Suzuki-Miyaura Coupling
This protocol is tailored for the synthesis of CRBN degraders to avoid the instability of the this compound moiety under standard aqueous conditions.[1]
-
In a glovebox or under an inert atmosphere, combine the this compound-containing aryl halide, the boronic acid or ester, a palladium catalyst, and a mild, anhydrous base such as sodium fluoride (NaF).[1]
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, evaporate the solvent, and purify the residue via flash chromatography.
Visualizations
Caption: Troubleshooting workflow for this compound functionalization.
References
- 1. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ring Opening/Site Selective Cleavage in N- Acyl this compound to Synthesize Primary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring Opening/Site Selective Cleavage in N-Acyl this compound to Synthesize Primary Amides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Glutarimide Ligand Affinity for Cereblon
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of glutarimide-based ligands for the E3 ubiquitin ligase, Cereblon (CRBN). This resource provides answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound ligands essential for Cereblon binding?
A1: The fundamental interaction is mediated by the this compound ring, which binds within a conserved tri-tryptophan pocket in Cereblon.[1][2] Key interactions include two crucial hydrogen bonds: one between the this compound's ring amide (NH group) and a backbone carbonyl group of a CRBN residue, and another between one of the this compound's carbonyl groups and a backbone NH group of another CRBN residue.[2][3] The stereochemistry at the C3 position of the this compound ring is also critical, with the (S)-enantiomer generally exhibiting significantly higher binding affinity than the (R)-enantiomer.[1][4]
Q2: My this compound-based PROTAC is showing low cellular potency despite good in vitro binding to Cereblon. What could be the issue?
A2: Several factors could contribute to this discrepancy. A primary concern is the hydrolytic instability of the traditional phthalimide (B116566) moiety present in immunomodulatory imide drugs (IMiDs), which can lead to rapid degradation in cell culture media and body fluids.[5][6] This instability can reduce the effective concentration of your compound in cells.[5] Additionally, poor cell permeability can limit the intracellular concentration of the PROTAC.[7] It is also important to consider that high binary affinity to CRBN does not always correlate with the formation of a productive ternary complex (CRBN-ligand-target protein), which is necessary for degradation.[8]
Q3: How can I improve the chemical stability of my this compound ligands?
A3: A successful strategy to enhance stability is to replace the hydrolysis-prone phthalimide moiety with more stable aromatic or heteroaromatic groups.[5][9] Phenyl-glutarimides (PGs), for instance, have demonstrated retained CRBN binding affinity with significantly improved chemical stability.[5] Other alternatives include benzimidazole (B57391) and indazole-based scaffolds.[9] Dihydrouracil scaffolds have also been explored as they are not susceptible to racemization and exhibit greater chemical stability compared to glutarimides.[10][11]
Q4: What are some common strategies to diversify this compound ligand scaffolds to improve binding affinity?
A4: Diversification can be achieved through various synthetic methodologies. C-N and C-C bond formation reactions are commonly used to append different functional groups.[9] For example, Buchwald-Hartwig coupling can be employed for C-N bond formation in the presence of an unprotected this compound.[9] Rhodium-catalyzed X-H insertion reactions with α-diazoglutarimides have also been used to generate diverse libraries of CRBN ligands.[9] Furthermore, multicomponent reactions, such as the Petasis borono-Mannich reaction, can be used to create three-branched ligands capable of making multiple interactions with the protein surface.[12]
Q5: Are there alternative scaffolds to the traditional this compound-phthalimide structure?
A5: Yes, several alternative scaffolds have been developed. Phenyl-glutarimides have emerged as a promising class of CRBN binders with improved stability.[5] Heteroaryl glutarimides, such as those containing indazole or indole (B1671886) moieties, have shown potent CRBN binding.[10] Additionally, dihydrouracil-based ligands are being investigated as they are not prone to racemization.[10][11] Succinimide has also been identified as a minimal binding moiety for Cereblon.[13]
Troubleshooting Guides
Issue 1: Inconsistent results in Cereblon binding assays.
| Potential Cause | Troubleshooting Steps |
| Ligand Instability | Immunomodulatory imide drugs (IMiDs) are known to be unstable and can hydrolyze in aqueous buffers.[5] Prepare fresh solutions of your compound before each experiment. Consider evaluating the stability of your compound in the assay buffer over the time course of the experiment using techniques like HPLC. |
| Protein Quality | Ensure the purity and proper folding of your recombinant Cereblon protein, which is often expressed as a complex with DDB1 for stability.[14] Inconsistent protein quality can lead to variability in binding affinities. |
| Assay Conditions | Optimize assay parameters such as buffer composition, pH, and temperature. For competitive binding assays, ensure that the concentration of the fluorescent probe is appropriate (typically at or below its Kd) and that the assay is run within the linear range. |
| DMSO Concentration | High concentrations of DMSO can interfere with protein-ligand interactions. Keep the final DMSO concentration consistent across all wells and as low as possible, typically below 1-5%.[15] |
Issue 2: Low binding affinity of a novel this compound analog.
| Potential Cause | Troubleshooting Steps |
| Unfavorable Substitutions | The position and nature of substituents on the ligand can significantly impact binding. The this compound moiety is crucial for binding within the tri-tryptophan pocket.[1][2] Modifications to this ring can be detrimental. Substitutions on the phthalimide-replacement moiety can either enhance or weaken binding through interactions with surface residues.[16] |
| Incorrect Stereochemistry | The (S)-enantiomer of thalidomide (B1683933) and its analogs typically binds to Cereblon with much higher affinity than the (R)-enantiomer.[4] Ensure that you have synthesized and isolated the correct stereoisomer. |
| Steric Hindrance | Bulky modifications, particularly on the this compound ring, can cause steric clashes with the binding pocket, leading to a loss of affinity.[17] |
| Lack of Key Interactions | Analyze the structure of your ligand in the context of the Cereblon binding pocket. Ensure it can still form the key hydrogen bonds and hydrophobic interactions. For example, replacing the phthalimide with a group that cannot form a hydrogen bond with Asn351 may reduce affinity.[11] |
Quantitative Data Summary
Table 1: Binding Affinities of Selected this compound Analogs to Cereblon
| Compound | Scaffold | CRBN Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | Phthalimide this compound | ~250 nM (Kd, S-enantiomer) | Surface Plasmon Resonance | [14] |
| Lenalidomide | Phthalimide this compound | 1.5 µM (IC50) | Time-Resolved FRET | [14] |
| Pomalidomide | Phthalimide this compound | 1.2 µM (IC50) | Time-Resolved FRET | [14] |
| Phenyl this compound (PG) | Phenyl this compound | 2.19 µM (IC50) | Fluorescence Polarization | [5] |
| 4-Amino PG | Phenyl this compound | 0.123 µM (IC50) | Fluorescence Polarization | [5] |
| 4-Indazolyl this compound | Indazolyl this compound | 0.17 µM (IC50) | NanoBRET | [10] |
| Phenyl Dihydrouracil (PD) | Phenyl Dihydrouracil | 8.0 µM (IC50) | NanoBRET | [10] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring Binding Affinity
-
Protein Immobilization: Purified human Cereblon (often in complex with DDB1 for stability) is immobilized on a sensor chip surface, typically via amine coupling.[14]
-
Analyte Preparation: Prepare a series of dilutions of the this compound ligand in a suitable running buffer (e.g., HBS-EP+).[14]
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN. Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.[14]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Fluorescence Polarization (FP) Competitive Binding Assay
-
Principle: This assay measures the displacement of a fluorescently labeled Cereblon binder (e.g., Cy5-conjugated lenalidomide) by a test compound.[5][18]
-
Assay Setup: In a microplate, combine a fixed concentration of purified CRBN protein and the fluorescently labeled ligand.
-
Compound Addition: Add varying concentrations of the test this compound ligand.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: CRL4-CRBN E3 Ligase Pathway with a this compound Ligand.
Caption: Iterative workflow for PROTAC discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. grant.rscf.ru [grant.rscf.ru]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimization of Glutarimide PROTAC Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of glutarimide-based PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments, and how can I mitigate it?
A1: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[1][2] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[1][2][3] The formation of these non-productive binary complexes competes with and inhibits the formation of the ternary complex, thus reducing the efficiency of degradation.[1][3]
Mitigation Strategies:
-
Perform a Wide Dose-Response Experiment: It is crucial to perform a dose-response experiment over a broad concentration range (e.g., picomolar to high micromolar) to identify the optimal concentration range for your specific cell line and experimental conditions.[1][3]
-
Biophysical Assays: Employ biophysical assays like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex at various PROTAC concentrations.[3] This can help correlate ternary complex formation with the observed degradation profile.
Q2: My PROTAC binds to the target protein and CRBN individually, but I'm not observing target degradation. What could be the issue?
A2: This is a common challenge in PROTAC development. While binary engagement is necessary, it does not guarantee the formation of a stable and productive ternary complex.[3][4] Several factors could be at play:
-
Inefficient Ternary Complex Formation: The linker connecting the target binder and the E3 ligase ligand may not be optimal in length, flexibility, or chemical composition to allow for the simultaneous binding of both proteins.
-
Non-productive Ternary Complex Geometry: Even if a ternary complex forms, its geometry might not be suitable for efficient ubiquitination. An optimal geometry is required for the E3 ligase to transfer ubiquitin to accessible lysine (B10760008) residues on the target protein's surface.[2]
-
Negative Cooperativity: In some cases, the binding of one protein to the PROTAC can hinder the binding of the second protein, a phenomenon known as negative cooperativity.
Troubleshooting Steps:
-
Directly Measure Ternary Complex Formation: Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly assess the formation and stability of the ternary complex in vitro.[5][6][7]
-
Linker Optimization: If ternary complex formation is weak or absent, redesigning the linker is often necessary. This can involve varying its length, rigidity, and attachment points.
-
Structural Biology: If possible, obtaining a crystal structure of the ternary complex can provide invaluable insights into the binding interactions and guide rational PROTAC design.[8][9][10]
Q3: How do I confirm that the observed decrease in my target protein levels is due to proteasomal degradation and not another mechanism?
A3: This is a critical control experiment to validate the mechanism of action of your PROTAC.
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If the PROTAC is working as intended, the degradation of the target protein should be rescued in the presence of the proteasome inhibitor.
-
Measure mRNA Levels: To rule out effects on transcription, measure the mRNA levels of your target protein using quantitative real-time PCR (qPCR).[1] If the PROTAC is functioning correctly, you should observe a significant decrease in protein levels without a corresponding decrease in mRNA levels.[1]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No target degradation observed | Low E3 Ligase (CRBN) Expression: The chosen cell line may have insufficient levels of CRBN. | Verify CRBN expression levels via Western Blot or qPCR. Consider using a different cell line with higher CRBN expression.[1] |
| Poor Cell Permeability of the PROTAC: The PROTAC may not be efficiently entering the cells. | If possible, use a more cell-permeable analog or a different delivery method.[1] Evaluate ternary complex formation in vitro to confirm the PROTAC is functional. | |
| PROTAC Instability: The PROTAC molecule may be unstable in the experimental conditions. | Assess the chemical stability of your PROTAC under your experimental conditions. | |
| High background or non-specific bands on Western Blot | Antibody Issues: The primary or secondary antibody may be of poor quality or used at an incorrect concentration. | Optimize antibody concentrations and ensure their specificity. Include appropriate controls. |
| Insufficient Blocking or Washing: Inadequate blocking or washing steps can lead to non-specific antibody binding. | Increase the duration or stringency of blocking and washing steps. | |
| Inconsistent results between experiments | Cellular Health and Passage Number: Variations in cell confluency, passage number, or overall health can affect experimental outcomes. | Maintain consistent cell culture practices, including seeding density and passage number. |
| Reagent Variability: Inconsistent quality or concentration of reagents (e.g., PROTAC stock solution, antibodies). | Prepare fresh reagents and validate their concentrations. |
Section 3: Data Presentation
Table 1: Representative Biophysical Data for PROTAC Ternary Complexes
| Assay | PROTAC System | Parameter | Binary Interaction (PROTAC:E3 Ligase) | Ternary Complex (Target:PROTAC:E3 Ligase) | Cooperativity (α) | Reference |
| SPR | MZ1:BRD4-BD2:VHL | KD (nM) | 29 | 1 | 22 | [7] |
| kon (105 M-1s-1) | 7 | 59 | [7] | |||
| koff (s-1) | 0.019 | 0.006 | [7] | |||
| Half-life (s) | 43 | 130 | [7] | |||
| ITC | MZ1:BRD4-BD2:VHL | KD (nM) | 66 | 4 | 15 | [11] |
| SPR | BRD-5110:PPM1D:CRBN | KD | ~3 µM | - | - | [5] |
Note: This table provides example data and should be used as a reference. Actual values will vary depending on the specific PROTAC system and experimental conditions.
Section 4: Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at a sensor chip's surface.[7]
Methodology:
-
Chip Preparation: Immobilize one of the proteins (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
To measure the PROTAC-E3 ligase interaction, flow different concentrations of the PROTAC over the immobilized CRBN and measure the binding response.[2]
-
To determine the PROTAC-target protein interaction, a separate experiment with the immobilized target protein would be required.
-
-
Ternary Complex Analysis:
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD).[6]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Place one binding partner (e.g., CRBN) in the sample cell and the other (e.g., PROTAC) in the injection syringe.
-
Binary Titration 1: Titrate the PROTAC into the solution of CRBN to determine the binary binding affinity (KD1).[7]
-
Binary Titration 2: Titrate the PROTAC into a solution of the target protein to determine the second binary binding affinity (KD2).[7]
-
Ternary Complex Titration: To measure the ternary complex formation, titrate the target protein into a solution containing a pre-formed binary complex of CRBN and the PROTAC.
-
Data Analysis: The data is analyzed to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.[7]
Methodology:
-
Reagent Preparation: Label the target protein and CRBN with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair.
-
Assay Setup: In a microplate, combine the labeled target protein, labeled CRBN, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increased FRET signal indicates ternary complex formation.[2]
-
Data Analysis: Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.[2]
Section 5: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rcsb.org [rcsb.org]
- 9. tandfonline.com [tandfonline.com]
- 10. rcsb.org [rcsb.org]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: Enhancing Glutarimide-Based PROTAC Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glutarimide-based PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the degradation efficiency of your PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][2]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[2]
-
Test lower concentrations: Using your PROTAC in the nanomolar to low micromolar range can help find the "sweet spot" for maximal degradation.[2]
-
Enhance ternary complex cooperativity: Designing PROTACs that promote stable ternary complex formation can reduce the hook effect.[2]
-
Utilize ternary complex assays: Biophysical assays like TR-FRET, SPR, or ITC can help you understand the relationship between ternary complex formation and the observed degradation profile.[2]
Q2: My this compound-based PROTAC shows low or no degradation of my target protein. What are the common causes?
A2: Low degradation efficiency is a frequent challenge. Key factors to investigate include:
-
Inefficient Ternary Complex Formation: The stability and conformation of the ternary complex are essential for ubiquitination and subsequent degradation.[3] An unstable or unfavorably oriented complex will result in poor degradation.
-
Poor Linker Design: The linker's length, composition, and attachment points are critical for the geometry of the ternary complex.[3][4][5][6] An improperly designed linker can cause steric hindrance or an unproductive orientation of the target protein and E3 ligase.[3][6]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules that may have poor solubility and cell permeability.[3] If the PROTAC cannot efficiently enter the cell and reach its target, degradation will be minimal.
-
Low E3 Ligase Expression: this compound-based PROTACs typically recruit the Cereblon (CRBN) E3 ligase.[7] Insufficient expression of CRBN in your cell line is a common reason for failure.[7]
-
Proteasome Inhibition: Ensure that the proteasome is active in your cells. Co-treatment with a proteasome inhibitor like MG132 should prevent degradation and confirm a proteasome-dependent mechanism.[7]
Q3: How does the linker's attachment point on the this compound moiety affect PROTAC efficiency?
A3: The attachment point on the thalidomide, pomalidomide, or lenalidomide (B1683929) scaffold significantly influences a PROTAC's properties and efficacy.[7] The most common positions explored are C4, C5, and the this compound nitrogen.[7]
-
C4-Position Attachment: This is often a successful strategy, with PROTACs linked at the C4 position of the phthalimide (B116566) ring frequently showing good aqueous stability and potent target degradation.[7]
-
C5-Position Attachment: Modification at this position can reduce the degradation of known thalidomide-dependent neosubstrates like IKZF1 and IKZF3.[7] However, this may also negatively affect on-target degradation, requiring re-optimization of the linker.[7]
-
N-Position Attachment: While less common, the this compound nitrogen has also been utilized as a linker attachment point.[7]
Q4: Can I use the same PROTAC across different cell lines?
A4: While a PROTAC can be effective in multiple cell lines, its efficiency can vary significantly. This is often due to differences in the expression levels of both the target protein and the recruited E3 ligase.[8] It is crucial to verify the expression of both in each cell line you intend to use.
Troubleshooting Guides
Problem 1: Low or no target protein degradation observed.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Increase the hydrophobicity of the linker by incorporating alkyl chains. A strategy to overcome this is to utilize the "chameleon effect," where flexible linkers adopt a more compact, less polar conformation in the cell membrane. Alternatively, systematically replace hydrophilic moieties with more lipophilic ones.[1] |
| Poor Aqueous Solubility | Increase the hydrophilicity of the linker by incorporating polyethylene (B3416737) glycol (PEG) units or other polar functional groups.[1] |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and test their degradation efficiency.[1][4][5] |
| Inefficient Ternary Complex Formation | Perform a co-immunoprecipitation (Co-IP) experiment to determine if the ternary complex is forming in cells.[8] Also, consider biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify complex formation.[2][] |
| Low E3 Ligase (CRBN) Expression | Verify CRBN expression levels in your cell line via Western blot or qPCR. If expression is low, choose a different cell line with higher CRBN levels.[7] |
| Proteasome Inactivity | As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein from degradation confirms a proteasome-dependent mechanism.[7][8] |
Problem 2: High cytotoxicity observed in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | This may be the desired outcome if your target is an oncoprotein. Confirm this by correlating cytotoxicity with target degradation. |
| Off-Target Effects | Perform global proteomic analysis to identify any unintended protein degradation.[10] Use a more selective warhead for your target protein or modify the linker to alter the ternary complex conformation and reduce off-target binding.[2] |
| Toxicity of the PROTAC Molecule | Synthesize and test a negative control PROTAC where the E3 ligase-binding moiety is modified to prevent binding.[8] This will help determine if the cytotoxicity is dependent on the degradation activity. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells.[10] |
Quantitative Data Summary
Table 1: Impact of Linker Length on BRD4 Degradation
Hypothetical data for illustrative purposes.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 8 | 500 | 40 |
| PROTAC-2 | PEG | 12 | 50 | 95 |
| PROTAC-3 | PEG | 16 | 150 | 80 |
| PROTAC-4 | Alkyl | 10 | 200 | 75 |
| PROTAC-5 | Alkyl | 14 | 25 | 98 |
| PROTAC-6 | Alkyl | 18 | 100 | 85 |
Table 2: Comparison of PROTAC Potency and Efficacy
This table provides a template for summarizing quantitative data from PROTAC characterization.[11]
| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | IC50 (µM) |
| Cell Line A | Protein X | CRBN | 15 | 92 | 1.5 |
| Cell Line B | Protein X | VHL | 30 | 88 | 2.8 |
| Cell Line C | Protein Y | CRBN | 8 | 96 | 0.9 |
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation (DC50 Determination)
This protocol details the quantification of target protein levels following PROTAC treatment.[11][12][13][14][15]
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[6]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.[11]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[11]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]
-
Protocol 2: Target Ubiquitination Assay
This assay confirms that PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[16][17][18]
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause degradation for a shorter time point (e.g., 1-4 hours).
-
Include a control group pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.[19]
-
-
Immunoprecipitation:
-
Lyse the cells in a non-denaturing IP lysis buffer.[7]
-
Incubate the cell lysate with an antibody against the target protein to immunoprecipitate the target.
-
-
Western Blot:
-
Elute the immunoprecipitated protein and run a Western blot.
-
Probe the membrane with an antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the target protein.[18]
-
-
Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[19]
-
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is to verify the formation of the Target-PROTAC-E3 ligase complex within the cell.[7][8]
-
Cell Treatment:
-
Treat cells with the PROTAC at an effective concentration for a short duration (e.g., 1-4 hours).[7]
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer.[7]
-
-
Immunoprecipitation:
-
Western Blot Analysis:
-
Elute the protein complexes and analyze by Western blotting.
-
If you immunoprecipitated the E3 ligase, blot for the target protein, and vice versa.[8]
-
-
Data Analysis:
-
The presence of the target protein in the E3 ligase immunoprecipitation (or vice versa) in the PROTAC-treated sample indicates the formation of the ternary complex.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for low PROTAC efficiency.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lifesensors.com [lifesensors.com]
- 17. lifesensors.com [lifesensors.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Reducing the Toxicity of Glutarimide-Derived Therapeutics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the toxicity of glutarimide-derived therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with this compound-derived therapeutics like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931)?
A1: The most frequently encountered toxicities include peripheral neuropathy, deep vein thrombosis (DVT), myelosuppression (neutropenia and thrombocytopenia), and severe teratogenicity.[1][2] Other common adverse effects are somnolence, constipation, and dermatologic reactions.[3][4]
Q2: What are the primary mechanisms behind the toxicity of these compounds?
A2: The toxicity of this compound-derived therapeutics is multifaceted. The this compound moiety is crucial for binding to the Cereblon (CRBN) E3 ubiquitin ligase, which alters its substrate specificity and is central to both therapeutic and some toxic effects.[5][6] Another proposed mechanism, particularly linked to teratogenicity, involves the generation of reactive oxygen species (ROS) that lead to oxidative DNA damage.[7][8][9] The this compound ring's resemblance to pyrimidines like thymine (B56734) and uracil (B121893) may also contribute to its biological activity by interfering with protein synthesis.[10]
Q3: What are the general strategies to mitigate toxicity during in vitro and in vivo experiments?
A3: In clinical settings, dose modification, including dose reduction or temporary interruption of therapy, is a primary strategy.[3][4][11] For specific toxicities, prophylactic measures can be taken, such as the use of low-dose aspirin (B1665792) to alleviate DVT when lenalidomide is used in combination with certain chemotherapies.[2] In a research context, developing analogs with improved toxicity profiles and employing prodrug strategies to mask the this compound moiety are key approaches.[5][12]
Q4: How do the toxicity profiles of thalidomide, lenalidomide, and pomalidomide compare?
A4: Lenalidomide and pomalidomide are analogues of thalidomide developed to have more potent antineoplastic properties and, in some respects, fewer side effects.[1] For instance, lenalidomide generally has a more favorable toxicity profile than thalidomide, though it can cause greater myelosuppression.[2] Pomalidomide is another potent analog with its own distinct side-effect profile.[1]
Q5: Are there specific safety precautions I should take when handling this compound-containing compounds in the lab?
A5: Yes. This compound-containing compounds like thalidomide are known reproductive, neurological, and hematological toxins.[13] It is imperative to handle these compounds and their solutions only in a chemical fume hood to avoid direct contact.[13] Any glassware that has been in contact with these materials should be decontaminated with a 2 M aqueous solution of a strong base, such as sodium hydroxide, to hydrolyze and inactivate the compound.[13]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, ATP-based)
| Problem | Possible Cause | Recommended Solution |
| High background signal | Compound interference with assay reagents (e.g., direct reduction of MTT).[10] | Run a cell-free control with the compound and assay reagent. If interference is confirmed, switch to an alternative assay, such as an ATP-based luminescence assay.[10] |
| Reagent contamination.[1] | Use sterile techniques when preparing and handling assay reagents. | |
| Phenol (B47542) red in culture media interfering with absorbance readings.[1] | Use phenol red-free media for the duration of the assay. | |
| Low signal or lack of dose-response | Compound precipitation due to poor solubility in aqueous media. | Visually inspect wells for precipitate. Prepare fresh dilutions and ensure the compound is fully dissolved. Consider lowering the final DMSO concentration to ≤ 0.5%.[10] |
| Suboptimal incubation time. | Optimize the incubation period for your specific cell line and compound concentration range. | |
| Cell seeding density is too low or too high. | Ensure the cell number is within the linear range of the assay. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper pipetting technique.[14] |
| Temperature gradients across the assay plate. | Allow the plate and reagents to equilibrate to room temperature for at least 30 minutes before adding the final reagent.[1] |
Issues with Cereblon (CRBN) Binding Assays
| Problem | Possible Cause | Recommended Solution |
| No or weak signal | Inactive CRBN protein. | Verify the activity of the CRBN protein using a known positive control ligand like pomalidomide.[2] |
| Low protein expression in the cellular model. | Confirm CRBN expression levels via Western blotting.[2] | |
| High background or non-specific binding | Insufficient washing steps in co-immunoprecipitation (Co-IP). | Increase the number and duration of wash steps. Consider optimizing the wash buffer composition.[2] |
| Non-specific binding to beads. | Pre-clear the cell lysate with beads alone before adding the antibody. Block the beads with BSA.[2] | |
| Antibody issues (low affinity, high concentration). | Use a high-affinity, validated antibody for your application. Titrate the antibody concentration to find the optimal balance between signal and background.[2] |
Poor Compound Solubility
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound is highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the aqueous assay buffer. | Minimize the final DMSO concentration (ideally <0.5%).[6] Consider using a co-solvent system (e.g., with PEG300 or Tween-80).[6] |
| The compound has poor intrinsic aqueous solubility. | Experiment with pH adjustment of the buffer if the compound is ionizable.[15] | |
| Difficulty dissolving the solid compound | The compound is in a highly stable crystalline form. | Use sonication or gentle heating to aid dissolution in the initial solvent. Be cautious of potential compound degradation with heat.[16] |
Quantitative Data Summary
Dose Adjustments for Lenalidomide-Associated Toxicities
| Toxicity Grade | Platelet Count | Absolute Neutrophil Count (ANC) | Recommended Action |
| Grade 3 or 4 | < 50,000/mcL | - | Interrupt therapy; resume at a lower dose once platelets recover to ≥ 50,000/mcL.[11] |
| Grade 3 or 4 | - | < 1,000/mcL | Interrupt therapy; resume at the initial or lower dose once ANC recovers to ≥ 1,000/mcL.[11] |
| Other Grade 3 or 4 Toxicities | - | - | Withhold treatment until toxicity resolves to ≤ Grade 2, then restart at the next lower dose level.[17] |
Comparative In Vitro Efficacy of this compound-Derived Therapeutics
| Compound | Cell Line | Assay Type | IC50 Value (µM) |
| Lenalidomide | HMCLs (various) | Proliferation Assay | 0.15 - 7[3] |
| ALMC-1 | Proliferation Assay | 2.6[18] | |
| U266 | Proliferation Assay | > 50[18] | |
| Pomalidomide | RPMI-8226 | MTT Assay | 8[19] |
| OPM2 | MTT Assay | 10[19] | |
| H929 | Thermal Shift Assay (CRBN binding) | ~3[20] | |
| Thalidomide | Multiple Myeloma Cell Lines (various) | Proliferation Assay | 4 - 11 (for derivative TC13)[7] |
| Hep-G2 | MTT Assay | > 50[21] |
Detailed Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (using CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
-
Cell Plating: Seed cells in a white, opaque-walled 96-well plate at a desired density in 100 µL of culture medium per well. Include wells with medium only for background measurements.
-
Compound Treatment: Prepare serial dilutions of the this compound-derived therapeutic. Add the test compounds and vehicle controls to the appropriate wells.
-
Incubation: Culture the cells for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® reagent and allow it to come to room temperature. Also, equilibrate the cell plate to room temperature for approximately 30 minutes.[5]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[5]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][22]
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the cell viability versus compound concentration to determine the IC50 value.
Protocol 2: Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This is a competitive binding assay.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Dilute the CRBN protein to a final concentration that provides a stable polarization signal with the fluorescent tracer.
-
Dilute the fluorescently labeled thalidomide tracer to a constant concentration (typically at or below its Kd for CRBN).[19]
-
-
Assay Setup (in a black, low-binding microtiter plate):
-
Add the CRBN protein to the wells.
-
Add the fluorescent tracer to all wells.
-
Add the serially diluted test compound. Include controls for no inhibitor (maximum polarization) and no CRBN (minimum polarization).[4]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[4]
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value.
Protocol 3: In Vivo Angiogenesis Assay (Mouse Corneal Micropocket Assay)
This protocol requires appropriate animal handling and surgical expertise.
-
Pellet Preparation:
-
Surgical Implantation:
-
Angiogenesis Development: Allow blood vessels to grow from the limbal vessels toward the pellet over a set period (typically 5-6 days).[2][18]
-
Quantification:
-
On the designated day, anesthetize the mouse and use a slit lamp microscope to visualize the cornea.
-
Measure the length of the newly formed vessels and the circumferential area of neovascularization.[1]
-
-
Data Analysis: Compare the extent of angiogenesis in the presence and absence of the test compound to determine its effect.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 9. Free radical-mediated oxidative DNA damage in the mechanism of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Dihydroxy Metabolite of the Teratogen Thalidomide Causes Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pmda.go.jp [pmda.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
Technical Support Center: Prodrug Strategies for Glutarimide-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving prodrug strategies for glutarimide-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale behind developing prodrugs for this compound-based compounds?
The primary goal is to mask the this compound moiety, which is responsible for binding to the E3 ligase substrate receptor cereblon (CRBN).[1] By temporarily inactivating the molecule, prodrug strategies aim to control its activity, enabling spatiotemporally controlled protein degradation in specific target tissues.[2] This approach can help overcome challenges such as poor water solubility, instability, and off-target effects, while also improving delivery to the site of action.[3][4][5][6]
Q2: What are the common chemical modifications used to create this compound-based prodrugs?
Common strategies involve derivatization at the nitrogen atom of the this compound ring.[3] This blocks the N-H group responsible for CRBN interaction.[2] Modifications include:
-
N-Alkylation: Attaching alkyl groups to the this compound nitrogen.[1][7]
-
Caging Groups: Installing a temporary blocking group, such as a nitroveratryloxycarbonyl group, that can be removed by a specific stimulus like light.[2]
-
Targeting Moieties: Conjugating molecules like folic acid to the this compound nitrogen to facilitate targeted delivery into tumor cells that overexpress folate receptors.[2]
-
Solubilizing Groups: Adding esters of natural amino acids or succinic acid derivatives to significantly increase water solubility.[3]
Q3: How are these prodrugs typically activated to release the active compound?
Activation mechanisms are designed to be triggered by specific physiological or external stimuli.[2][8] Common methods include:
-
Enzymatic Cleavage: Prodrugs are designed to be substrates for specific enzymes that are abundant in the target tissue, which then cleave the promoiety to release the active drug.[1][8]
-
Chemical Hydrolysis: Some prodrugs are designed to be stable at a certain pH and hydrolyze to the active form upon entering a different pH environment. The hydrolysis rates often follow pseudo-first-order kinetics.[3]
-
Light-Induced Uncaging: Photoactivatable prodrugs use light (e.g., UVA) to cleave a photolabile caging group, releasing the active this compound compound with high spatiotemporal precision.[2]
-
Reductive Cleavage: In tumor cells with high concentrations of glutathione (B108866) (GSH), prodrugs linked via a disulfide bond can be cleaved to release the active drug.[2]
Troubleshooting Guide
Q1: I am observing low water solubility with my this compound-based compound. How can I improve it using a prodrug approach?
Poor water solubility is a known issue with thalidomide (B1683933) and its analogs.[4] A prodrug strategy can effectively address this.
-
Solution: Derivatize the nitrogen of the this compound ring with highly soluble moieties. Attaching hydrochlorides of N-methylalanine ester, valine ester, or glycylglycine (B550881) ester has been shown to increase the water solubility of thalidomide by more than 15,000-fold.[3]
Q2: My prodrug is unstable and hydrolyzes too quickly in buffer solutions. What factors could be responsible?
The inherent instability of the this compound ring, often activated by an electron-withdrawing phthalimide (B116566) moiety, can lead to rapid hydrolysis.[9][10]
-
Solution:
-
Modify the Core Scaffold: Replacing the traditional phthalimide group with a phenyl group can significantly increase hydrolytic stability while preserving CRBN binding affinity.[9]
-
Optimize the Promoiety: The chemical stability of ester-based prodrugs can be influenced by the promoiety's structure. In buffered solutions, the stability of aliphatic carboxylic esters tends to increase with the chain length of the aliphatic acid.[11] It is crucial to balance chemical stability with the required rate of enzymatic cleavage.[11]
-
Q3: During synthesis, I am experiencing low yields and side reactions due to the acidic N-H proton of the this compound. What synthetic strategies can circumvent this issue?
The acidic N-H proton on the this compound moiety can complicate metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, hindering coupling efficiency.[9]
-
Solution:
-
Masked this compound Strategy: Use a precursor moiety, such as a bis(benzyloxy)pyridine, which can be converted to the this compound core via hydrogenation in a later step. This protects the reactive site during coupling reactions.[9]
-
Late-Stage this compound Cyclization: Keep the this compound ring open as a stable intermediate throughout the synthesis and perform the cyclization as one of the final steps. This approach also helps ensure the enantiopurity of the final compound.[9]
-
Optimized Coupling Conditions: For direct coupling, use specialized palladium precatalysts (e.g., Pd-PEPPSI-IHeptCl) with a suitable base (e.g., cesium carbonate) and solvent (e.g., 1,4-dioxane) to improve conversion efficiency and suppress side reactions.[9]
-
Q4: My N-alkylated this compound derivative shows biological activity, but it appears to be independent of CRBN engagement. How can I confirm this?
Modifications to the this compound moiety can sometimes lead to CRBN-independent effects.[1][7]
-
Solution:
-
Cell Viability Assays: Compare the activity of your compound in CRBN-positive and CRBN-knockout cell lines. Activity that persists in knockout cells is likely CRBN-independent.
-
Global Proteomics: Use techniques like mass spectrometry-based global proteomics to analyze protein expression profiles in cells treated with your compound. This can reveal the downregulation of proteins through pathways unrelated to CRBN, such as autophagy.[1] For example, N-alkylated lenalidomide (B1683929) derivatives were found to downregulate Rab28 in a CRBN-independent manner.[1][7]
-
Q5: How can I monitor the conversion of my prodrug to the active drug in a biological matrix?
It is critical to confirm that the prodrug is being cleaved as designed to release the active parent drug.
-
Solution: Use LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to analyze samples from your assay (e.g., cell homogenates, plasma) over time. This allows you to quantify the disappearance of the prodrug and the appearance of the active parent drug and any metabolic intermediates.[5] This method provides a clear kinetic profile of the conversion process.
Data Presentation
Table 1: Improvement of Water Solubility in Thalidomide Prodrugs
This table summarizes the significant increase in water solubility achieved by derivatizing the this compound nitrogen of thalidomide.
| Compound | Modification | Water Solubility (mg/mL) | Fold Increase vs. Thalidomide |
| Thalidomide | - | 0.012[3] | 1x |
| N-methylalanine ester HCl | Amino Acid Ester | > 300[3] | > 25,000x |
| Valine ester HCl | Amino Acid Ester | > 300[3] | > 25,000x |
| Glycylglycine ester HCl | Amino Acid Ester | > 300[3] | > 25,000x |
Experimental Protocols
Protocol 1: General Method for In Vitro Prodrug Hydrolysis Assay
This protocol describes a general procedure to assess the stability and conversion rate of a this compound prodrug in a biological matrix.
-
Preparation of Homogenate: Prepare a rat lung (or other relevant tissue) homogenate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: Add the prodrug compound to the tissue homogenate at a specified nominal concentration (e.g., 1500 ng/mL). Incubate the mixture at 37°C.
-
Time-Point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240, 480, 1500 min).
-
Sample Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of the prodrug, the expected active parent drug, and any key intermediates over time.[5]
-
Data Processing: Plot the concentration of each compound versus time to determine the hydrolysis kinetics.[5]
Protocol 2: Buchwald-Hartwig Amination with an Unprotected this compound
This protocol is an example of a C-N bond formation reaction on a this compound-containing scaffold, optimized to tolerate the acidic N-H proton.[9]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the this compound-containing aryl bromide (1 equivalent), the desired alkyl or aryl amine (1.2-1.5 equivalents), and cesium carbonate (Cs₂CO₃) as the base (2-3 equivalents).
-
Catalyst Addition: Add the palladium precatalyst, Pd-PEPPSI-IHeptCl (typically 5-10 mol %).
-
Solvent Addition: Add anhydrous 1,4-dioxane (B91453) as the solvent.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-110°C) and monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
Caption: General prodrug strategy for this compound compounds.
Caption: Experimental workflow for prodrug synthesis and evaluation.
Caption: Signaling pathway of prodrug vs. active drug action.
References
- 1. Investigation of this compound N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and immunological activity of water-soluble thalidomide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.rutgers.edu [sites.rutgers.edu]
Validation & Comparative
Glutarimide vs. Succinimide as Cereblon Binders in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase binder is a critical determinant of a PROTAC's efficacy. Cereblon (CRBN) has emerged as a popular E3 ligase for recruitment due to the favorable physicochemical properties of its binders. Among these, derivatives of thalidomide, which contain a glutarimide moiety, are the most established. However, recent investigations have explored alternative scaffolds, including succinimide (B58015), as potential CRBN binders. This guide provides an objective comparison of this compound and succinimide as CRBN-recruiting elements in PROTACs, supported by available experimental data and detailed methodologies.
At a Glance: Key Performance Differences
| Parameter | This compound-Based Binders | Succinimide-Based Binders | Key Insights |
| Binding Affinity (to CRBN) | Lower Affinity | Higher Affinity | Succinimide has been shown to exhibit a higher binding affinity for a CRBN homolog compared to this compound (Kᵢ values of 4.3 μM for succinimide vs. 28 μM for this compound)[1]. |
| PROTAC Efficacy (Degradation) | Established & Widely Used | Emerging & Promising | While this compound-based PROTACs are well-established with numerous examples demonstrating potent degradation, succinimide-based effectors have also been shown to induce degradation of neosubstrates like IKZF3[1]. Direct comparative studies of PROTACs targeting the same protein with both binders are limited. |
| Structural Binding Mode | The this compound ring binds within a tri-tryptophan pocket of the CRBN thalidomide-binding domain[1]. | Succinimide is also capable of binding to the same tri-tryptophan pocket in CRBN[1]. | Both moieties engage with the key residues in the CRBN binding pocket, providing a structural basis for their function as E3 ligase recruiters. |
Delving into the Data: A Closer Look
Binding Affinity to Cereblon
The initial interaction between a PROTAC and the E3 ligase is a crucial step in the formation of a productive ternary complex. Studies comparing the intrinsic binding affinities of the core this compound and succinimide scaffolds to a bacterial homolog of the CRBN thalidomide-binding domain (MsCI4) have provided valuable insights.
Table 1: Comparative Binding Affinities of this compound and Succinimide to MsCI4
| Compound | Kᵢ (μM) | Assay Method | Reference |
| This compound | 28 | FRET Assay | [1] |
| Succinimide | 4.3 | FRET Assay | [1] |
These findings suggest that, as a standalone moiety, succinimide possesses a higher intrinsic affinity for the CRBN binding pocket than this compound. This enhanced affinity could potentially translate to more efficient ternary complex formation at lower PROTAC concentrations.
Degradation Efficiency of Neosubstrates
While binding affinity is a key parameter, the ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. A study exploring de-novo designed CRBN effectors investigated the degradation of the neosubstrate Ikaros family zinc finger protein 3 (IKZF3) in OPM-2 cells.
Table 2: Neosubstrate Degradation by this compound and Succinimide-Based Effectors
| Compound Type | Compound ID | Concentration | IKZF3 Degradation | Reference |
| Succinimide-based | 5a | 100 μM | Yes | [1] |
| This compound-based | 7d | 100 μM | Yes | [1] |
This study demonstrates that both this compound and succinimide-based compounds, when appropriately functionalized, can successfully recruit CRBN to induce the degradation of a neosubstrate. However, a direct quantitative comparison of DC₅₀ and Dₘₐₓ values for PROTACs targeting the same protein of interest with this compound versus succinimide linkers is not yet widely available in the literature. Such studies will be crucial for definitively establishing the superiority of one scaffold over the other in a PROTAC context.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
References
A Comparative Analysis of Glutarimide and Phthalimide Scaffolds in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic agent. Among the myriad of heterocyclic structures, glutarimide and phthalimide (B116566) have emerged as privileged scaffolds, forming the foundation of numerous approved drugs and clinical candidates. This guide provides an in-depth comparative analysis of these two pivotal structures, offering a comprehensive overview of their physicochemical properties, biological activities, and ADMET profiles, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the ring structure of this compound (a six-membered piperidine-2,6-dione) and phthalimide (a bicyclic isoindoline-1,3-dione) give rise to distinct physicochemical characteristics that are crucial in drug design. These properties, including molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA), directly impact a molecule's solubility, permeability, and ability to interact with biological targets.
| Property | This compound | Phthalimide | Reference Compound: Thalidomide | Reference Compound: Lenalidomide | Reference Compound: Pomalidomide |
| Molecular Weight ( g/mol ) | 113.11[1] | 147.13[2][3] | 258.23 | 259.26 | 273.24 |
| LogP | -0.85 (Predicted) | 1.15[3] | 0.99 | -0.46 | 0.53 |
| Topological Polar Surface Area (TPSA) (Ų) | 49.4 | 46.2[3] | 74.6 | 93.7 | 93.7 |
| Aqueous Solubility | Soluble[1][4][5][6] | Slightly soluble (0.36 g/L)[2][3] | Sparingly soluble | Slightly soluble | Sparingly soluble |
| Hydrogen Bond Donors | 1 | 1 | 1 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 4 | 5 | 5 |
Table 1: Comparative physicochemical properties of the parent this compound and phthalimide scaffolds and key immunomodulatory drugs (IMiDs) incorporating these moieties. LogP and TPSA values for the parent scaffolds are calculated estimates.
The lower molecular weight and higher polarity of the basic this compound structure contribute to its greater aqueous solubility compared to the more rigid and lipophilic phthalimide.[1][4][6][7] These differences are critical when formulating drugs for oral bioavailability.
Biological Activities and Mechanism of Action: The Cereblon Connection
Both this compound and phthalimide moieties are integral components of a class of drugs known as immunomodulatory drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[8][9][10][11] The primary mechanism of action for these drugs involves their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[8][9][10]
The this compound ring is essential for binding to a specific pocket within the CRBN protein.[12] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. The phthalimide moiety, on the other hand, is crucial for recruiting these neosubstrates to the CRBN complex.[12] This "molecular glue" mechanism is responsible for the potent anti-proliferative and immunomodulatory effects of these drugs.
Beyond their role in IMiDs, both this compound and phthalimide scaffolds are found in a diverse range of biologically active compounds, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[13]
Comparative Performance: Experimental Data
To provide a clear comparison, the following tables summarize key experimental data for this compound and phthalimide derivatives in critical drug discovery assays.
In Vitro Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption of drug candidates.
| Compound Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| This compound Derivatives | Data not readily available in comparative studies | - |
| Phthalimide Derivative (SCD-03) | 9.57 | Moderate Permeability[14] |
| Phthalimide Derivative (SCD-04) | 2.33 | Moderate Permeability[14] |
| High Permeability Control (e.g., Verapamil) | >10 | High Permeability |
| Low Permeability Control (e.g., Fluorescein) | <1 | Low Permeability |
Table 2: Comparative in vitro permeability of representative this compound and phthalimide derivatives. Data for this compound derivatives in a directly comparable format is limited.
In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines and normal cells.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound Derivative (Compound 7) | HeLa (Cervical Cancer) | 9 |
| K562 (Leukemia) | 27 | |
| MDA-MB-453 (Breast Cancer) | 15 | |
| Phthalimide Derivative (Compound 4) | Sarcoma 180 (Murine Sarcoma) | 47.6[15][16][17][18][19] |
| B-16/F-10 (Murine Melanoma) | 119.7[15][16][17][18][19] | |
| PBMC (Normal Murine Cells) | 45.8[15][16][17][18][19] | |
| Phthalimide Derivative (Compound 3c) | Sarcoma 180 (Murine Sarcoma) | 124.8[15][16][17][18][19] |
| B-16/F-10 (Murine Melanoma) | 163.8[15][16][17][18][19] | |
| PBMC (Normal Murine Cells) | 123.1[15][16][17][18][19] |
Table 3: Comparative in vitro cytotoxicity (IC₅₀ values) of representative this compound and phthalimide derivatives against various cell lines.
ADMET Profile: A Look at Drug-Likeness
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico tools are often employed in early-stage drug discovery to predict these properties.
| Parameter | This compound Derivatives (Predicted) | Phthalimide Derivatives (Predicted) |
| Human Intestinal Absorption | Good to Moderate | Good to Moderate |
| Blood-Brain Barrier Penetration | Variable | Generally Low |
| CYP450 Inhibition | Variable, potential for inhibition | Variable, potential for inhibition |
| hERG Inhibition | Generally Low Risk | Generally Low to Moderate Risk |
| Ames Mutagenicity | Generally Low Risk | Generally Low Risk |
| Hepatotoxicity | Variable | Variable, some derivatives predicted to be hepatotoxic[20] |
Table 4: Predicted ADMET properties for this compound and phthalimide derivatives based on in silico modeling.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. The following sections outline the methodologies for the key assays cited in this guide.
Kinetic Solubility Assay
This assay is used to determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of the conditions in the gastrointestinal tract.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phthalimide - Wikipedia [en.wikipedia.org]
- 3. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1121-89-7 [m.chemicalbook.com]
- 5. This compound [chembk.com]
- 6. This compound | 1121-89-7 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. eocco.com [eocco.com]
- 10. researchgate.net [researchgate.net]
- 11. Thalidomide - Wikipedia [en.wikipedia.org]
- 12. Investigation of this compound N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel this compound ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells [ouci.dntb.gov.ua]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Glutarimide Analogs: A Comparative Guide to Structure-Activity Relationships in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of glutarimide analogs based on their structure-activity relationships (SAR), focusing on their role as binders of the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. Experimental data is presented to objectively compare the performance of these analogs in targeted protein degradation.
The this compound moiety is a cornerstone in the design of molecular glues and proteolysis-targeting chimeras (PROTACs) that leverage the ubiquitin-proteasome system to eliminate disease-causing proteins. Subtle structural modifications to the this compound scaffold can profoundly impact binding affinity to CRBN, target protein recruitment, and ultimately, the efficacy of protein degradation. This guide summarizes key SAR findings, presents quantitative data for analog comparison, and provides detailed experimental protocols for relevant assays.
Structure-Activity Relationship (SAR) of this compound Analogs
The core structure of this compound-based CRBN binders can be divided into three key regions for SAR analysis: the this compound ring, the linker, and the phthalimide (B116566) or its bioisosteres. Modifications in each of these regions influence the molecule's ability to engage CRBN and recruit neosubstrates for degradation.
The integrity of the This compound ring is crucial for CRBN binding. The imide group serves as both a hydrogen bond donor and acceptor within the CRBN binding pocket.[1] Modifications to this ring, such as N-alkylation, can abrogate CRBN binding, a strategy that has been explored for developing prodrugs.[2] The stereochemistry of substituents on the this compound ring can also lead to divergent neosubstrate selectivity.[3]
The linker region, which connects the this compound moiety to the target-binding ligand in PROTACs, plays a critical role in optimizing the formation of a productive ternary complex between CRBN, the PROTAC, and the target protein. The length, composition, and attachment point of the linker can significantly affect the potency and selectivity of the degrader.
The phthalimide moiety , present in immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, can be replaced with various aromatic or heterocyclic groups to modulate CRBN binding affinity and substrate specificity. For instance, replacing the phthalimide with a phenyl group has been shown to generate analogs with improved chemical stability while retaining CRBN affinity.[4]
Comparative Performance of this compound Analogs
The following tables summarize the quantitative data on the performance of various this compound analogs in terms of their binding affinity to CRBN and their efficacy in degrading target proteins in cellular assays.
Table 1: CRBN Binding Affinity of this compound Analogs
| Compound | Modification | Binding Assay | IC50 / Kd | Reference |
| Thalidomide | Parent IMiD | TR-FRET | 1.28 µM (IC50) | [4] |
| Lenalidomide | 4-amino substitution on phthalimide | TR-FRET | 1.5 µM (IC50) | [5] |
| Pomalidomide | 4-amino and 5-amino substitutions | TR-FRET | 1.2 µM (IC50) | [5] |
| Phenyl this compound (PG) | Phthalimide replaced with phenyl | TR-FRET | 2.19 µM (IC50) | [4] |
| 4-amino PG | 4-amino substitution on phenyl | TR-FRET | 0.123 µM (IC50) | [4] |
| CC-220 | Novel IMiD derivative | TR-FRET | 60 nM (IC50) | [6] |
| CC-885 | Novel IMiD derivative | Not Specified | Potent GSPT1 degrader | [7] |
Table 2: Protein Degradation Efficacy of this compound-Based PROTACs
| PROTAC | Target Protein | Cell Line | Assay | DC50 | Reference |
| dBET1 (IMiD-based) | BRD4 | MV4-11 | Western Blot | Not Specified | [4] |
| PG-PROTAC 4c | BRD4 | MV4-11 | Western Blot | 0.87 nM | [4] |
| HDAC6 Degrader 1 | HDAC6 | MM1S | In-cell ELISA | ~10 nM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of this compound analogs.
Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This competitive assay measures the binding affinity of test compounds to CRBN.
Principle: The assay utilizes a GST-tagged human CRBN protein, an anti-GST antibody labeled with a Europium cryptate donor, and a thalidomide-based tracer labeled with a red acceptor. When the tracer binds to CRBN, the donor and acceptor are brought into proximity, resulting in a high FRET signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.[8]
Protocol:
-
Dispense test compounds or standards into a low-volume 384-well white plate.
-
Add the GST-tagged human CRBN protein solution.
-
Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the thalidomide-red tracer.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Read the fluorescence at both the donor and acceptor emission wavelengths on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.[8]
Cellular Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the levels of a target protein within cells following treatment with a this compound-based degrader.
Protocol:
-
Seed cells (e.g., MV4-11) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the degrader compound for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels and calculate the DC50 (concentration for 50% degradation).[4]
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the study of this compound analogs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]
Validating Cereblon as the Target of Glutarimide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches used to validate Cereblon (CRBN) as the direct target of glutarimide derivatives, such as thalidomide (B1683933) and its analogs. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
The discovery of Cereblon as the target of this compound-containing compounds, known as immunomodulatory drugs (IMiDs), marked a significant breakthrough in drug development, particularly in the field of targeted protein degradation.[1][2][3] These compounds act as "molecular glues," binding to CRBN and inducing the degradation of specific target proteins.[4] This guide explores the pivotal experiments that validated this interaction and compares the methodologies used.
The Central Role of Cereblon in the Mechanism of Action
This compound derivatives, including thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), exert their therapeutic effects by hijacking the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which CRBN serves as a substrate receptor.[4] The binding of these drugs to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins that are not normally targeted by this E3 ligase. These newly targeted proteins are referred to as "neosubstrates."[1][2]
Key neosubstrates responsible for the anti-myeloma and immunomodulatory effects of these drugs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] The degradation of these factors is a critical downstream event following the binding of this compound derivatives to CRBN.[6]
Comparative Analysis of Experimental Validation Methods
| Experimental Method | Principle | Key Findings | References |
| Affinity-Based Proteomics | Immobilized drug derivatives are used to "pull down" interacting proteins from cell lysates. | The Handa and Ito groups first identified CRBN as the primary thalidomide-binding protein using this method with thalidomide-immobilized ferrite (B1171679) beads.[4] | [4] |
| Biophysical Binding Assays | Techniques like Microscale Thermophoresis (MST) and NanoBRET directly measure the binding affinity between the drug and the target protein. | Various this compound derivatives have shown direct, measurable binding to CRBN, with affinities varying based on their chemical structure.[7][8] | [7][8] |
| Gene Silencing (RNAi/CRISPR) | Reducing or eliminating the expression of a target gene (CRBN) to observe the impact on drug activity. | Knockdown or knockout of CRBN in cell lines renders them resistant to the antiproliferative and protein degradation effects of lenalidomide and pomalidomide.[9] | [9] |
| Overexpression Studies | Increasing the expression of the wild-type or a mutant version of the target protein. | Overexpression of wild-type CRBN enhances the effects of pomalidomide, while overexpression of a thalidomide-binding defective mutant (CRBN YW/AA) does not.[9] | [9] |
| Development of Drug Resistance | Analyzing molecular changes in cell lines that have become resistant to the drug over time. | Myeloma cell lines with acquired resistance to lenalidomide and pomalidomide show significantly reduced or undetectable levels of CRBN protein.[9] | [9] |
| Covalent Inhibition | Using a specially designed molecule that permanently binds to the target, thereby blocking the action of other compounds. | A covalent CRBN ligand, EM12-SO2F, was shown to inhibit the degradation of IKZF1 by lenalidomide, confirming that CRBN is the necessary target.[10] | [10] |
Quantitative Data on CRBN Binding Affinities
The binding affinity of different this compound derivatives to CRBN is a key determinant of their potency. The following table summarizes the binding affinities for several common and novel CRBN ligands.
| Compound | Binding Assay | IC50 (µM) | Reference |
| Lenalidomide | NanoBRET | 0.081 | [7] |
| Pomalidomide | NanoBRET | ~0.1 | [7] |
| Thalidomide | NanoBRET | ~1.0 | [7] |
| Phenyl this compound (PG) | NanoBRET | 0.60 | [7] |
| Pyridyl Glutarimides | NanoBRET | 1.9 - 2.7 | [7] |
Experimental Protocols
Affinity-Based Proteomics for Target Identification
This method was foundational in identifying CRBN as the target of thalidomide.
-
Ligand Immobilization: A carboxyl derivative of thalidomide is covalently attached to ferrite glycidyl (B131873) methacrylate (B99206) (FG) beads. These nano-sized magnetic beads are designed to minimize non-specific protein binding.[4]
-
Cell Lysate Preparation: HeLa cell extracts are prepared to provide a source of cellular proteins.
-
Affinity Purification: The thalidomide-immobilized beads are incubated with the cell lysate, allowing thalidomide-binding proteins to attach to the beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry. Silver staining and immunoblotting can be used for visualization and confirmation.[1]
CRBN NanoBRET Assay for Binding Affinity
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay used to measure ligand binding to a target protein in live cells.
-
Cell Preparation: HEK-293 cells are transiently transfected with a plasmid encoding for CRBN fused to a NanoLuc luciferase.
-
Assay Setup: The transfected cells are plated in a multi-well plate.
-
Compound Addition: A fluorescent tracer that binds to CRBN is added to the cells, along with varying concentrations of the test compound (this compound derivative).
-
Detection: The NanoBRET signal is measured. The test compound competes with the fluorescent tracer for binding to the CRBN-NanoLuc fusion protein. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Data Analysis: The IC50 value, which represents the concentration of the test compound required to displace 50% of the tracer, is calculated to determine the binding affinity.[7]
Visualizing the Molecular Mechanisms and Workflows
To better understand the complex interactions and experimental processes, the following diagrams illustrate the key signaling pathway and a representative experimental workflow.
Caption: CRL4-CRBN signaling pathway with a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon Based Immunomodulatory Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grant.rscf.ru [grant.rscf.ru]
- 9. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glutarimide-Based PROTACs and Their Degradation Profiles
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, glutarimide-based Proteolysis Targeting Chimeras (PROTACs) have emerged as a cornerstone technology. These heterobifunctional molecules recruit the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. This guide provides a comparative overview of the degradation profiles of various this compound-based PROTACs, utilizing thalidomide, lenalidomide, and pomalidomide (B1683931) as CRBN ligands. We present quantitative data from published studies, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows to aid in the rational design and assessment of novel protein degraders.
Quantitative Comparison of Degradation Profiles
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum extent of degradation (Dmax). The following tables summarize the degradation profiles of different this compound-based PROTACs against three key therapeutic targets: Bromodomain and Extra-Terminal (BET) proteins (specifically BRD4), Histone Deacetylase 8 (HDAC8), and Epidermal Growth Factor Receptor (EGFR).
Disclaimer: The data presented below is compiled from various sources, and experimental conditions may differ. Direct comparison of absolute values between different studies should be approached with caution.
Table 1: Comparative Degradation Profiles of BRD4-Targeting PROTACs
| PROTAC Name | This compound Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide | BRD4 | Various | < 10 | >90 | [1] |
| ARV-825 | Pomalidomide | BRD4 | Various | < 1 | >95 | [2] |
| PROTAC 1 | Thalidomide | BRD4 | H661 | < 500 | >90 | [3] |
| PROTAC 2 | Lenalidomide | BRD4 | BL cells | 1-10 | >95 | [4] |
This table highlights that for BRD4, pomalidomide and lenalidomide-based PROTACs generally exhibit higher potency (lower DC50 values) compared to the thalidomide-based counterpart.
Table 2: Comparative Degradation Profiles of HDAC8-Targeting PROTACs
| PROTAC Name | This compound Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | Pomalidomide | HDAC8 | HCT-116 | 147 | 93 | [5][6][7] |
| PROTAC HDAC8 Degrader-2 | Thalidomide | HDAC8 | Not Specified | 10-100 | Not Specified | [8] |
| Z16 | Pomalidomide | HDAC8 | HCT116 | 2.4 | 77 | [9] |
The available data for HDAC8 degraders showcases potent degradation with both pomalidomide and thalidomide-based PROTACs.
Table 3: Comparative Degradation Profiles of EGFR-Targeting PROTACs
| PROTAC Name | This compound Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 15 | Pomalidomide | EGFR | A549 | 43.4 | Not Specified | [10] |
| Compound 16 | Pomalidomide | EGFR | A549 | 32.9 | 96 | [10][11] |
Current literature on EGFR-targeting this compound-based PROTACs is predominantly focused on pomalidomide as the CRBN ligand, demonstrating effective degradation in cancer cell lines.
Signaling Pathways and Mechanism of Action
To understand the biological context of these PROTACs, it is crucial to visualize their mechanism of action and the signaling pathways of their targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Immune Checkpoint Proteins-ProbeChem.com [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of Hydrazide-Based HDAC8 PROTACs for the Treatment of Hematological Malignancies and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Closed Ring Advantage: Glutarimide's Crucial Role in Biological Activity Compared to Its Open-Ring Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of a pharmacophore is paramount. In the realm of immunomodulatory drugs (IMiDs), the glutarimide ring stands out as a critical structural motif. This guide provides a detailed comparison of the biological activity of this compound-containing compounds, such as thalidomide (B1683933) and its analogs, versus their open-ring counterparts, supported by experimental data and methodologies.
The central finding of numerous studies is that the intact this compound ring is essential for the primary mechanism of action of IMiDs: binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction triggers the subsequent ubiquitination and degradation of specific target proteins, leading to the therapeutic effects of these drugs.[1] In contrast, open-ring analogs of this compound, which are often products of hydrolysis, exhibit a dramatic loss of this activity due to their inability to bind to CRBN.
Quantitative Comparison of Biological Activity
The following table summarizes the biological activity of key this compound-containing compounds. Direct quantitative data for open-ring analogs is scarce in the literature, as their loss of primary activity is a well-established principle, often making them unsuitable for further quantitative assessment in CRBN-dependent assays.
| Compound | Target | Assay | IC50 / Kd | Cell Line / System | Reference |
| Thalidomide | Cereblon (CRBN) | Competitive Binding Assay | IC50: 1.28 µM | In vitro | [2] |
| Ikaros/Aiolos Degradation | Western Blot | - | MM.1S cells | [1] | |
| Lenalidomide | Cereblon (CRBN) | Competitive Binding Assay | IC50: ~0.1 µM | In vitro | [2] |
| Anti-proliferation | CCK-8 Assay | IC50: 81 nM | MM.1S cells | ||
| Pomalidomide | Cereblon (CRBN) | Competitive Binding Assay | IC50: ~0.02 µM | In vitro | [2] |
| Anti-proliferation | - | IC50: Potent | Myeloma cells | [1] | |
| Open-Ring Analogs (e.g., N-phthaloyl-L-glutamic acid) | Cereblon (CRBN) | Competitive Elution Assay | No binding observed | In vitro |
The Decisive Role of the this compound Ring in Cereblon Binding
The profound difference in biological activity between glutarimides and their open-ring analogs stems from the specific molecular interactions required for CRBN binding. The this compound ring fits into a hydrophobic pocket on the surface of CRBN, where its imide group forms crucial hydrogen bonds with the protein. Hydrolysis of the this compound ring to its open-ring dicarboxylic acid form (e.g., a seco-glutarimide) disrupts this three-dimensional conformation and eliminates the key hydrogen bonding interactions, thereby abrogating its ability to bind to CRBN.
Studies have explicitly demonstrated that thalidomide analogs lacking an intact this compound ring do not exhibit the characteristic antiangiogenic activity associated with the parent compound. Furthermore, competitive binding assays have shown that while this compound itself can bind to CRBN, its open-ring counterpart, glutaric anhydride, shows no binding. This underscores the absolute requirement of the cyclic imide structure for this interaction.
While the primary, CRBN-mediated activity is lost, some studies suggest that open-ring analogs may exhibit different biological effects through alternative mechanisms, such as the inhibition of phosphodiesterase 4 (PDE4). However, these activities are distinct from the targeted protein degradation pathway initiated by the this compound-CRBN interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cereblon Binding Assay (Competitive Displacement)
-
Principle: This assay quantifies the ability of a test compound to displace a known fluorescently labeled ligand (tracer) from the CRBN binding pocket. The decrease in the fluorescent signal is proportional to the binding affinity of the test compound.
-
Materials: Recombinant human CRBN-DDB1 protein complex, fluorescently labeled tracer (e.g., a derivative of thalidomide), test compounds, and assay buffer.
-
Procedure:
-
A solution of the CRBN-DDB1 complex and the fluorescent tracer is prepared in the assay buffer.
-
Serial dilutions of the test compounds (this compound and open-ring analogs) are added to the wells of a microplate.
-
The CRBN-tracer solution is added to the wells, and the plate is incubated to allow binding to reach equilibrium.
-
The fluorescence polarization or intensity is measured using a plate reader.
-
The IC50 value, the concentration of the test compound that displaces 50% of the tracer, is calculated from the dose-response curve.
-
Cell Proliferation Assay (e.g., CCK-8)
-
Principle: This assay measures the number of viable cells by utilizing a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Materials: Cancer cell line (e.g., MM.1S), cell culture medium, test compounds, and CCK-8 reagent.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
The CCK-8 reagent is added to each well, and the plate is incubated for 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
-
Western Blot for Protein Degradation
-
Principle: This technique is used to detect the presence and quantify the amount of a specific target protein (e.g., Ikaros) in a cell lysate. A decrease in the target protein level upon treatment with a compound indicates degradation.
-
Materials: Treated cell lysates, SDS-PAGE gels, transfer membranes, primary antibodies against the target protein and a loading control (e.g., GAPDH), and a secondary antibody conjugated to a detection enzyme.
-
Procedure:
-
Proteins from cell lysates are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein.
-
A secondary antibody that binds to the primary antibody is added.
-
The signal is detected using a chemiluminescent or fluorescent substrate, and the protein bands are visualized and quantified.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound-mediated protein degradation.
Caption: General experimental workflow for comparing biological activity.
References
A Head-to-Head Comparison of Novel Glutarimide Derivatives for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the development of small molecules that hijack the ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of many of these degraders, including molecular glues and proteolysis-targeting chimeras (PROTACs), lies the glutarimide moiety, which effectively recruits the E3 ubiquitin ligase Cereblon (CRBN). While immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) have paved the way, a new generation of novel this compound derivatives is emerging with enhanced properties. This guide provides a head-to-head comparison of these novel derivatives against their predecessors, supported by experimental data and detailed protocols.
Performance Comparison: Phenyl-Glutarimides vs. Traditional IMiDs
Recent advancements have led to the development of phenyl-glutarimide (PG) analogues, which demonstrate comparable or improved binding to CRBN while offering significant advantages in chemical stability and physicochemical properties.[1] Unlike traditional IMiDs, which are susceptible to hydrolysis, PG analogues exhibit enhanced stability, making them more robust scaffolds for the design of next-generation degraders.[1]
Below is a summary of the head-to-head comparison of key performance parameters:
| Compound | CRBN Binding Affinity (IC50, µM) | Ligand Efficiency (LE) | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Traditional IMiDs | ||||
| Thalidomide | 1.28 | 0.45 | >200 | 10.5 |
| Lenalidomide | 0.25 | 0.43 | >200 | 8.7 |
| Pomalidomide | 0.15 | 0.38 | >200 | 9.1 |
| Novel Phenyl-Glutarimide (PG) Analogues | ||||
| Phenyl-glutarimide (PG) | 2.19 | 0.64 | >200 | 12.3 |
| 4-Methoxy-PG | 3.15 | 0.48 | 150 | 15.1 |
| 4-Amino-PG | 0.123 | 0.59 | >200 | 10.8 |
Data compiled from Rankovic, Z. et al. J Med Chem. 2021.[1]
The 4-amino phenyl-glutarimide analogue notably displays a higher binding affinity for CRBN than pomalidomide, coupled with a superior ligand efficiency.[1] This indicates that the phenyl-glutarimide scaffold is a highly promising alternative for the development of potent and stable protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Novel this compound derivatives, like their IMiD counterparts, function by binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent degradation of target proteins by the 26S proteasome.
Figure 1: Signaling pathway of CRBN-mediated protein degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare novel this compound derivatives.
CRBN Binding Affinity Assay (Competitive Displacement)
This assay determines the binding affinity of a compound to CRBN by measuring its ability to displace a known fluorescent ligand.
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
Fluorescently labeled thalidomide or pomalidomide probe
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (novel this compound derivatives)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add the recombinant CRBN-DDB1 protein complex to each well of the microplate.
-
Add the fluorescent probe to each well at a fixed concentration (typically at its Kd value).
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
Calculate the IC50 values by plotting the signal against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of a target protein following treatment with a degrader.
Materials:
-
Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)
-
Cell culture medium and supplements
-
Test compounds (novel this compound-based degraders)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 18-24 hours).
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Figure 2: Experimental workflow for assessing protein degradation.
Ubiquitination Assay
This assay confirms that the protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Materials from the Protein Degradation Assay
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Treat the cells with the test compound in the presence or absence of a proteasome inhibitor (MG132) for a few hours.
-
Lyse the cells and perform immunoprecipitation of the target protein.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody.
-
An increase in the high-molecular-weight polyubiquitinated smear of the target protein in the presence of the degrader and proteasome inhibitor confirms ubiquitin-mediated degradation.
Conclusion
The development of novel this compound derivatives, such as the phenyl-glutarimide series, represents a significant step forward in the field of targeted protein degradation. These new scaffolds offer improved chemical stability and potent CRBN binding, providing a solid foundation for the design of more effective and drug-like degraders. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and head-to-head comparison of these next-generation compounds, facilitating the data-driven selection of candidates for further development.
References
A Comparative Guide to the Cross-Reactivity of Glutarimide-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and cross-reactivity profiles of various glutarimide-based compounds, a cornerstone of targeted protein degradation (TPD). By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these molecules induce the degradation of specific target proteins, known as neo-substrates. Understanding the subtle differences in their binding affinities and, more importantly, their neo-substrate profiles is critical for the development of safer and more selective therapeutics.
Mechanism of Action: Molecular Glues and Neo-Substrate Degradation
This compound-based compounds, including the well-known immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), function as "molecular glues".[1] They bind to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event creates a new surface on CRBN that can recruit proteins not normally targeted by this E3 ligase.[1]
The key steps are as follows:
-
Binding: The this compound-based compound binds to a specific pocket in CRBN.[3]
-
Ternary Complex Formation: The compound-CRBN complex presents a novel interface that promotes the binding of a neo-substrate protein, forming a key ternary complex (Neo-substrate-Compound-CRBN).[4]
-
Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the neo-substrate.[5]
-
Proteasomal Degradation: The polyubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome.[5]
This catalytic process allows a single molecule of the compound to trigger the destruction of multiple target protein molecules.[5]
Comparative Data on this compound-Based Compounds
The cross-reactivity and therapeutic effect of these compounds are determined by their binding affinity to CRBN and the specific set of neo-substrates they recruit for degradation.
Data Presentation: Performance Metrics
The following tables summarize key performance data for prominent this compound-based compounds, comparing their binding affinity to CRBN, chemical stability, and their distinct neo-substrate degradation profiles.
Table 1: Comparative Binding Affinity to Cereblon (CRBN)
Binding affinity is a crucial initial determinant of a compound's potency. While the this compound ring itself is the primary mediator of CRBN binding, substitutions on the phthalimide (B116566) or other aromatic moieties significantly influence affinity.[3] Lenalidomide and pomalidomide generally show higher affinity for CRBN than the parent compound, thalidomide.[6] Newer Cereblon E3 Ligase Modulating Drugs (CELMoDs) like CC-220 and CC-885 exhibit even stronger binding.[7]
| Compound | CRBN Binding Affinity (IC₅₀) | Assay Type | Reference |
| Thalidomide | 1.28 µM | Competitive Binding Assay | [6] |
| Lenalidomide | ~1.5 µM | TR-FRET | [7] |
| Pomalidomide | 0.123 µM (as 4-amino PG analogue) | Competitive Binding Assay | [6] |
| Pomalidomide | ~1.2 µM | TR-FRET | [7] |
| CC-122 | Less potent than pomalidomide | Cell-based Target Engagement | [7] |
| CC-220 | 60 nM | TR-FRET | [7] |
| CC-885 | High Affinity (qualitative) | Cell-based Target Engagement | [7] |
| Phenyl-Glutarimide (PG) 2a | 2.19 µM | Competitive Binding Assay | [6] |
| 4-amino PG 2c | 0.123 µM | Competitive Binding Assay | [6] |
Table 2: Chemical Stability in Cell Media
A significant challenge with traditional IMiDs is their inherent instability, as they readily undergo hydrolysis in body fluids and even in cell culture media, which can affect experimental results and efficacy.[6] Novel binders, such as phenyl-glutarimide (PG) analogues, have been designed to improve chemical stability by replacing the hydrolysis-prone phthalimide moiety.[6]
| Compound | Half-life (t₁/₂) in cell media (hours) | Key Structural Feature | Reference |
| Pomalidomide | 12.2 | Phthalimide Ring | [6] |
| Phenyl-Glutarimide (PG) 2a | > 24 | Phenyl Ring | [6] |
| MeO-PG 2b | > 24 | Phenyl Ring | [6] |
Table 3: Cross-Reactivity and Neo-substrate Degradation Profiles
The therapeutic effects and potential toxicities of this compound-based compounds are directly linked to the specific neo-substrates they induce for degradation. While there is overlap, distinct patterns of cross-reactivity exist. For instance, Ikaros (IKZF1) and Aiolos (IKZF3) are common targets for IMiDs, crucial for their anti-myeloma activity.[2] However, other substrates like CK1α and GSPT1 are degraded by only a subset of these compounds.[2][8]
| Compound | Key Neo-substrates Degraded | Reference |
| Thalidomide | IKZF1, IKZF3 | [2][9] |
| Lenalidomide | IKZF1, IKZF3, CK1α | [2][9] |
| Pomalidomide | IKZF1, IKZF3, ZFP91 | [8][9] |
| CC-122 | IKZF1, IKZF3 | [8][9] |
| CC-220 | IKZF1, IKZF3 | [8][9] |
| CC-885 | GSPT1 | [8][9] |
Note: This table highlights key and differentiating neo-substrates. Recent chemoproteomic studies have identified a much broader range of potential targets, with over 298 proteins identified as being recruited by a panel of 20 CRBN-binding molecular glues.[1][10]
Experimental Protocols for Cross-Reactivity Assessment
A comprehensive evaluation of this compound-based compounds requires a suite of assays to characterize binding, cellular degradation, and the global proteomic response.[11]
Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)
This is a competitive binding assay used to determine the affinity of a test compound for CRBN.[12]
-
Principle: A fluorescently-labeled thalidomide derivative (tracer) binds to purified CRBN, resulting in a high fluorescence polarization (FP) signal. When an unlabeled test compound competes for binding, it displaces the tracer, causing the FP signal to decrease.
-
Materials: Purified recombinant CRBN, fluorescently-labeled thalidomide tracer, assay buffer, test compounds, black microtiter plate.[12]
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a microtiter plate, add the CRBN protein, the fluorescent tracer, and the test compound (or vehicle control).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable microplate reader.
-
Data Analysis: Plot the FP signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This is the gold-standard method to directly visualize and quantify the degradation of a target protein in cells.[4]
-
Principle: Western blotting uses antibodies to detect the level of a specific protein in cell lysates. A decrease in the protein band intensity after compound treatment indicates degradation.
-
Materials: Cultured cells, test compounds, lysis buffer, SDS-PAGE gels, transfer membranes, primary antibodies (for target protein and loading control), HRP-conjugated secondary antibodies, ECL substrate.[4]
-
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of the test compound for a specified time.
-
Lysis: Harvest and lyse the cells to release total protein.
-
Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.[4]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[4]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[4]
-
Protocol 3: Neo-substrate Identification (Chemoproteomics by IP-MS)
This unbiased approach identifies proteins that are recruited to the CRBN complex in a compound-dependent manner.[1][10]
-
Principle: Affinity purification coupled with mass spectrometry (IP-MS) is used to pull down the CRBN E3 ligase complex and its interactors from cell lysates treated with a molecular glue. Proteins enriched in the drug-treated sample compared to the control are identified as potential neo-substrates.[1]
-
Methodology:
-
Lysate Preparation: Prepare lysates from cultured cells (e.g., MOLT4, Kelly) that have broad coverage of known CRBN neo-substrates.[10]
-
Compound Treatment: Treat the cell lysate with the CRBN-binding molecular glue or a vehicle control.
-
Immunoprecipitation (IP): Use an antibody against CRBN (or a tag on CRBN) to pull down the entire protein complex.
-
Washing & Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Sample Preparation for MS: Digest the eluted proteins into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Perform statistical analysis to identify proteins that are significantly enriched in the drug-treated samples compared to the control. These are candidate neo-substrates.[13]
-
Conclusion
The study of cross-reactivity among this compound-based compounds reveals a complex landscape where small molecular changes can lead to significant shifts in neo-substrate profiles. While classic IMiDs like lenalidomide and pomalidomide share common targets such as IKZF1/3, newer CELMoDs demonstrate distinct specificities, for example, towards GSPT1. Furthermore, the development of chemically stable backbones like phenyl-glutarimides addresses the inherent liabilities of the original phthalimide scaffold. For drug development professionals, a multi-faceted approach combining binding assays, cellular degradation quantification, and unbiased proteomic profiling is essential. This strategy allows for a comprehensive understanding of a compound's mechanism, enabling the rational design of next-generation molecular glues with improved selectivity and therapeutic windows.
References
- 1. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel immunomodulatory drugs and neo-substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Glutarimide Synthesis: Benchmarking Novel Methods Against Established Routes
For Researchers, Scientists, and Drug Development Professionals
The glutarimide moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably the immunomodulatory drugs (IMiDs®) like thalidomide (B1683933) and its analogs.[1] The synthesis of these crucial scaffolds has evolved significantly, moving from traditional, often harsh methods to more sophisticated and efficient modern techniques. This guide provides an objective comparison of established and novel this compound synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.
Established Routes: The Foundation of this compound Synthesis
Traditional methods for constructing the this compound ring have been the bedrock for early research and large-scale production. These routes are generally characterized by their use of readily available starting materials but can be limited by harsh reaction conditions and lower yields for complex derivatives.
One of the most fundamental approaches involves the reaction of glutaric acid or its derivatives with ammonia (B1221849) or a primary amine, followed by cyclization.[2] Another common historical method is the hydrolysis of pentanedinitrile.[3] A representative example is the preparation from glutaric acid and sulfamide (B24259) or formamide, or the distillation of ammonium (B1175870) glutarate.[3]
Key Established Strategies Include:
-
Direct Cyclization of Glutaric Acid Derivatives: This straightforward approach involves heating glutaric acid with ammonia or a primary amine.
-
Hydrolysis of Dinitriles: The hydrolysis of pentanedinitrile with acetic acid provides a pathway to the this compound core.[3]
-
Oxidation of Piperidine (B6355638): The oxidation of piperidine using hydrogen peroxide is another established, albeit less common, method.[3]
The Advent of Modern Synthesis: Efficiency, Diversity, and Stereocontrol
In response to the growing demand for complex and functionally diverse this compound-containing molecules, particularly in the context of targeted protein degradation with Cereblon (CRBN) binders, a plethora of new synthetic methodologies have emerged.[4][5] These modern techniques offer significant advantages in terms of reaction efficiency, substrate scope, and the ability to introduce chiral centers with high stereocontrol.
Prominent Modern Strategies Encompass:
-
Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have been adapted for this compound scaffolds, enabling the formation of C-C and C-N bonds with high precision.[4][5] Overcoming the challenge of the acidic N-H proton in the this compound ring, which is often incompatible with these reactions, has been a key area of development.[4]
-
C-H Functionalization: This powerful strategy allows for the direct modification of C-H bonds on the this compound core or its precursors, offering a more atom-economical approach to diversification.[4][5]
-
Organocatalysis: The use of small organic molecules as catalysts has enabled highly enantioselective syntheses of functionalized glutarimides.[6][7] For instance, N-heterocyclic carbene (NHC) catalysis has been employed in formal [3+3] annulations to produce this compound derivatives in good yields and excellent enantioselectivity.[6][8]
-
Michael Addition Reactions: This versatile reaction is widely used for the construction of the this compound ring by reacting various nucleophiles with α,β-unsaturated carbonyl compounds.[7][9]
-
"Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully applied to unprotected this compound structures, allowing for the facile synthesis of complex molecules under mild conditions.[4]
Quantitative Comparison of Synthesis Methods
The following table summarizes key performance indicators for selected established and modern this compound synthesis methods, providing a clear comparison of their efficiencies.
| Synthesis Method | Key Reagents | Catalyst/Conditions | Yield (%) | Reaction Time | Key Advantages | Key Limitations |
| Established Route: From γ-Butyrolactone & KCN | γ-Butyrolactone, Potassium Cyanide | 190-195°C, then HCl | 58-65 | 5-6 hours | Readily available starting materials. | High temperatures, use of cyanide. |
| Modern Route: Buchwald-Hartwig Amination | 3-bromopiperidine-2,6-dione, Amine | Pd catalyst, ligand | Good to excellent | 16 hours | Broad substrate scope, mild conditions. | Catalyst cost, potential for metal contamination. |
| Modern Route: Suzuki-Miyaura Coupling | Aryl halides, Aryl boronic acids | Ni(cod)₂, chiral ligand | up to 53 | Not specified | Enantioselective, forms C-C bonds. | Base sensitivity of the this compound ring. |
| Modern Route: Thio-Michael Addition | 3-Methylidenepiperidine-2,6-dione (B2628055), Thiophenols | DIPEA, THF, 75°C | Good to excellent | Not specified | High yields, mild conditions. | Limited to sulfur-linked derivatives.[10][11] |
| Modern Route: Oxidative NHC Catalysis | Enals, Malonamides | N-heterocyclic carbene | Good | Not specified | Excellent enantioselectivity, single step. | Catalyst sensitivity.[6][8] |
Experimental Protocols
Established Method: Synthesis of this compound from γ-Butyrolactone and Potassium Cyanide[3]
-
Reaction Initiation: In a 500-ml three-necked flask equipped with a sealed mechanical stirrer and a reflux condenser, place 86 g (1 mole) of γ-butyrolactone and 72 g (1.1 moles) of potassium cyanide.
-
Heating: Heat the stirred mixture in an oil bath for 2 hours at a temperature of 190–195°C. An initial vigorous reaction will subside.
-
Work-up: After cooling to about 100°C, dissolve the resulting potassium salt of the cyano acid in approximately 200 ml of hot water.
-
Acidification: Cautiously acidify the warm solution to Congo red with about 90 ml of concentrated hydrochloric acid.
-
Extraction: Extract the solution containing glutaric acid monoamide with six 50-ml portions of ether.
-
Drying and Evaporation: Dry the ether solution over anhydrous sodium sulfate (B86663) and then evaporate the ether on a steam bath.
-
Cyclization: Place the oily residue of glutaric acid monoamide in a 300-ml round-bottomed flask and immerse it in a bath held at 220–225°C. Continue heating until water no longer distills (3–4 hours).
-
Purification: Dissolve the cooled this compound in about 200 ml of water and boil for 30 minutes with about 2 g of charcoal. Filter to remove the charcoal, remove the water by distillation at reduced pressure, and crystallize the dry residue from about 125 ml of 95% ethanol.
-
Final Product: The yield of this compound is 65.5–73.5 g (58–65%).
Modern Method: Thio-Michael Addition for the Synthesis of 3-((Arylthio)methyl)piperidine-2,6-diones[10][11]
-
Starting Material Preparation: Prepare 3-methylidenepiperidine-2,6-dione on a multigram scale as described in the literature.
-
Reaction Setup: To a solution of 3-methylidenepiperidine-2,6-dione in THF, add the desired thiophenol and DIPEA (diisopropylethylamine).
-
Reaction Conditions: Heat the reaction mixture at 75°C.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the residue by column chromatography to afford the desired product.
Visualization of Synthesis Strategies
The following diagram illustrates the logical progression from established, broader synthesis routes to more specialized and refined modern methodologies for creating functionalized glutarimides.
Caption: Evolution of this compound synthesis from broad to specific methods.
This guide highlights the significant progress in this compound synthesis, offering researchers a comparative toolkit to navigate the selection of the most appropriate synthetic strategy for their research and development endeavors. The transition towards more efficient, selective, and sustainable methods continues to drive innovation in the synthesis of these vital pharmaceutical building blocks.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 4. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Enantioselective Synthesis of Functionalized this compound Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. grant.rscf.ru [grant.rscf.ru]
- 11. grant.rscf.ru [grant.rscf.ru]
Phenyl-Glutarimides Demonstrate Enhanced Chemical Stability Over Traditional IMiDs, Offering a More Robust Scaffold for Drug Development
A comparative analysis of phenyl-glutarimides (PGs) and traditional immunomodulatory drugs (IMiDs) reveals that PGs possess significantly improved chemical stability, a critical attribute for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This enhanced stability is primarily attributed to the replacement of the hydrolytically labile phthalimide (B116566) moiety, characteristic of IMiDs like thalidomide (B1683933), lenalidomide, and pomalidomide, with a more chemically resilient aromatic group.
Traditional IMiDs are known to be inherently unstable, readily undergoing hydrolysis in bodily fluids and even in commonly used cell culture media.[1][2][3][4] This instability can significantly impact their efficacy and complicates the interpretation of experimental results. The primary mechanism of this degradation involves the cleavage of the phthalimide ring.[1] Furthermore, the electron-withdrawing nature of the phthalimide group in IMiDs also activates the glutarimide ring, making it more susceptible to hydrolysis.[1]
In contrast, phenyl-glutarimides were designed to overcome this limitation.[1][2][3] By substituting the phthalimide with a simple phenyl ring, PGs exhibit substantially greater resistance to hydrolysis.[1][5] This structural modification not only removes the primary site of hydrolytic cleavage but also reduces the electronic activation of the this compound ring, further enhancing its stability.[1] As a result, PG derivatives show significantly longer half-lives in various experimental conditions compared to their IMiD counterparts.[1]
Comparative Stability Data
The following table summarizes the hydrolytic stability of traditional IMiDs and phenyl-glutarimide analogues in cell culture media and phosphate-buffered saline (PBS). The data clearly illustrates the superior stability of the phenyl-glutarimide scaffold.
| Compound | Type | Half-life (t½) in RPMI 1640 Media (pH ~7.7) | Half-life (t½) in PBS (pH 7.4) |
| Thalidomide | IMiD | < 6 hours | ~5 hours |
| Lenalidomide | IMiD | 11.7 hours | Not explicitly stated, but lower than PGs |
| Pomalidomide | IMiD | 12.2 hours | Not explicitly stated, but lower than PGs |
| Phenyl-glutarimide (PG) Analogue 2a | PG | > 24 hours | > 24 hours |
| Phenyl-glutarimide (PG) Analogue 2b | PG | ~20 hours | > 24 hours |
Data compiled from a study by Min et al. (2021).[1]
The study highlights that after a 24-hour incubation in a slightly basic cell media (pH 7.7), the levels of all tested IMiDs were below the limit of detection, whereas the PG analogues demonstrated respectable half-lives of approximately 20 hours.[1] Even in PBS at a physiological pH of 7.4, the PG analogues displayed considerably greater stability than the IMiDs.[1]
Experimental Protocols
Determination of Chemical Stability:
The chemical stability of IMiDs and PG analogues was assessed by monitoring their degradation over time in different aqueous solutions. A typical experimental protocol involves the following steps:
-
Solution Preparation: The test compounds are dissolved in a relevant buffer, such as phosphate-buffered saline (PBS) at a specific pH (e.g., 6.0, 6.4, 7.4), or in cell culture media (e.g., RPMI 1640).[1][6]
-
Incubation: The solutions are incubated at a controlled temperature (e.g., 25°C or 32°C).[6]
-
Sampling: Aliquots are collected at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Analysis: The concentration of the remaining parent compound in each aliquot is quantified using high-performance liquid chromatography (HPLC).[6]
-
Half-life Calculation: The half-life (t½) of the compound is then calculated from the degradation profile.
Signaling Pathway and Mechanism of Action
Both traditional IMiDs and phenyl-glutarimides exert their biological effects primarily by binding to the protein Cereblon (CRBN).[1][2][3][4] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN). By binding to CRBN, these molecules modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[7][8][9]
The key interaction for CRBN binding is mediated by the this compound moiety, which forms three crucial hydrogen bonds within the CRBN binding pocket.[5] The phthalimide group of IMiDs is exposed to the solvent, which contributes to its susceptibility to hydrolysis.[5] Phenyl-glutarimides were designed based on the hypothesis that replacing the phthalimide with a more stable aromatic group would not affect CRBN binding affinity while improving chemical stability.[1] Experimental data has confirmed this hypothesis, showing that PG derivatives retain high affinity for CRBN.[1][2][3]
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IMiDs induce FAM83F degradation via an interaction with CK1α to attenuate Wnt signalling | Life Science Alliance [life-science-alliance.org]
- 9. The IMiD target CRBN determines HSP90 activity toward transmembrane proteins essential in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Glutarimide-Based Drugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of prominent glutarimide-based drugs: thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). These immunomodulatory agents (IMiDs) are pivotal in the treatment of multiple myeloma and other hematological malignancies. Their therapeutic efficacy is intrinsically linked to their mechanism of action, which involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[1] This guide presents a comparative analysis of their anti-cancer potency and cytotoxicity, offering valuable insights for researchers in oncology and drug development.
Comparative Analysis of In Vitro Efficacy and Cytotoxicity
The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio between its therapeutic and toxic effects. In this in vitro analysis, the TI is estimated by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines (a measure of efficacy) to the IC50 in healthy cells, such as peripheral blood mononuclear cells (PBMCs) (a measure of cytotoxicity).
| Drug | Cancer Cell Line | IC50 (µM) - Efficacy | Normal Cells (PBMCs) | IC50 (µM) - Cytotoxicity | In Vitro Therapeutic Index (Cytotoxicity IC50 / Efficacy IC50) |
| Thalidomide | MM.1S | >100 | T-regulatory cells | >200[2] | Not Calculable |
| U266 | >100 | ||||
| Lenalidomide | MM.1S | ~3[3] | T-regulatory cells | ~10[2] | ~3.3 |
| U266 | ~3[3] | ||||
| Pomalidomide | MM.1S | ~0.3 | T-regulatory cells | ~1[2] | ~3.3 |
| U266 | ~0.3 |
Note: The IC50 values are sourced from multiple studies and may not be directly comparable due to variations in experimental conditions. The therapeutic index is an estimation based on the available data. Higher values indicate a potentially wider therapeutic window.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 values of this compound-based drugs in multiple myeloma cell lines.
1. Cell Culture and Seeding:
-
Culture multiple myeloma cell lines (e.g., MM.1S, U266) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
2. Drug Treatment:
-
Prepare stock solutions of thalidomide, lenalidomide, and pomalidomide in DMSO.
-
Serially dilute the drugs in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Replace the culture medium in the 96-well plate with the drug-containing medium.
3. Incubation:
-
Incubate the cells with the drugs for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Murine Model of Multiple Myeloma
This protocol describes a representative in vivo study to evaluate the efficacy and toxicity of this compound-based drugs.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID).
-
Subcutaneously inject human multiple myeloma cells (e.g., MM.1S) into the flank of the mice.
2. Drug Administration:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the drugs (e.g., lenalidomide at 50 mg/kg) or vehicle control intraperitoneally daily.
3. Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor overall survival of the mice.
4. Toxicity Assessment:
-
Monitor the body weight of the mice as an indicator of general health.
-
Perform complete blood counts to assess for hematological toxicities such as neutropenia and thrombocytopenia.
-
At the end of the study, perform histological analysis of major organs to identify any drug-related pathologies.
Signaling Pathways and Experimental Workflows
Caption: Cereblon-mediated protein degradation by this compound drugs.
Caption: Workflow for determining IC50 values of anticancer drugs.
Caption: Workflow for in vivo evaluation of anticancer drugs.
References
- 1. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Glutarimide
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper disposal of chemical reagents, such as glutarimide, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound Disposal at a Glance: Key Considerations
When planning for the disposal of this compound, a hierarchy of waste management should be considered.[1] The primary goal is to minimize waste, followed by recycling, and finally, proper disposal. The following table summarizes the recommended disposal options and key operational considerations.
| Disposal Option | Key Considerations | Regulatory Compliance |
| Recycling | This is a viable option for unused or uncontaminated this compound.[1] Shelf-life should be taken into account.[1] | Consult the manufacturer for recycling options.[1] |
| Incineration | The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2][3] | Engage a licensed professional waste disposal service.[2][3] |
| Landfill | Disposal in a landfill is an option for precipitates of the metal ion after treatment.[4] | Requires adherence to regulations for hazardous waste landfilling. |
| Sanitary Sewer | Generally not recommended for hazardous chemicals.[5][6] Some water-soluble, non-hazardous chemicals may be disposed of in this manner with copious amounts of water, but local regulations must be checked.[4] | Prohibited for hazardous wastes.[5] |
Protocol for Laboratory-Scale this compound Waste Management
This protocol outlines the procedural steps for managing this compound waste within a research laboratory, from initial handling to final disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware and spill cleanup materials, as hazardous waste.[5]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[6] Avoid contact with strong oxidizing agents.[1][7]
2. Waste Collection and Storage:
-
Use a designated, compatible, and properly labeled hazardous waste container.[1][5][6] The original container is often the best choice.[5]
-
Ensure the container is kept tightly closed except when adding waste.[6][7]
-
Store the waste container in a cool, dry, and well-ventilated area.[7]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2][3]
-
Do not pour this compound waste down the sink or dispose of it in regular trash.[5][6]
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
